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"2-(3-Methylcyclohexyl)butanoic acid" physical properties

An In-depth Technical Guide to the Physical Properties of 2-(3-Methylcyclohexyl)butanoic Acid Abstract This technical guide provides a comprehensive analysis of the predicted physical and spectroscopic properties of 2-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2-(3-Methylcyclohexyl)butanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and spectroscopic properties of 2-(3-Methylcyclohexyl)butanoic acid. As a member of the naphthenic acid class, this compound's characteristics are of significant interest to researchers in materials science, petroleum chemistry, and drug development.[1][2] This document delineates the structural basis for its expected physical state, boiling point, and solubility profile, underpinned by the principles of intermolecular forces. Furthermore, it offers a detailed projection of its spectroscopic signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). To ensure scientific rigor and practical applicability, this guide includes detailed, self-validating experimental protocols for the empirical determination of these properties. The content is structured to provide not just data, but a foundational understanding of the structure-property relationships that govern the behavior of this molecule, making it an essential resource for scientists and development professionals.

Introduction and Molecular Structure

Chemical Identity and Classification

2-(3-Methylcyclohexyl)butanoic acid is a cycloaliphatic carboxylic acid. These types of compounds, characterized by a saturated cyclic hydrocarbon structure bearing a carboxylic acid group, are broadly classified as naphthenic acids.[1][3] Naphthenic acids are naturally occurring constituents of crude petroleum and are known for their complex mixtures and varied industrial applications, including use as corrosion inhibitors, wood preservatives, and lubricants.[1][3] Understanding the properties of a specific, discrete molecule like 2-(3-Methylcyclohexyl)butanoic acid is crucial for developing synthetic analogs, isolating specific components from complex mixtures, and predicting its behavior in various chemical and biological systems.

Molecular Formula, Weight, and Structural Isomerism

The chemical structure of 2-(3-Methylcyclohexyl)butanoic acid consists of a butanoic acid moiety substituted at the alpha-carbon (C2) with a 3-methylcyclohexyl group.

  • Molecular Formula: C₁₁H₂₀O₂

  • Molecular Weight: 184.28 g/mol

The molecule possesses significant structural complexity due to stereoisomerism:

  • Chirality at the Alpha-Carbon: The C2 of the butanoic acid chain is a chiral center, leading to (R)- and (S)-enantiomers.

  • Chirality in the Cyclohexyl Ring: The C1 and C3 of the cyclohexyl ring are also chiral centers.

  • Cis/Trans Isomerism: The substitution pattern on the cyclohexane ring allows for cis- and trans-diastereomers, referring to the relative positions of the butanoic acid group and the methyl group.

The specific stereoisomer will have subtle but potentially significant effects on physical properties such as melting point, boiling point, and solubility due to differences in how the molecules pack in a crystal lattice or interact in solution.

Rationale for Property Determination

The physical properties of a compound dictate its handling, purification, formulation, and reactivity. For drug development professionals, properties like solubility are paramount for determining bioavailability and formulation strategies. For process chemists and researchers, boiling and melting points are critical indicators of purity and are essential for designing distillation and crystallization procedures.[4] Spectroscopic data provides an unambiguous fingerprint for structural confirmation and quality control.

Predicted Physicochemical Properties

The properties of 2-(3-Methylcyclohexyl)butanoic acid are not widely documented in readily available literature, necessitating a predictive approach based on its structural components and the known behavior of similar molecules.

Data Summary Table
PropertyPredicted Value / CharacteristicRationale / Comments
IUPAC Name 2-(3-Methylcyclohexyl)butanoic acid-
Molecular Formula C₁₁H₂₀O₂-
Molecular Weight 184.28 g/mol Based on atomic weights.
Physical State Colorless to pale yellow, viscous liquidTypical for naphthenic acids of this molecular weight.[3]
Boiling Point High (>200 °C)Carboxylic acids exhibit strong intermolecular hydrogen bonding, forming dimers, which significantly elevates boiling points compared to other functional groups of similar weight.[5][6][7]
Melting Point N/A (likely liquid at STP)If solidified, a pure sample would exhibit a sharp melting range.[8]
Solubility in Water Insoluble to very slightly solubleThe molecule's long, nonpolar alkyl chain and ring structure dominate its polarity, making it hydrophobic.[9]
Solubility in Base Soluble in 5% NaOH and 5% NaHCO₃The acidic proton reacts to form a water-soluble carboxylate salt. Reaction with NaHCO₃ produces CO₂ gas.[10][11][12]
Solubility in Organic Solvents SolubleSoluble in solvents like diethyl ether, ethanol, acetone, and dichloromethane due to "like dissolves like" principle.
pKa ~5-6Typical range for aliphatic carboxylic acids.[3]
Physical State and Appearance

Based on its molecular weight and the general characteristics of other C10-C16 naphthenic acids, 2-(3-Methylcyclohexyl)butanoic acid is expected to be a viscous, dark-colored (if unpurified) or colorless liquid at standard temperature and pressure.[3] Many carboxylic acids with a similar number of carbon atoms are liquids with characteristic, often unpleasant, odors.[9]

Boiling Point and Intermolecular Forces

The boiling point of a carboxylic acid is anomalously high compared to other organic molecules of similar molecular weight. This is due to extensive intermolecular hydrogen bonding. Carboxylic acids typically exist as hydrogen-bonded dimers in the liquid phase, effectively doubling the molecular weight that needs to be overcome to transition to the gas phase.[5][7] This strong dimeric association requires significant thermal energy to disrupt, resulting in a high boiling point.

Melting Point as a Purity Criterion

While likely a liquid, if the compound were to be solidified, its melting point would be a crucial indicator of purity. A pure crystalline solid melts over a very narrow temperature range (typically 0.5-1.0°C).[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][13]

Solubility Profile

The solubility of 2-(3-Methylcyclohexyl)butanoic acid is governed by the interplay between its polar carboxylic acid head and its large, nonpolar cycloaliphatic tail.

  • In Water: The 11-carbon hydrocarbon portion makes the molecule predominantly nonpolar and thus insoluble in water.[9]

  • In Aqueous Base: It will readily dissolve in aqueous solutions of strong bases (like NaOH) and weak bases (like NaHCO₃). This is a hallmark chemical property of carboxylic acids.[10][11] The base deprotonates the carboxylic acid to form the corresponding sodium carboxylate salt, which is ionic and therefore water-soluble. The reaction with bicarbonate is a definitive test for carboxylic acids, as it is strong enough to protonate the bicarbonate, leading to its decomposition into water and gaseous carbon dioxide, observed as effervescence.[10][12]

  • In Organic Solvents: The molecule's significant nonpolar character ensures its solubility in common organic solvents such as diethyl ether, ethyl acetate, and dichloromethane.[11]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous structural "fingerprint" for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic and easily identifiable.[14]

  • O-H Stretch: A very broad, strong absorption band will be observed from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This exceptional broadness is a direct result of the strong hydrogen bonding in the dimeric structure.[5][15]

  • C-H Stretch: Sharper C-H stretching peaks from the alkyl chain and cyclohexyl ring will be superimposed on the broad O-H band, typically appearing between 2850-2960 cm⁻¹.[14]

  • C=O Stretch: A very strong, sharp absorption will appear in the range of 1760-1690 cm⁻¹. For a saturated aliphatic acid dimer, this peak is typically centered around 1710 cm⁻¹.[5][16]

  • C-O Stretch and O-H Bend: A C-O stretching band can be found between 1320-1210 cm⁻¹, and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectrum:

    • -COOH Proton: A highly deshielded, broad singlet will appear far downfield, typically between 10-12 ppm. This proton is readily exchangeable with D₂O.[16]

    • Alpha-Proton (-CH-COOH): The proton on the carbon adjacent to the carbonyl group will appear as a multiplet around 2.0-2.5 ppm.[16]

    • Cyclohexyl and Alkyl Protons: The remaining 18 protons on the cyclohexyl ring and butanoic acid chain will produce a complex series of overlapping multiplets in the upfield region, approximately 0.8-2.0 ppm. The methyl group on the cyclohexyl ring and the terminal methyl group of the butanoic chain will likely appear as doublets or triplets in the 0.8-1.2 ppm range.[17][18]

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (-COOH): A distinct, low-intensity signal will be observed in the deshielded region of 160-185 ppm.[16]

    • Aliphatic Carbons: The remaining carbons of the cyclohexyl ring and alkyl chain will appear in the upfield region, from approximately 10-50 ppm.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecule will first form a molecular ion ([M]⁺), which then undergoes fragmentation.

  • Molecular Ion Peak: The molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 184. This peak may be of low intensity due to the instability of the parent ion.[19]

  • Key Fragmentation Patterns:

    • Loss of a Propyl Group: Cleavage of the bond between the alpha and beta carbons of the butanoic acid chain can result in the loss of a propyl radical (•C₃H₇), leading to a fragment.

    • Loss of the Carboxyl Group: Loss of the •COOH group (45 Da) is a common fragmentation pathway.

    • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral alkene fragment and a charged enol fragment.

    • Cleavage of the cyclohexyl ring or loss of the entire cyclohexyl substituent are also possible.

Experimental Protocols for Property Determination

The following section provides standardized, step-by-step protocols for the empirical validation of the predicted physical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or unknown compound begins with basic property determination, which then informs more complex analyses.

G cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Structural Confirmation cluster_3 Final Report Start Obtain Pure Sample of 2-(3-Methylcyclohexyl)butanoic acid Solubility Solubility Class Determination Start->Solubility BoilingPoint Boiling Point Determination (Thiele Tube) Solubility->BoilingPoint If liquid MeltingPoint Melting Point Determination (if solid) Solubility->MeltingPoint If solid IR IR Spectroscopy BoilingPoint->IR MeltingPoint->IR NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR MS Mass Spectrometry NMR->MS Report Compile Data and Characterize Compound MS->Report

Caption: Experimental Workflow for Physicochemical Characterization.

Boiling Point Determination (Micro Method using Thiele Tube)

This method is efficient for small sample volumes and provides an accurate boiling point.[20][21]

  • Preparation: Secure a small test tube (e.g., a 75x10mm Durham tube) to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.[20]

  • Sample Addition: Add approximately 0.5 mL of 2-(3-Methylcyclohexyl)butanoic acid to the test tube.

  • Capillary Insertion: Place a standard melting-point capillary tube into the test tube with the open end down.[20]

  • Heating: Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed but the rubber band is above the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air will be expelled from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.[21]

  • Measurement: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[20]

  • Validation: Repeat the procedure at least twice to ensure a consistent and reliable reading.

Melting Point Determination (Capillary Method)

This protocol is standard for determining the melting range of a solid organic compound and is a primary indicator of purity.[4][13]

  • Sample Preparation: Place a small amount of the solid compound on a watch glass and crush it into a fine powder.[22]

  • Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube with heated oil bath).

  • Rapid Heating (Optional): For an unknown compound, perform a rapid determination by heating quickly to find an approximate melting range. Allow the apparatus to cool at least 15-20°C below this approximate range.[4]

  • Accurate Determination: Begin heating again, but at a slow rate of 1-2°C per minute as you approach the expected melting point.[4][13]

  • Recording the Range: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2. A pure compound will have a sharp range of <2°C.[8]

Solubility Class Determination

This systematic procedure classifies a compound based on its solubility in a series of aqueous reagents, revealing its primary functional group.[10][11][23]

G decision decision result result start Start: Add ~25mg of compound to 0.5 mL of solvent q_water Soluble in Water? start->q_water q_naoh Soluble in 5% NaOH? q_water->q_naoh No q_nahco3 Soluble in 5% NaHCO₃? q_naoh->q_nahco3 Yes res_neutral Neutral Compound (Alkane, Alkyl Halide, Aldehyde, Ketone, etc.) q_naoh->res_neutral No res_acid Strong Acid (Carboxylic Acid) q_nahco3->res_acid Yes (Effervescence) res_weak_acid Weak Acid (Phenol) q_nahco3->res_weak_acid No

Caption: Solubility Classification Workflow for Water-Insoluble Compounds.

  • Water Solubility: Add ~25 mg of the compound to 0.5 mL of deionized water in a test tube. Agitate vigorously. If the compound does not dissolve, proceed to the next step.[11]

  • 5% NaOH Solubility: To a fresh sample, add 0.5 mL of 5% NaOH solution. Agitate. Solubility indicates an acidic functional group. For 2-(3-Methylcyclohexyl)butanoic acid, it should dissolve completely.[10]

  • 5% NaHCO₃ Solubility: To a fresh sample, add 0.5 mL of 5% sodium bicarbonate solution. Agitate. The expected result is dissolution accompanied by the evolution of CO₂ gas (effervescence), which confirms the presence of a carboxylic acid group.[10][12]

Structure-Property Relationships

The physical properties of 2-(3-Methylcyclohexyl)butanoic acid are a direct consequence of its molecular architecture.

G cluster_structure Structural Features cluster_properties Resulting Physical Properties center 2-(3-Methylcyclohexyl)butanoic acid BP High Boiling Point center->BP Solubility Water Insoluble, Base Soluble center->Solubility Forces Strong van der Waals Forces center->Forces Packing Influences Crystal Packing (Melting Point) center->Packing Carboxyl Carboxylic Acid Group (-COOH) Carboxyl->center Carboxyl->BP H-Bonding Dimer Carboxyl->Solubility Acidic Proton Cyclohexyl Cyclohexyl Ring + Alkyl Chain Cyclohexyl->center Cyclohexyl->Solubility Hydrophobic Nature Cyclohexyl->Forces MW Molecular Weight (184.28 g/mol) MW->center MW->Forces Stereo Stereoisomerism Stereo->center Stereo->Packing

Caption: Key Structure-Property Relationships.

Influence of the Carboxylic Acid Moiety

The -COOH group is the primary determinant of the molecule's chemical reactivity and key physical properties. Its ability to act as both a hydrogen bond donor and acceptor leads to the formation of stable dimers, which drastically increases the energy required for boiling.[5] Its acidic proton is responsible for the compound's solubility in basic solutions.[9]

Impact of the Cycloaliphatic and Alkyl Structure

The large C₁₀H₁₉ hydrocarbon portion (the 3-methylcyclohexyl group plus the ethyl fragment of the butanoic chain) imparts a significant nonpolar, hydrophobic character to the molecule. This large surface area leads to substantial van der Waals intermolecular forces, contributing to the liquid's viscosity. This nonpolar bulk is also the reason for the compound's poor solubility in water.

Potential Effect of Stereoisomerism

While enantiomers (R vs. S) will have identical boiling points and solubilities in achiral solvents, diastereomers (cis vs. trans) will have different physical properties. The spatial arrangement of the substituents affects the molecule's overall shape, which in turn influences the efficiency of intermolecular interactions and, if solid, crystal lattice packing. Therefore, different diastereomers of 2-(3-Methylcyclohexyl)butanoic acid are expected to have distinct, though likely similar, boiling points and solubilities.

Conclusion

2-(3-Methylcyclohexyl)butanoic acid is a cycloaliphatic carboxylic acid with a predicted high boiling point, low water solubility, and characteristic solubility in aqueous bases. These properties are a direct and predictable consequence of the balance between its polar carboxylic acid functional group and its large, nonpolar hydrocarbon structure. Its spectroscopic signatures are expected to be dominated by the hallmark absorptions of the carboxyl group in IR spectroscopy and the unique chemical shifts of the -COOH proton in ¹H NMR. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, ensuring accurate characterization for applications in research and development.

References

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  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Available at: [Link]

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  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Available at: [Link]

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  • mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Available at: [Link]

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Exploratory

An In-depth Technical Guide to 2-(3-Methylcyclohexyl)butanoic Acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-(3-methylcyclohexyl)butanoic acid, a substituted short-chain fatty acid. The document is intended for researchers, scientists, and professionals in the field of...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(3-methylcyclohexyl)butanoic acid, a substituted short-chain fatty acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will detail the structural attributes, plausible synthetic routes, in-depth characterization methodologies, and a discussion of the potential biological significance of this molecule.

Introduction and Molecular Overview

2-(3-Methylcyclohexyl)butanoic acid is a carboxylic acid featuring a four-carbon butanoic acid chain substituted at the alpha-position with a 3-methylcyclohexyl group. The presence of two chiral centers, one at the alpha-carbon of the butanoic acid chain and another at the 3-position of the cyclohexyl ring, results in the existence of multiple stereoisomers. The specific stereochemistry of the molecule is expected to significantly influence its biological activity, a common principle in pharmacology.

The structural combination of a flexible alkyl carboxylic acid and a bulky, lipophilic cycloalkane moiety suggests potential interactions with biological membranes and enzyme active sites. Its structural similarity to other short-chain fatty acids with alicyclic groups indicates possible roles in metabolic regulation and cellular signaling.

Proposed Synthesis of 2-(3-Methylcyclohexyl)butanoic Acid

Due to the lack of specific literature on the synthesis of 2-(3-methylcyclohexyl)butanoic acid, a robust and versatile synthetic strategy is proposed based on well-established organic chemistry principles. The malonic ester synthesis offers a reliable method for the preparation of α-substituted carboxylic acids.[1][2][3][4][5]

A critical precursor for this synthesis is a suitable 3-methylcyclohexyl halide, such as 3-methylcyclohexyl bromide. This can be synthesized from commercially available starting materials like 3-methylcyclohexanol or 3-methylcyclohexene.

Preparation of the Alkylating Agent: 3-Methylcyclohexyl Bromide

A reliable method for the synthesis of 3-methylcyclohexyl bromide is the treatment of 3-methylcyclohexanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[6] The reaction with PBr₃ is often preferred for converting secondary alcohols to alkyl bromides as it tends to minimize carbocation rearrangements.[6]

Protocol for the Synthesis of 3-Methylcyclohexyl Bromide from 3-Methylcyclohexanol:

  • To a stirred solution of 3-methylcyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether) at 0 °C under an inert atmosphere, slowly add phosphorus tribromide (PBr₃).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Carefully quench the reaction with ice-water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-methylcyclohexyl bromide.

Malonic Ester Synthesis of 2-(3-Methylcyclohexyl)butanoic Acid

The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[4][5]

Protocol for the Synthesis of 2-(3-Methylcyclohexyl)butanoic Acid:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Add the previously synthesized 3-methylcyclohexyl bromide to the reaction mixture and heat to reflux until the alkylation is complete.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Hydrolyze the resulting diethyl 2-(3-methylcyclohexyl)malonate by refluxing with a concentrated solution of sodium hydroxide.

  • After hydrolysis, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.

  • Heat the acidic mixture to induce decarboxylation, yielding 2-(3-methylcyclohexyl)butanoic acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent.

  • Purify the final product by distillation or chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Malonic Ester Synthesis 3-Methylcyclohexanol 3-Methylcyclohexanol 3-Methylcyclohexyl_Bromide 3-Methylcyclohexyl_Bromide 3-Methylcyclohexanol->3-Methylcyclohexyl_Bromide PBr3 Alkylation Alkylation 3-Methylcyclohexyl_Bromide->Alkylation Diethyl_Malonate Diethyl_Malonate Enolate_Formation Enolate_Formation Diethyl_Malonate->Enolate_Formation NaOEt Enolate_Formation3-Methylcyclohexyl_Bromide Enolate_Formation3-Methylcyclohexyl_Bromide Enolate_Formation3-Methylcyclohexyl_Bromide->Alkylation SN2 Hydrolysis Hydrolysis Alkylation->Hydrolysis NaOH, H2O Decarboxylation Decarboxylation Hydrolysis->Decarboxylation H+, Heat 2-(3-Methylcyclohexyl)butanoic_acid 2-(3-Methylcyclohexyl)butanoic_acid Decarboxylation->2-(3-Methylcyclohexyl)butanoic_acid Purification Characterization_Flow Synthesized_Product Synthesized Product IR IR Spectroscopy Synthesized_Product->IR Functional Groups NMR NMR Spectroscopy Synthesized_Product->NMR Connectivity MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical flow for the structural characterization of the product.

Stereochemistry

2-(3-Methylcyclohexyl)butanoic acid possesses two stereocenters, leading to the possibility of four stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The synthesis described above will likely produce a mixture of these diastereomers. The separation of these stereoisomers would require chiral chromatography or resolution techniques. The absolute and relative stereochemistry will have a profound impact on the biological activity of the compound, as enantiomers and diastereomers often exhibit different pharmacological profiles.

Potential Applications and Biological Relevance

While specific biological activities for 2-(3-methylcyclohexyl)butanoic acid have not been reported, its structural similarity to other short-chain fatty acids (SCFAs) suggests potential for biological relevance. SCFAs are known to play crucial roles in various physiological processes, including energy metabolism, immune regulation, and gut health. The presence of the lipophilic 3-methylcyclohexyl group may enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Potential areas of research for this compound include:

  • Metabolic Diseases: Investigating its effects on lipid and glucose metabolism.

  • Inflammation and Immunology: Exploring its potential to modulate inflammatory pathways.

  • Drug Discovery: Utilizing it as a scaffold for the development of new therapeutic agents, particularly for targets that recognize fatty acid-like molecules.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential exploration of 2-(3-methylcyclohexyl)butanoic acid. The proposed synthetic route via malonic ester synthesis provides a viable method for its preparation. The detailed characterization plan will ensure the structural integrity of the synthesized compound. Further investigation into the stereochemistry and biological activities of the individual stereoisomers is warranted to fully elucidate the potential of this molecule in the fields of medicinal chemistry and drug development.

References

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Foundational

An In-depth Technical Guide to 2-(3-Methylcyclohexyl)butanoic Acid: Synthesis, Characterization, and Physicochemical Profiling

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3-methylcyclohexyl)butanoic acid, a chiral carboxylic acid with poten...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methylcyclohexyl)butanoic acid, a chiral carboxylic acid with potential applications in materials science and as a synthetic building block. Due to the apparent novelty of this specific molecule, a dedicated CAS (Chemical Abstracts Service) number has not been prominently identified in public databases. Consequently, this document is structured as a proactive research and development roadmap. It outlines plausible synthetic routes, predicts key physicochemical properties, and details a rigorous analytical workflow for structural confirmation and stereochemical assignment. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this and structurally related compounds.

Introduction and Strategic Context

2-(3-Methylcyclohexyl)butanoic acid is a C11 carboxylic acid characterized by a chiral butanoic acid moiety attached to a chiral 3-methylcyclohexyl ring. The presence of two stereocenters implies the existence of four possible stereoisomers (two diastereomeric pairs of enantiomers). The interplay of these stereoisomers can significantly influence the material and biological properties of the compound.

A thorough search of chemical databases does not yield a specific, consistently cited CAS number for 2-(3-methylcyclohexyl)butanoic acid. While related structures, such as 2-(3,5-dimethylcyclohexyl)butanoic acid (CAS No. 1559476-81-1), are cataloged, the target compound of this guide appears to be a novel or less-documented chemical entity. This absence of established data necessitates a first-principles approach, focusing on predictive modeling and robust analytical validation.

Proposed Synthetic Pathways

The synthesis of 2-(3-methylcyclohexyl)butanoic acid can be approached through several established methodologies in organic chemistry. A primary strategy involves the alkylation of a butanoic acid derivative with a suitable 3-methylcyclohexyl halide.

Malonic Ester Synthesis Route

A reliable method for preparing α-substituted carboxylic acids is the malonic ester synthesis. This approach offers good control and generally provides high yields.[1]

The key steps are:

  • Enolate Formation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a stabilized enolate.[2]

  • Alkylation: The nucleophilic enolate is then reacted with 3-methylcyclohexyl bromide in an SN2 reaction to form the dialkylated ester.[1]

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid using aqueous acid, which upon heating, readily decarboxylates to yield the target 2-(3-methylcyclohexyl)butanoic acid.[2]

Malonic Ester Synthesis reagents Diethyl Malonate + NaOEt enolate Malonate Enolate reagents->enolate Deprotonation intermediate Dialkylated Malonic Ester enolate->intermediate SN2 Alkylation alkyl_halide 3-Methylcyclohexyl Bromide alkyl_halide->intermediate hydrolysis H3O+, Heat intermediate->hydrolysis Hydrolysis & Decarboxylation product 2-(3-Methylcyclohexyl) butanoic Acid hydrolysis->product

Caption: Workflow for Malonic Ester Synthesis.

Direct Enolate Alkylation of a Butanoic Ester

An alternative, more direct route involves the alkylation of a butanoic acid ester enolate.

  • Enolate Formation: Ethyl butanoate is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to quantitatively form the enolate.

  • Alkylation: The enolate is then reacted with 3-methylcyclohexyl bromide.[3]

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the target carboxylic acid using standard acidic or basic conditions.

This method is efficient but requires careful control of reaction conditions to avoid side reactions such as self-condensation.[3]

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of the physicochemical properties of 2-(3-methylcyclohexyl)butanoic acid. These predictions are crucial for planning purification strategies, formulation, and potential biological testing.

PropertyPredicted ValueMethod/RationaleReference
Molecular Formula C₁₁H₂₀O₂--
Molecular Weight 184.28 g/mol --
pKa ~4.8 - 5.0Based on structurally similar aliphatic carboxylic acids. The alkyl substituent has a minor inductive effect.[4]
LogP (Octanol/Water) 3.5 - 4.0Additive models based on fragment contributions (alkyl chains and carboxylic acid group). High lipophilicity is expected.[5][6]
Boiling Point 240 - 260 °CExtrapolated from boiling points of similar-sized carboxylic acids. Strong hydrogen bonding will result in a high boiling point.-
Aqueous Solubility Low to InsolublePredicted based on the high LogP and large nonpolar alkyl structure.[7]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized 2-(3-methylcyclohexyl)butanoic acid.

Analytical_Workflow cluster_0 Primary Structural Confirmation cluster_1 Stereochemical Analysis NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purified_Product Purified Product NMR->Purified_Product Purification (e.g., Chromatography) MS Mass Spectrometry (EI, ESI) MS->Purified_Product Purification (e.g., Chromatography) IR Infrared Spectroscopy IR->Purified_Product Purification (e.g., Chromatography) Chiral_HPLC Chiral HPLC/GC VCD Vibrational Circular Dichroism (VCD) Chiral_HPLC->VCD Absolute Configuration Mosher Mosher's Method (NMR) Chiral_HPLC->Mosher Absolute Configuration Crude_Product Synthesized Crude Product Crude_Product->NMR Crude_Product->MS Crude_Product->IR Purified_Product->Chiral_HPLC Separation of Stereoisomers

Caption: Comprehensive Analytical Workflow.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The spectrum will be complex due to the diastereomers. Key expected signals include a broad singlet for the carboxylic acid proton between 10-12 ppm, and complex multiplets in the aliphatic region (0.8-2.5 ppm) corresponding to the cyclohexyl and butanoic chain protons.[8] The methyl group on the cyclohexane ring will likely appear as a doublet around 0.9 ppm.

  • ¹³C NMR Spectroscopy : The carbonyl carbon should appear in the 175-185 ppm region.[8] The aliphatic carbons will resonate between 20-50 ppm. Due to the presence of diastereomers, more than the expected 11 signals may be observed.[9][10]

  • Mass Spectrometry (MS) : In electron ionization (EI) mode, a weak molecular ion peak at m/z 184 is expected.[11] Common fragmentation patterns for carboxylic acids include α-cleavage and McLafferty rearrangement, which can help confirm the structure.[12][13]

  • Infrared (IR) Spectroscopy : A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹ are characteristic of a hydrogen-bonded carboxylic acid.[14]

Chiral Analysis

Given the two stereocenters, separating and identifying the stereoisomers is critical.

  • Chiral Chromatography (HPLC/GC) : This is the primary technique for separating the enantiomers and diastereomers.[15] Derivatized cellulose or amylose-based chiral stationary phases are often effective for resolving chiral carboxylic acids.[15][16]

  • Determination of Absolute Configuration : Once the stereoisomers are separated, their absolute configurations can be determined.

    • Vibrational Circular Dichroism (VCD) : VCD, in conjunction with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[17]

    • Mosher's Method : This NMR-based technique involves derivatizing the carboxylic acid with a chiral reagent, such as Mosher's acid chloride, to create diastereomeric esters whose NMR spectra can be analyzed to deduce the absolute configuration.[]

Experimental Protocols

Protocol: Synthesis via Malonic Ester Route

Caution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Enolate Formation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL). Once the sodium has completely reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature.

  • Alkylation: To the resulting solution of sodium diethyl malonate, add 3-methylcyclohexyl bromide (17.7 g, 0.1 mol) dropwise. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation: Add a solution of 20% aqueous HCl (100 mL) to the crude dialkylated ester. Heat the mixture to reflux for 12-18 hours.

  • Final Isolation: Cool the reaction mixture and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(3-methylcyclohexyl)butanoic acid.

Protocol: Chiral HPLC Separation
  • Column Selection: A Chiralpak® AD-H or similar amylose-based column is a suitable starting point.

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar modifier like 2-propanol, with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to suppress ionization of the carboxyl group (e.g., Hexane/2-Propanol/TFA 90:10:0.1).[16]

  • Sample Preparation: Dissolve the purified 2-(3-methylcyclohexyl)butanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and monitor the chromatogram for the separation of peaks. The number of peaks (up to four) will correspond to the number of stereoisomers present and separated under these conditions.

Potential Applications

While specific applications for 2-(3-methylcyclohexyl)butanoic acid are not documented, its structure suggests several areas of potential interest:

  • Chiral Building Block: As a chiral carboxylic acid, it can be used as a starting material or resolving agent in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Polymer and Materials Science: Carboxylic acids with bulky alkyl groups can be used to synthesize specialty polymers, lubricants, or liquid crystals. The stereochemistry could influence the packing and macroscopic properties of these materials.

  • Bioisosteric Replacement: In drug discovery, carboxylic acid moieties are sometimes replaced with other functional groups to improve pharmacokinetic properties. This compound could serve as a reference or starting point for such studies.[5]

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). Available at: [Link].

  • Problems in Chemistry. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). Available at: [Link].

  • Chemical Communications (RSC Publishing). Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole. Available at: [Link].

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link].

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. (2025). Available at: [Link].

  • PubMed. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. (2006). Available at: [Link].

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link].

  • ACS Publications. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. (2000). Available at: [Link].

  • OpenOChem Learn. MS Fragmentation. Available at: [Link].

  • R Discovery. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). Available at: [Link].

  • PMC. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Available at: [Link].

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link].

  • IJPPR. Chiral High Performance Liquid Chromatography: Review. (2020). Available at: [Link].

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link].

  • PMC. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Available at: [Link].

  • ACS Publications. Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2008). Available at: [Link].

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link].

  • Doc Brown. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. (2026). Available at: [Link].

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  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023). Available at: [Link].

  • University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Available at: [Link].

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Exploratory

Synthesis and Mechanistic Pathway of 2-(3-Methylcyclohexyl)butanoic Acid: A Comprehensive Guide

Executive Summary The molecule 2-(3-methylcyclohexyl)butanoic acid is a highly lipophilic, sterically hindered aliphatic carboxylic acid. Compounds of this class are critical building blocks in the development of neuroac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(3-methylcyclohexyl)butanoic acid is a highly lipophilic, sterically hindered aliphatic carboxylic acid. Compounds of this class are critical building blocks in the development of neuroactive agents, lipophilic prodrugs, and complex organocatalysts. Synthesizing this target presents unique challenges due to the steric bulk of the secondary cyclohexyl ring adjacent to the alpha-chiral center.

This whitepaper outlines a highly scalable, four-step synthetic pathway optimized for atom economy, stereochemical control, and operational safety. By leveraging the superior acidity and planar geometry of benzylic intermediates prior to a late-stage heterogeneous catalytic hydrogenation, this route bypasses the steric limitations inherent to direct alkylation of cycloaliphatic systems.

Retrosynthetic Analysis & Strategic Causality

When designing the synthesis for 2-(3-methylcyclohexyl)butanoic acid, two primary retrosynthetic disconnections at the alpha-carbon are apparent:

  • Direct Alkylation of a Cycloaliphatic Acid: Starting from 3-methylcyclohexylacetic acid and alkylating with ethyl bromide.

  • Alkylation of an Arylacetic Acid followed by Hydrogenation: Starting from 2-(m-tolyl)acetic acid, alkylating with ethyl bromide, and subsequently reducing the aromatic ring.

The Causality Behind the Chosen Route (Approach 2): Attempting to form an enolate from a cycloaliphatic acetic acid derivative introduces severe steric hindrance. The bulky 3-methylcyclohexyl group shields the alpha-carbon, drastically reducing the rate of the subsequent SN2 nucleophilic attack on ethyl bromide. This often leads to competing side reactions, such as O-alkylation or elimination of the alkyl halide.

Conversely, starting with 2-(m-tolyl)acetic acid exploits the planar, sp2-hybridized nature of the aromatic ring, which minimizes steric crowding during the C-C bond formation[1]. Furthermore, benzylic protons are significantly more acidic (pKa ~22 in esters) than their fully saturated aliphatic counterparts (pKa ~25-27). This ensures quantitative enolate generation using standard non-nucleophilic bases like Lithium Diisopropylamide (LDA). Once the carbon framework is established, the aromatic ring is reduced to the target cycloalkane via high-pressure catalytic hydrogenation[2].

Synthetic Workflow Visualization

SynthesisPathway A 2-(m-Tolyl)acetic acid (Starting Material) B Methyl 2-(m-tolyl)acetate (Intermediate 1) A->B Step 1: MeOH, H(+) Reflux C Methyl 2-(m-tolyl)butanoate (Intermediate 2) B->C Step 2: LDA, THF, -78°C Ethyl Bromide D Methyl 2-(3-methylcyclohexyl)butanoate (Intermediate 3) C->D Step 3: H2 (100 atm), Rh/Al2O3 80°C E 2-(3-methylcyclohexyl)butanoic acid (Target Molecule) D->E Step 4: LiOH, MeOH/H2O Reflux

Fig 1: Four-step synthetic workflow for 2-(3-Methylcyclohexyl)butanoic acid.

Step-by-Step Experimental Methodologies

Step 1: Fischer Esterification (Protection)

While it is theoretically possible to alkylate a free carboxylic acid by forming a dianion (using 2 equivalents of base), dianions often suffer from poor solubility and aggregation in ethereal solvents, leading to erratic yields. Converting the acid to a methyl ester acts as a self-validating control to ensure a homogeneous, high-yielding enolate formation in the next step.

  • Protocol: Dissolve 2-(m-tolyl)acetic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H2SO4 (0.05 eq). Reflux the mixture for 12 hours.

  • Workup: Concentrate under reduced pressure, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 to remove unreacted acid. Dry over MgSO4 and concentrate to yield methyl 2-(m-tolyl)acetate .

Step 2: Alpha-Alkylation via Enolate Chemistry
  • Protocol: Purge a flame-dried flask with Argon. Add anhydrous THF and diisopropylamine (1.1 eq), then cool to -78°C. Dropwise add n-Butyllithium (1.05 eq) to generate LDA. After 30 minutes, add methyl 2-(m-tolyl)acetate (1.0 eq) dropwise. The bulky diisopropyl groups of LDA prevent nucleophilic attack on the ester carbonyl, selectively abstracting the benzylic proton[1]. Stir for 1 hour at -78°C to ensure kinetic enolate formation. Finally, add bromoethane (1.2 eq) and allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with diethyl ether, wash with brine, dry, and concentrate. Purify via flash chromatography to yield methyl 2-(m-tolyl)butanoate .

Step 3: Catalytic Aromatic Hydrogenation

This is the pivotal transformation. The reduction of an aromatic ring requires overcoming its high resonance energy. Rhodium on Alumina (Rh/Al2O3) is selected over Palladium because Rh is highly active for arene reduction without causing hydrogenolysis (cleavage) of the ester C-O bonds[3],[2].

  • Protocol: In a high-pressure Parr reactor, dissolve methyl 2-(m-tolyl)butanoate (1.0 eq) in methanol. Add 5% Rh/Al2O3 (10 wt% loading). Seal the reactor, purge three times with N2, and then three times with H2. Pressurize the vessel to 100 atm of H2 gas and heat to 80°C with vigorous stirring for 24 hours.

  • Mechanistic Insight: The reaction proceeds via the Horiuti-Polanyi mechanism on the heterogeneous catalyst surface. The arene coordinates to the Rh metal, followed by sequential transfer of hydride species. This process generates a mixture of cis and trans diastereomers on the newly formed 3-methylcyclohexyl ring.

  • Workup: Cool the reactor and carefully vent the H2 gas. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to yield methyl 2-(3-methylcyclohexyl)butanoate .

Step 4: Saponification (Ester Hydrolysis)

Because the ester is now flanked by an ethyl group and a bulky 3-methylcyclohexyl ring, the carbonyl carbon is highly sterically shielded. Standard ambient-temperature hydrolysis will fail; forcing conditions are required.

  • Protocol: Dissolve the hydrogenated ester in a 3:1 mixture of Methanol:H2O. Add LiOH·H2O (5.0 eq). Reflux the mixture vigorously for 18 hours.

  • Workup: Cool to room temperature and evaporate the methanol. Dilute the aqueous layer with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2 using 1M HCl, which protonates the carboxylate, rendering the target molecule highly lipophilic. Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo to yield the final product: 2-(3-methylcyclohexyl)butanoic acid .

Quantitative Data & Analytical Validation

To ensure the system is self-validating, researchers must track specific analytical markers at each stage. The table below summarizes the expected quantitative data and the primary spectroscopic shifts used to confirm successful transformation.

StepTransformationReagents & CatalystTemp / PressureExpected YieldKey Analytical Marker (Self-Validation)
1 Fischer EsterificationMeOH, cat. H2SO465°C / 1 atm95%1H NMR: Appearance of sharp singlet at ~3.6 ppm (ester -OCH3).
2 Alpha-AlkylationLDA, Bromoethane, THF-78°C to RT / 1 atm85%1H NMR: Appearance of triplet at ~0.9 ppm (terminal -CH3 of the new ethyl group).
3 Aromatic HydrogenationH2, 5% Rh/Al2O3, MeOH80°C / 100 atm90%1H NMR: Complete disappearance of aromatic protons (7.0–7.4 ppm).
4 SaponificationLiOH, MeOH/H2O80°C / 1 atm92%IR Spectroscopy: Broad O-H stretch from 2500–3300 cm-1; Loss of ~3.6 ppm NMR singlet.

References

  • Direct Asymmetric Hydrogenation of 2-Oxo-4-arylbut-3-enoic Acids ACS Publications URL
  • EP0525506A2 - A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids Google Patents URL
  • Cyclohexylacetic acid synthesis ChemicalBook URL

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Foundational

An In-depth Technical Guide to the Potential Biological Activity of 2-(3-Methylcyclohexyl)butanoic Acid

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 2-(3-Methylcyclohexyl)butanoic acid. In the absence of direct empirical data for this specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 2-(3-Methylcyclohexyl)butanoic acid. In the absence of direct empirical data for this specific molecule, this document employs a structure-activity relationship (SAR) approach, drawing inferences from well-characterized structural analogs. By dissecting the molecule into its core components—the substituted cyclohexane ring and the butanoic acid moiety—we postulate and explore potential therapeutic applications. This guide serves as a foundational roadmap for researchers, scientists, and drug development professionals, outlining hypothesized mechanisms of action and a structured plan for experimental validation. Our analysis suggests that 2-(3-Methylcyclohexyl)butanoic acid is a promising candidate for investigation, particularly in the fields of neurology and immunology, due to the known anticonvulsant properties of cyclohexane derivatives and the neuroprotective and anti-inflammatory effects of butanoic acid analogs.

Introduction to 2-(3-Methylcyclohexyl)butanoic acid: A Molecule of Interest

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can address unmet therapeutic needs. 2-(3-Methylcyclohexyl)butanoic acid presents an intriguing case. Its hybrid structure, combining a lipophilic cyclohexane ring with a short-chain fatty acid, suggests the potential for unique pharmacological properties. This guide will explore these possibilities, providing a scientific framework for its future investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(3-Methylcyclohexyl)butanoic acid consists of a butanoic acid backbone where the second carbon is attached to a 3-methylcyclohexyl group. The presence of two chiral centers (at C2 of the butanoic acid and C1 and C3 of the cyclohexane ring) implies the existence of multiple stereoisomers, each of which could possess distinct biological activities and pharmacokinetic profiles.

Postulated Biological Activities Based on Structural Analogs

The therapeutic potential of 2-(3-Methylcyclohexyl)butanoic acid can be inferred from the known biological activities of its constituent chemical motifs.

Potential Neurological and Anticonvulsant Effects

A significant body of research points to the neurological effects of compounds containing a cyclohexane ring. Numerous disubstituted cycloalkanes have been reported to exhibit anticonvulsant activity[1].

  • Evidence from Cyclohexanone and Cyclohexylamine Analogs : Studies have shown that various cyclohexanone and cyclopentanone derivatives can act as either convulsants or anticonvulsants, with their activity often linked to their interaction with the picrotoxin receptor[2]. Specifically, unsubstituted cyclohexanone has been found to prevent seizures induced by both pentylenetetrazol and maximal electroshock[2]. Furthermore, analogues of 1-phenylcyclohexylamine have demonstrated protective effects against maximal electroshock seizures in mice[3]. The presence and position of alkyl substituents on the cyclohexane ring appear to be critical in determining the nature and potency of the neurological effect[2].

  • Evidence from Cyclohexanecarboxamides : More complex derivatives, such as novel cyclohexanecarboxamides, have been synthesized and shown to have potent anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models[4]. Some of these compounds were found to be more potent than existing drugs like phenobarbital and ethosuximide[4]. Mechanistic studies suggest that these effects may be mediated through the modulation of neurotransmitter levels, such as a significant increase in the brain content of Gamma-aminobutyric acid (GABA)[1].

Based on this evidence, it is plausible that 2-(3-Methylcyclohexyl)butanoic acid could exhibit anticonvulsant or other neuro-modulatory properties.

Potential Anti-inflammatory and Immunomodulatory Effects

The butanoic acid (butyrate) moiety of the target molecule is a well-known short-chain fatty acid (SCFA) with potent anti-inflammatory and neuroprotective properties[5][6].

  • Butyrate as an Anti-inflammatory Agent : Butyrate is a key product of gut microbiota and plays a crucial role in maintaining intestinal health and modulating immune responses[5]. It exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-6[5][7].

  • Butyrate in the Gut-Brain Axis : Butyrate is a critical mediator of the gut-brain axis and has shown neuroprotective roles. It has been found to improve memory, reduce anxiety-like behavior, and decrease neuroinflammation in experimental models[5]. Its potential in treating neurodegenerative diseases is an active area of research[5][8].

  • Cyclohexene Carboxylic Acids : In a similar vein, derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their biological activity. These compounds have demonstrated antiproliferative and anti-inflammatory properties, with some derivatives strongly inhibiting the secretion of TNF-α[9][10].

The combination of the cyclohexane scaffold with the butanoic acid side chain in 2-(3-Methylcyclohexyl)butanoic acid could therefore result in a molecule with significant anti-inflammatory and potentially neuroprotective capabilities.

Other Potential Biological Activities

Beyond neurology and immunology, structural analogs suggest other potential avenues of investigation. For instance, certain biaryl cyclohexene carboxylic acids have been identified as potent full agonists of the niacin receptor (GPR109A), which is a target for treating dyslipidemia[11].

A Roadmap for Experimental Validation

To empirically determine the biological activity of 2-(3-Methylcyclohexyl)butanoic acid, a structured, multi-tiered experimental approach is recommended.

Synthesis of Stereoisomers

Given the presence of multiple chiral centers, the first step would be the stereoselective synthesis of the different isomers of 2-(3-Methylcyclohexyl)butanoic acid. This is crucial as biological activity is often stereospecific.

In Vitro Assay Cascade

A tiered approach to in vitro screening will efficiently identify and characterize the primary biological activities.

  • Objective : Broadly screen for activity against key neurological and inflammatory targets.

  • Assays :

    • Receptor Binding Assays : Screen against a panel of central nervous system (CNS) receptors, including GABA-A, glutamate receptors, and the picrotoxin receptor.

    • Cytokine Release Assays : Utilize lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) to measure the effect on the production of TNF-α, IL-6, and IL-1β.

    • HDAC Activity Assay : A cell-free or cell-based assay to determine if the compound inhibits histone deacetylase activity.

  • Objective : For any hits from Tier 1, elucidate the mechanism of action and determine potency.

  • Assays :

    • Electrophysiology : Use patch-clamp techniques on cultured neurons to investigate the modulation of ion channel activity (e.g., GABA-gated chloride channels).

    • NF-κB Reporter Assay : In a suitable cell line, determine if the compound inhibits the NF-κB signaling pathway.

    • Dose-Response Curves : For all confirmed activities, generate dose-response curves to determine EC50/IC50 values.

In Vivo Model Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess efficacy and safety.

  • Objective : Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Method : Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intraperitoneal) and measure plasma and brain concentrations over time.

  • Anticonvulsant Models :

    • Maximal Electroshock (MES) Seizure Model : To assess efficacy against generalized tonic-clonic seizures.

    • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model : To evaluate efficacy against absence seizures.

  • Anti-inflammatory and Neuroprotective Models :

    • LPS-induced Systemic Inflammation Model : To measure the reduction of pro-inflammatory cytokines in vivo.

    • Animal Models of Neurodegenerative Diseases : Depending on the in vitro profile, models for conditions like Alzheimer's or Parkinson's disease could be employed to assess neuroprotective effects[7].

Data Summary of Structural Analogs

The following table summarizes the observed biological activities of compounds structurally related to 2-(3-Methylcyclohexyl)butanoic acid.

Compound Class Specific Examples Observed Biological Activity Potential Mechanism of Action Reference(s)
Cyclohexanones Cyclohexanone, 2-ethylcyclohexanoneAnticonvulsantInteraction with picrotoxin receptor[2]
Cyclohexylamines 1-phenylcyclohexylamine analoguesAnticonvulsantAffinity for PCP acceptor sites[3]
Cyclohexanecarboxamides Novel synthetic derivativesAnticonvulsant, NeuroprotectiveGABAergic modulation, Nrf2 pathway activation[1][4]
Butanoic Acid (Butyrate) Sodium ButyrateAnti-inflammatory, NeuroprotectiveHDAC inhibition, NF-κB downregulation[5][7][8]
Cyclohexene Carboxylic Acids Amidrazone derivativesAnti-inflammatory, AntiproliferativeInhibition of TNF-α secretion[9][10]
Biaryl Cyclohexene Carboxylic Acids MK-6892Niacin receptor (GPR109A) agonistG-protein coupled receptor activation[11]

Visualizing the Path Forward: Workflow and Hypothesized Pathways

To clearly delineate the proposed research strategy and hypothesized mechanisms, the following diagrams are provided.

Proposed Experimental Workflow

experimental_workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation synthesis Stereoselective Synthesis of 2-(3-Methylcyclohexyl)butanoic Acid Isomers tier1 Tier 1: Primary Screening (Receptor Binding, Cytokine Assays, HDAC) synthesis->tier1 tier2 Tier 2: MoA & Potency (Electrophysiology, Reporter Assays, Dose-Response) tier1->tier2 Active 'Hits' pk Pharmacokinetic (ADME) Profiling tier2->pk Potent & Selective Leads efficacy Efficacy Models (Anticonvulsant, Anti-inflammatory) pk->efficacy Favorable Profile

Caption: A phased approach for the systematic investigation of 2-(3-Methylcyclohexyl)butanoic acid.

Hypothesized Neurological Mechanism of Action

neuro_moa compound 2-(3-Methylcyclohexyl)butanoic Acid gaba_receptor GABA-A Receptor compound->gaba_receptor Positive Allosteric Modulation? picrotoxin_site Picrotoxin Receptor Site compound->picrotoxin_site Antagonism? neuron Neuron gaba_receptor->neuron Enhances GABAergic Transmission picrotoxin_site->neuron Blocks Convulsant Action inhibition Increased Neuronal Inhibition neuron->inhibition anticonvulsant Anticonvulsant Effect inhibition->anticonvulsant

Caption: Postulated pathways for anticonvulsant activity based on structural analogs.

Hypothesized Anti-inflammatory Mechanism of Action

anti_inflammatory_moa compound 2-(3-Methylcyclohexyl)butanoic Acid hdac HDAC compound->hdac Inhibition nfkb NF-κB Pathway compound->nfkb Inhibition immune_cell Immune Cell (e.g., Macrophage) hdac->immune_cell Modulates Gene Expression nfkb->immune_cell Activates Pro-inflammatory Genes cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) immune_cell->cytokines Reduced Production inflammation Reduced Inflammation cytokines->inflammation

Caption: Hypothesized anti-inflammatory pathways based on the butanoic acid moiety.

Conclusion and Future Directions

While direct biological data for 2-(3-Methylcyclohexyl)butanoic acid is currently unavailable, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a neurologically active cyclohexane scaffold with an anti-inflammatory and neuroprotective butanoic acid moiety makes it a compelling candidate for dual-action drug discovery, particularly for complex neurological disorders with an inflammatory component.

The experimental roadmap outlined in this guide provides a clear and logical path for future research. The primary focus should be on the stereoselective synthesis of its isomers, followed by a systematic screening to identify its primary biological targets. Based on the evidence from its analogs, the most promising therapeutic areas for this compound appear to be epilepsy, neuroinflammatory conditions, and potentially other inflammatory disorders. The successful execution of the proposed research plan will elucidate the true therapeutic potential of this novel chemical entity.

References

  • Swanek, P. C., et al. (n.d.). Convulsant and anticonvulsant cyclopentanones and cyclohexanones. PubMed. [Link]

  • Thurkauf, A., et al. (n.d.). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. [Link]

  • Varlamov, A. V., et al. (2010). Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate. [Link]

  • Nesterova, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Abd-Allah, W. H., et al. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. PubMed. [Link]

  • MetwareBio. (n.d.). Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. MetwareBio. [Link]

  • Abd-Allah, W. H., et al. (2023). Structure of anticonvulsants and analgesics having disubstituted... ResearchGate. [Link]

  • Scheffer, L., et al. (2002). Synthesis and Biological Evaluation of Cycloalkylidene Carboxylic Acids as Novel Effectors of Ras/Raf Interaction. Journal of Medicinal Chemistry. [Link]

  • Kaminskyy, D., et al. (2021). Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. ScienceRise: Pharmaceutical Science. [Link]

  • Nesterova, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

  • Ahmed, M., et al. (2010). Discovery of a biaryl cyclohexene carboxylic acid (MK-6892): a potent and selective high affinity niacin receptor full agonist with reduced flushing profiles in animals as a preclinical candidate. PubMed. [Link]

  • PubChem. (n.d.). Butanoic acid, 3-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester. PubChem. [Link]

  • Sharma, S., et al. (2021). Effects of 4-phenyl butyric acid on high glucose-induced alterations in dorsal root ganglion neurons. ResearchGate. [Link]

  • Reddy, S., et al. (2024). The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease. PMC. [Link]

  • Val-Laillet, D., et al. (2022). Butyrate Improves Neuroinflammation and Mitochondrial Impairment in Cerebral Cortex and Synaptic Fraction in an Animal Model of Diet-Induced Obesity. MDPI. [Link]

  • PubChem. (n.d.). Butanoic acid, 3-oxo-, 5-methyl-2-(1-methylethyl)cyclohexyl ester. PubChem. [Link]

  • Stilling, R. M., et al. (2016). The neuropharmacology of butyrate: The bread and butter of the microbiota-gut-brain axis? Semantics Scholar. [Link]

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Exploratory

A Technical Guide to the Potential Therapeutic Applications of 2-(3-Methylcyclohexyl)butanoic Acid

Abstract This technical guide explores the prospective therapeutic landscape of the novel chemical entity, 2-(3-Methylcyclohexyl)butanoic acid. While direct experimental data on this specific molecule is not extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide explores the prospective therapeutic landscape of the novel chemical entity, 2-(3-Methylcyclohexyl)butanoic acid. While direct experimental data on this specific molecule is not extensively available in current literature, its structural composition, combining a substituted cyclohexyl ring with a butanoic acid moiety, provides a strong rationale for investigating its potential in several key therapeutic areas. By dissecting the known biological activities of its constituent chemical motifs, we can construct a hypothesis-driven framework for its evaluation as a potential drug candidate. This document outlines the scientific basis for this exploration, proposes potential mechanisms of action, and provides a comprehensive roadmap for preclinical investigation, including detailed experimental protocols and data interpretation strategies. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, in particular, offer a versatile platform for modulating biological processes implicated in a wide range of diseases. 2-(3-Methylcyclohexyl)butanoic acid is a carboxylic acid characterized by a methyl-substituted cyclohexane ring attached to a butanoic acid backbone. While this specific molecule has not been the subject of extensive published research, its hybrid structure is compelling. The cyclohexyl group is a common feature in many bioactive compounds, often contributing to lipophilicity and receptor binding. The butanoic acid (butyric acid) moiety, a short-chain fatty acid, is a well-established modulator of various physiological and pathological processes.[1][2] This guide will therefore proceed by examining the therapeutic potential of 2-(3-Methylcyclohexyl)butanoic acid through the lens of its structural relatives.

The Rationale: A Synthesis of Bioactive Moieties

The therapeutic potential of 2-(3-Methylcyclohexyl)butanoic acid can be inferred from the known biological activities of two key structural classes:

  • Cyclohexyl-containing Carboxylic Acids: These compounds have demonstrated a range of biological effects, including anti-inflammatory, antinociceptive, and anti-ulcer activities.[3][4] Furthermore, certain derivatives have been investigated as inhibitors of enzymes such as diacylglycerol O-acyltransferase 1 (DGAT1), a target for the treatment of obesity.[5] The cyclohexane ring in these molecules often plays a crucial role in orienting the molecule for optimal interaction with its biological target.

  • Butanoic Acid and its Derivatives: Butyric acid, a product of gut microbial fermentation, is a well-known histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer properties.[6][7] It also plays a significant role in maintaining gut homeostasis and has shown promise in the treatment of inflammatory bowel disease.[2] Additionally, derivatives of butanoic acid, such as 2-methyl butanoic acid, are involved in key metabolic pathways and have been associated with anti-inflammatory and neuroprotective effects.[8]

The combination of these two moieties in 2-(3-Methylcyclohexyl)butanoic acid suggests the potential for synergistic or novel biological activities. The methyl-substituted cyclohexyl group could enhance cell membrane permeability and target engagement, while the butanoic acid tail could drive the molecule's interaction with key cellular machinery.

Postulated Therapeutic Applications and Mechanisms of Action

Based on the aforementioned rationale, we can hypothesize several potential therapeutic applications for 2-(3-Methylcyclohexyl)butanoic acid.

Anti-inflammatory and Immunomodulatory Agent

Hypothesis: 2-(3-Methylcyclohexyl)butanoic acid may possess anti-inflammatory properties by modulating key inflammatory pathways.

Potential Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Similar to other cyclohexyl-containing carboxylic acids, the compound could interfere with the production or activity of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX).

  • HDAC Inhibition: The butanoic acid moiety suggests a potential for HDAC inhibition, which can lead to the suppression of inflammatory gene expression.

Metabolic Disease Therapeutic

Hypothesis: The compound could be a candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Potential Mechanisms:

  • DGAT1 Inhibition: The structural similarity to known DGAT1 inhibitors containing a cyclohexane ring suggests that 2-(3-Methylcyclohexyl)butanoic acid could inhibit this enzyme, thereby reducing triglyceride synthesis.[5]

  • Modulation of Cellular Metabolism: The butanoic acid component may influence cellular energy metabolism, a key aspect of metabolic diseases.

Anti-neoplastic Agent

Hypothesis: 2-(3-Methylcyclohexyl)butanoic acid may exhibit anti-cancer activity.

Potential Mechanisms:

  • HDAC Inhibition: As a potential HDAC inhibitor, the compound could induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]

  • Modulation of Oncogenic Signaling Pathways: The molecule could interfere with key signaling pathways that are dysregulated in cancer.

Neuroprotective Agent

Hypothesis: The compound may have therapeutic potential in neurodegenerative diseases.

Potential Mechanisms:

  • Anti-inflammatory Effects in the CNS: Neuroinflammation is a key component of many neurodegenerative disorders. The potential anti-inflammatory properties of the compound could be beneficial in this context.

  • HDAC Inhibition in Neurons: HDAC inhibitors have been shown to have neuroprotective effects in various models of neurological disease.

A Roadmap for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is necessary to validate these hypotheses. The following sections outline a proposed experimental workflow.

Synthesis and Characterization

The first step is the chemical synthesis of 2-(3-Methylcyclohexyl)butanoic acid. A potential synthetic route could involve the alkylation of a suitable cyclohexyl derivative. Following synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Screening and Mechanistic Studies

A tiered in vitro screening approach will allow for the efficient evaluation of the compound's biological activity across the hypothesized therapeutic areas.

3.2.1. Anti-inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-stimulated Macrophage Assay

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-incubate cells with varying concentrations of 2-(3-Methylcyclohexyl)butanoic acid for 1 hour.

  • Stimulation: Stimulate cells with LPS (100 ng/mL) for 24 hours.

  • Endpoint Analysis:

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Assess the expression of iNOS and COX-2 in cell lysates by Western blotting.

    • Determine cell viability using an MTT assay to rule out cytotoxicity.

Data Interpretation: A dose-dependent decrease in the production of inflammatory mediators would indicate potential anti-inflammatory activity.

3.2.2. Metabolic Target Engagement

Experimental Protocol: DGAT1 Inhibition Assay

  • Enzyme Source: Utilize a commercially available recombinant human DGAT1 enzyme.

  • Assay Principle: A fluorescence-based assay can be used to measure the incorporation of a fluorescently labeled fatty acyl-CoA into a diacylglycerol substrate.

  • Procedure:

    • Incubate the DGAT1 enzyme with varying concentrations of 2-(3-Methylcyclohexyl)butanoic acid.

    • Initiate the reaction by adding the substrates.

    • Measure the fluorescence signal over time.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Interpretation: A low IC50 value would suggest that the compound is a potent inhibitor of DGAT1.

3.2.3. Anti-cancer Activity

Experimental Protocol: Cancer Cell Line Viability and Apoptosis Assays

  • Cell Lines: Select a panel of cancer cell lines representing different tumor types (e.g., colon, breast, lung).

  • Viability Assay:

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of 2-(3-Methylcyclohexyl)butanoic acid for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

  • Apoptosis Assay:

    • Treat cells with the compound at its IC50 concentration.

    • Stain cells with Annexin V and propidium iodide.

    • Analyze the cell population by flow cytometry to quantify apoptotic cells.

Data Interpretation: A reduction in cell viability and an increase in apoptosis would indicate potential anti-cancer effects.

3.2.4. Histone Deacetylase (HDAC) Inhibition

Experimental Protocol: In Vitro HDAC Activity Assay

  • Assay Kit: Utilize a commercially available colorimetric or fluorometric HDAC activity assay kit.

  • Procedure:

    • Incubate a nuclear extract (as a source of HDACs) or a specific recombinant HDAC isozyme with the compound.

    • Add the HDAC substrate.

    • Measure the signal according to the kit's instructions.

  • Data Analysis: Determine the IC50 value for HDAC inhibition.

Data Interpretation: A potent IC50 value would confirm the compound's activity as an HDAC inhibitor and provide a mechanistic basis for its anti-inflammatory and anti-cancer effects.

Visualization of Proposed Workflow

Preclinical_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis of 2-(3-Methylcyclohexyl)butanoic acid Characterization Purity & Structural Confirmation (NMR, MS, HPLC) Synthesis->Characterization AntiInflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Characterization->AntiInflammatory Metabolic Metabolic Target Assay (DGAT1 Inhibition) Characterization->Metabolic AntiCancer Anti-cancer Assays (Cell Viability, Apoptosis) Characterization->AntiCancer HDAC HDAC Inhibition Assay Characterization->HDAC DataAnalysis IC50/EC50 Determination Statistical Analysis AntiInflammatory->DataAnalysis Metabolic->DataAnalysis AntiCancer->DataAnalysis HDAC->DataAnalysis GoNoGo Go/No-Go Decision for In Vivo Studies DataAnalysis->GoNoGo

Caption: Proposed preclinical evaluation workflow for 2-(3-Methylcyclohexyl)butanoic acid.

In Vivo Efficacy Models

Promising in vitro results should be followed by in vivo studies in relevant animal models of disease.

Table 1: Proposed In Vivo Models

Therapeutic AreaAnimal ModelKey Endpoints
Inflammation LPS-induced systemic inflammation in miceSerum cytokine levels, organ damage markers
Collagen-induced arthritis in ratsPaw swelling, arthritis score, histological analysis
Metabolic Disease Diet-induced obese miceBody weight, food intake, glucose tolerance, serum lipids
Oncology Xenograft tumor models in nude miceTumor growth inhibition, survival analysis
Neurology MPTP model of Parkinson's disease in miceBehavioral tests, dopamine levels, neuronal cell death

Potential Challenges and Future Directions

The development of any new chemical entity is fraught with challenges. For 2-(3-Methylcyclohexyl)butanoic acid, these may include:

  • Pharmacokinetics and Bioavailability: The compound's absorption, distribution, metabolism, and excretion (ADME) properties will be critical to its success.

  • Off-target Effects and Toxicity: Comprehensive safety pharmacology and toxicology studies will be required.

  • Stereochemistry: The presence of chiral centers in the molecule means that the different stereoisomers may have different biological activities and safety profiles.

Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this regard.

Conclusion

While in its nascent stages of investigation, 2-(3-Methylcyclohexyl)butanoic acid represents a promising starting point for a drug discovery program. Its unique chemical structure, which marries the established bioactivities of cyclohexyl carboxylic acids and butanoic acid derivatives, provides a strong rationale for its evaluation in multiple therapeutic areas, including inflammation, metabolic disease, oncology, and neurology. The systematic, hypothesis-driven research plan outlined in this guide provides a clear path forward for elucidating the therapeutic potential of this intriguing molecule. The successful execution of these studies could lead to the development of a novel and effective therapeutic agent.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]

  • Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. (2014). PubMed. [Link]

  • Cyclohexane carboxylic acid derivatives. (1982).
  • Butyric acid. (n.d.). Wikipedia. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). PMC. [Link]

  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (n.d.). PubMed. [Link]

  • Physiologically stable compositions of butyric acid, and butyric acid salts and derivatives as anti-neoplastic agents. (n.d.).

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Foundational

An In-depth Technical Guide to 2-(3-Methylcyclohexyl)butanoic Acid: Synthesis, Stereochemistry, and Potential Applications

Abstract This technical guide provides a comprehensive theoretical and practical framework for the novel compound 2-(3-methylcyclohexyl)butanoic acid. In the absence of existing literature on this specific molecule, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the novel compound 2-(3-methylcyclohexyl)butanoic acid. In the absence of existing literature on this specific molecule, this document leverages established principles of organic synthesis, stereochemical analysis, and spectroscopic interpretation, drawing parallels from analogous structures to propose a robust pathway for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical starting point for the investigation of this and similar branched-chain fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are an emerging class of bioactive molecules with diverse physiological roles, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2][3] Their structural diversity, arising from variations in chain length, branching patterns, and stereochemistry, presents a rich area for synthetic exploration and potential therapeutic development. This guide focuses on a specific, heretofore unexplored BCFAs, 2-(3-methylcyclohexyl)butanoic acid.

The structure of 2-(3-methylcyclohexyl)butanoic acid, featuring a substituted cycloalkane ring appended to a short fatty acid chain, presents interesting stereochemical complexity and potential for unique biological interactions. This document outlines a proposed synthetic route, a detailed analysis of its potential stereoisomers, predicted spectroscopic data for characterization, and a discussion of its potential applications based on the known activities of related compounds.

Proposed Synthesis of 2-(3-Methylcyclohexyl)butanoic Acid

Two primary retrosynthetic pathways are considered for the synthesis of 2-(3-methylcyclohexyl)butanoic acid, both of which are well-established transformations in organic chemistry.

Pathway 1: Carboxylation of a Grignard Reagent

This approach involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide.[4][5][6] This method is advantageous as it builds the carboxylic acid moiety in the final step from a readily accessible precursor.

Experimental Protocol:

Step 1: Synthesis of 1-(bromomethyl)-3-methylcyclohexane

  • To a solution of (3-methylcyclohexyl)methanol in a suitable aprotic solvent (e.g., diethyl ether), add phosphorus tribromide (PBr₃) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding water, followed by a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(bromomethyl)-3-methylcyclohexane.

Step 2: Formation of the Grignard Reagent

  • To a flame-dried flask containing magnesium turnings and a crystal of iodine, add a small amount of a solution of 1-(bromomethyl)-3-methylcyclohexane in anhydrous diethyl ether.

  • Once the reaction initiates (as evidenced by color change and heat generation), add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (3-methylcyclohexyl)methylmagnesium bromide.

Step 3: Carboxylation and Acidification

  • Pour the Grignard reagent solution onto an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature, which will result in a viscous slurry.

  • Acidify the reaction mixture with a solution of hydrochloric acid (e.g., 3 M HCl) until the magnesium salts dissolve.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2-(3-methylcyclohexyl)acetic acid.

Step 4: Alpha-alkylation to 2-(3-Methylcyclohexyl)butanoic acid This step is not directly achievable from the product of Step 3 and represents a flaw in this proposed pathway. A more direct approach is needed.

Corrected Pathway 1: Grignard reaction with a suitable electrophile

A more direct Grignard-based approach would involve the reaction of a 3-methylcyclohexyl magnesium halide with an appropriate four-carbon electrophile already containing the carboxylic acid or a precursor. However, a more plausible and common approach is outlined in Pathway 2.

Pathway 2: Oxidation of a Primary Alcohol

This is a classical and reliable method for the synthesis of carboxylic acids.[7][8][9] The key precursor, 2-(3-methylcyclohexyl)butan-1-ol, can be synthesized through a Grignard reaction.

Experimental Protocol:

Step 1: Synthesis of 3-Methylcyclohexylmagnesium Bromide

  • React 1-bromo-3-methylcyclohexane with magnesium turnings in anhydrous diethyl ether, as described in Pathway 1, Step 2, to generate 3-methylcyclohexylmagnesium bromide.

Step 2: Synthesis of 2-(3-Methylcyclohexyl)butanal

  • To a solution of the Grignard reagent from Step 1, add butanal dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the secondary alcohol, 1-(3-methylcyclohexyl)butan-2-ol.

  • Oxidize the secondary alcohol to the corresponding aldehyde, 2-(3-methylcyclohexyl)butanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

Step 3: Oxidation to 2-(3-Methylcyclohexyl)butanoic Acid

  • Dissolve the 2-(3-methylcyclohexyl)butanal in a suitable solvent such as acetone.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C until a persistent orange color is observed.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the reaction with isopropanol.

  • Extract the mixture with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield 2-(3-methylcyclohexyl)butanoic acid.

Stereochemical Considerations

2-(3-methylcyclohexyl)butanoic acid possesses two stereocenters: one at the C2 position of the butanoic acid chain and another at the C3 position of the cyclohexane ring. This gives rise to a total of 2² = 4 possible stereoisomers.[10][11]

The stereoisomers will exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair will be diastereomeric.

  • (2R, 3'R)-2-(3-Methylcyclohexyl)butanoic acid and (2S, 3'S)-2-(3-Methylcyclohexyl)butanoic acid (Enantiomeric Pair 1)

  • (2R, 3'S)-2-(3-Methylcyclohexyl)butanoic acid and (2S, 3'R)-2-(3-Methylcyclohexyl)butanoic acid (Enantiomeric Pair 2)

Furthermore, the 3-methylcyclohexyl group can exist in two chair conformations, with the methyl group being either axial or equatorial. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.[12][13][14] For the cis and trans isomers of the 1,3-disubstituted cyclohexane ring (considering the point of attachment of the butanoic acid chain), the relative stability of the conformers will influence the overall energy of the molecule.[15][16]

The diastereomers are expected to have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by techniques such as column chromatography or fractional crystallization. The enantiomers will have identical physical properties in a non-chiral environment but can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Predicted Spectroscopic Data

Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are predicted for 2-(3-methylcyclohexyl)butanoic acid.

Technique Predicted Observations
¹H NMR - A broad singlet between δ 10-12 ppm corresponding to the carboxylic acid proton. - A multiplet around δ 2.2-2.5 ppm for the proton at the C2 position of the butanoic acid chain. - A complex series of multiplets between δ 0.8-2.0 ppm for the protons of the cyclohexane ring and the remaining protons of the butanoic acid chain. - A doublet around δ 0.8-1.0 ppm for the methyl group on the cyclohexane ring.[17][18]
¹³C NMR - A signal in the range of δ 175-185 ppm for the carbonyl carbon of the carboxylic acid. - A signal around δ 40-50 ppm for the chiral carbon at the C2 position of the butanoic acid chain. - A series of signals between δ 20-40 ppm for the carbons of the cyclohexane ring and the butanoic acid chain. - A signal around δ 20-25 ppm for the methyl carbon on the cyclohexane ring.[18][19]
IR - A broad O-H stretch from approximately 2500 to 3300 cm⁻¹ characteristic of a carboxylic acid. - A sharp C=O stretch around 1700-1725 cm⁻¹. - C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.[20]
Mass Spec - The molecular ion peak (M⁺) is expected. - Fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 m/z) and cleavage of the bond between the cyclohexane ring and the butanoic acid chain.[21]

It is important to note that the exact chemical shifts and coupling constants in the NMR spectra will be dependent on the specific stereoisomer. Diastereomers will have distinct NMR spectra.[22]

Potential Applications and Biological Activity

While no biological data exists for 2-(3-methylcyclohexyl)butanoic acid, its structural similarity to other branched-chain fatty acids suggests several potential areas of application.

  • Anti-inflammatory and Immunomodulatory Effects: Many BCFAs have demonstrated anti-inflammatory properties.[1][2] The unique structure of 2-(3-methylcyclohexyl)butanoic acid may allow it to interact with inflammatory pathways in novel ways.

  • Anticancer Properties: Certain BCFAs have been shown to exhibit cytotoxicity towards cancer cells.[1][23] This compound could be investigated for its potential as an anticancer agent.

  • Metabolic Regulation: BCFAs are involved in lipid metabolism and can influence insulin sensitivity.[3] Further research could explore the role of this novel fatty acid in metabolic disorders.

  • Drug Development Scaffold: The stereochemically rich structure of 2-(3-methylcyclohexyl)butanoic acid could serve as a scaffold for the development of more complex drug candidates. The cyclohexyl ring provides a rigid framework that can be further functionalized to optimize binding to biological targets.

Conclusion

This technical guide provides a foundational roadmap for the synthesis, purification, and characterization of the novel compound, 2-(3-methylcyclohexyl)butanoic acid. By leveraging established synthetic methodologies and principles of stereochemistry and spectroscopy, a clear path for its investigation has been outlined. The potential for this molecule to exhibit interesting biological activities, based on its classification as a branched-chain fatty acid, warrants its synthesis and further study. The detailed protocols and predictive data presented herein are intended to facilitate and accelerate future research into this and other unexplored cycloalkyl-substituted fatty acids.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Aldehyde Synthesis cluster_step3 Step 3: Oxidation A 1-bromo-3-methylcyclohexane Mg Mg, Et₂O B 3-methylcyclohexyl- magnesium bromide A->B D 2-(3-methylcyclohexyl)butan-1-ol B->D 1. C Butanal C->D 2. H₃O⁺ E 2-(3-methylcyclohexyl)butanal D->E PCC F 2-(3-methylcyclohexyl)- butanoic acid E->F Jones Reagent (CrO₃, H₂SO₄)

Caption: Proposed synthesis of 2-(3-methylcyclohexyl)butanoic acid.

Stereoisomers of 2-(3-Methylcyclohexyl)butanoic acid

Stereoisomers RR (2R, 3'R) SS (2S, 3'S) RR->SS Enantiomers RS (2R, 3'S) RR->RS Diastereomers SR (2S, 3'R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Sources

Exploratory

Stereoisomers of "2-(3-Methylcyclohexyl)butanoic acid"

Title: Navigating the Stereochemical Complexity of 2-(3-Methylcyclohexyl)butanoic Acid: A Comprehensive Guide to Resolution and Characterization Executive Summary In modern drug development, molecular chirality is not me...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating the Stereochemical Complexity of 2-(3-Methylcyclohexyl)butanoic Acid: A Comprehensive Guide to Resolution and Characterization

Executive Summary

In modern drug development, molecular chirality is not merely a structural curiosity; it is a fundamental determinant of pharmacodynamics, pharmacokinetics, and toxicology. Since the U.S. Food and Drug Administration (FDA) issued its landmark 1992 policy statement, 1 [1], the pharmaceutical industry has been mandated to evaluate each enantiomer of a chiral molecule as a distinct chemical entity. The target molecule, 2-(3-methylcyclohexyl)butanoic acid , presents a formidable analytical challenge, possessing three distinct stereocenters that give rise to eight possible stereoisomers.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a robust, self-validating framework for the isolation, characterization, and pharmacological profiling of these complex stereoisomeric mixtures.

The Stereochemical Landscape of 2-(3-Methylcyclohexyl)butanoic Acid

The structure of 2-(3-methylcyclohexyl)butanoic acid consists of a butanoic acid chain with a 3-methylcyclohexyl group attached at the C2 position. The three chiral centers are located at:

  • C2 of the butanoic acid chain.

  • C1' of the cyclohexane ring (attachment point of the butanoic acid moiety).

  • C3' of the cyclohexane ring (attachment point of the methyl group).

Unlike 1,4-disubstituted cyclohexanes which can possess a plane of symmetry, the 1,3-disubstitution pattern in this molecule ensures that both the cis and trans relative geometries are chiral. Consequently, the molecule exists as four distinct diastereomeric pairs (yielding eight stereoisomers total). Understanding this topology is critical because, as noted in recent analyses of chiral pharmaceuticals, 2 [2].

Table 1: Stereoisomeric Matrix of 2-(3-Methylcyclohexyl)butanoic Acid

Isomer DesignationC2 ConfigurationC1' ConfigurationC3' ConfigurationCyclohexane Relative GeometryDiastereomeric Group
Isomer 1 RRRTransTrans-Pair A
Isomer 2 SSSTransTrans-Pair A
Isomer 3 SRRTransTrans-Pair B
Isomer 4 RSSTransTrans-Pair B
Isomer 5 RRSCisCis-Pair A
Isomer 6 SSRCisCis-Pair A
Isomer 7 SRSCisCis-Pair B
Isomer 8 RSRCisCis-Pair B

Mechanistic Implications in Drug Development

When developing a chiral drug, the therapeutically active enantiomer is termed the eutomer, while the less active or inactive enantiomer is the distomer. In the context of the "chiral switch" strategy—3 [3]—the distomer is often viewed as isomeric ballast or a potential source of off-target toxicity. For 2-(3-methylcyclohexyl)butanoic acid, the spatial orientation of the carboxylic acid pharmacophore relative to the lipophilic methylcyclohexyl moiety will dictate its binding affinity and orientation within target protein pockets.

Analytical Workflow: A Self-Validating System

Direct chiral separation of an eight-isomer mixture on a single column often leads to peak co-elution, compromising purity. To establish a self-validating system, we must employ an orthogonal, two-dimensional separation strategy.

StereochemicalWorkflow A Racemic Mixture (8 Isomers) 2-(3-Methylcyclohexyl)butanoic acid B Achiral LC Pre-Fractionation (Diastereomer Separation) A->B C Cis-Diastereomers (4) B->C D Trans-Diastereomers (4) B->D E Chiral SFC Resolution (Amylose-based CSP) C->E D->E F Enantiomer Isolation (>99% ee) E->F G Absolute Configuration (Mosher's Method / NMR) F->G

Workflow for the orthogonal isolation and characterization of the 8 stereoisomers.

Detailed Experimental Protocols

Phase 1: Diastereomeric Pre-Fractionation (Achiral HPLC)

Causality: We utilize achiral reversed-phase chromatography first. The hydrophobic C18 stationary phase effectively discriminates between the cis and trans diastereomers based on their differing spatial volumes and lipophilicity, dramatically simplifying the downstream chiral separation.

  • Sample Preparation: Dissolve the racemic mixture in a 50:50 Acetonitrile:Water diluent to a concentration of 10 mg/mL.

  • Chromatographic Conditions: Deploy a C18 reversed-phase column (250 x 4.6 mm, 5 µm). Use a gradient elution from 30% to 70% Acetonitrile in Water over 20 minutes. Crucial Step: Buffer the aqueous phase with 0.1% Formic Acid to keep the carboxylic acid protonated, ensuring sharp, non-tailing peak shapes.

  • Fractionation & Validation: Monitor UV absorbance at 210 nm. Collect the major peak clusters corresponding to the cis and trans diastereomeric pools. Re-inject an aliquot of each fraction to validate diastereomeric purity (>95% de) before proceeding.

Phase 2: Enantiomeric Resolution (Chiral SFC)

Causality: Supercritical Fluid Chromatography (SFC) is selected over standard HPLC because supercritical CO₂ possesses higher diffusivity and lower viscosity. This allows for faster mass transfer and equilibration on Chiral Stationary Phases (CSPs), yielding sharper peaks which are critical when resolving closely eluting enantiomers.

  • System Suitability: Run a chiral standard mix to confirm column performance, ensuring a resolution factor ( Rs​ ) > 1.5.

  • Column Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., Chiralpak AD-H). The helical structure of the amylose polymer creates chiral cavities that selectively interact with the enantiomers via hydrogen bonding (at the acid moiety) and steric inclusion (of the methylcyclohexyl ring).

  • SFC Conditions: Set the mobile phase to supercritical CO₂ with 15% Methanol co-solvent. Add 0.1% Trifluoroacetic acid (TFA) to the co-solvent to suppress the ionization of the butanoic acid.

  • Execution: Inject the enriched cis and trans fractions separately. Collect the distinct peaks, yielding the eight pure stereoisomers.

Phase 3: Absolute Configuration Assignment (Mosher's Method)

Causality: X-ray crystallography requires single crystals, which are notoriously difficult to obtain for aliphatic liquid/semi-solid acids. Instead, we use Mosher's ester derivatization. The anisotropic shielding from the phenyl ring of the MTPA group induces predictable chemical shift differences in the adjacent protons, allowing unambiguous assignment of the C2 stereocenter.

  • Reduction: Reduce the isolated carboxylic acid enantiomers to their corresponding primary alcohols using LiAlH₄.

  • Derivatization: React the resulting alcohols with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in the presence of pyridine to form the corresponding Mosher's esters.

  • NMR Analysis: Acquire 1D ¹H and 2D NOESY NMR spectra. Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the protons adjacent to C2 to assign the absolute configuration (R or S) of the butanoic acid chain.

Conclusion

The rigorous separation and characterization of molecules like 2-(3-methylcyclohexyl)butanoic acid are non-negotiable standards in modern drug development. By employing an orthogonal separation strategy (Achiral HPLC followed by Chiral SFC) and self-validating analytical techniques (Mosher's NMR), researchers can confidently isolate and profile all eight stereoisomers. This ensures compliance with stringent regulatory frameworks and optimizes the pathway toward discovering the safest, most efficacious therapeutic agent.

References

  • U.S. Food and Drug Administration. "Development of New Stereoisomeric Drugs." FDA.gov.
  • Auerbach, M. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." American Pharmaceutical Review.
  • DrugPatentWatch. "The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity." DrugPatentWatch.

Sources

Foundational

The Application Scientist's Guide to 2-(3-Methylcyclohexyl)butanoic Acid: Mechanistic Safety and Handling Protocols

Executive Summary & Physicochemical Profiling 2-(3-Methylcyclohexyl)butanoic acid (CAS 1561331-40-5) is a specialized aliphatic cyclic carboxylic acid utilized primarily as a building block in advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-(3-Methylcyclohexyl)butanoic acid (CAS 1561331-40-5) is a specialized aliphatic cyclic carboxylic acid utilized primarily as a building block in advanced organic synthesis and materials science (1)[1]. While it is a highly valuable intermediate, its molecular architecture demands rigorous, causality-driven safety protocols.

To understand its hazard profile, we must analyze its dual-nature structure:

  • The Hydrophobic Tail: The 3-methylcyclohexyl and butyl framework drives high lipid solubility (lipophilicity). This allows the molecule to rapidly penetrate the stratum corneum (skin) and the lipid bilayers of the corneal epithelium.

  • The Acidic Headgroup: The carboxylic acid moiety acts as a localized proton donor (pKa ~4.8). Once the molecule breaches the cellular membrane, it dissociates, leading to intracellular acidification and rapid protein denaturation.

Mechanistic Toxicology & Hazard Classification

Extrapolating from the foundational safety data of structurally analogous aliphatic carboxylic acids (such as cyclohexanecarboxylic acid), this compound exhibits a specific and aggressive toxicological profile (2)[2].

  • Skin Corrosion/Irritation (GHS Category 2): The lipophilic tail facilitates epidermal penetration, while the acid headgroup denatures keratin and cellular proteins, triggering an inflammatory cascade (3)[3].

  • Serious Eye Damage/Irritation (GHS Category 2A): Rapid partitioning into the corneal stroma leads to localized pH drops, risking permanent opacity if not immediately flushed (4)[4].

  • Respiratory Tract Irritation (GHS Category 3): Aerosolized particles or volatilized vapors can severely irritate the mucous membranes of the respiratory tract[2].

ToxPathway Exposure Dermal/Ocular Exposure LipidBilayer Partitioning into Lipid Bilayer Exposure->LipidBilayer Protonation Intracellular Proton Release LipidBilayer->Protonation Acidification Cellular Acidification & Denaturation Protonation->Acidification Inflammation Cytokine Release (Irritation) Acidification->Inflammation

Figure 1: Mechanistic toxicological pathway of lipophilic aliphatic carboxylic acid exposure.

Table 1: Physicochemical & Hazard Profile
ParameterValue / ClassificationMechanistic Implication
Compound 2-(3-Methylcyclohexyl)butanoic acidAliphatic cyclic hydrocarbon with a carboxylic acid moiety.
CAS Number 1561331-40-5Unique identifier for procurement and tracking.
GHS Hazards Cat 2 (Skin), Cat 2A (Eye), Cat 3 (Resp)Denatures proteins upon contact; vapor irritates mucosa.
Lipophilicity High (Predicted LogP)Rapid partitioning into epidermal and corneal lipid bilayers.

E-E-A-T Driven Safety Protocols & PPE Selection

Standard operating procedures for aliphatic carboxylic acids mandate a causality-driven approach to Personal Protective Equipment (PPE) (5)[5]. Do not simply wear gear; understand why it protects you.

Table 2: Required Personal Protective Equipment (PPE)
Equipment TypeSpecificationCausality / Rationale
Hand Protection Nitrile or Butyl Rubber GlovesNon-halogenated organic acids can permeate thin latex. Nitrile provides a cross-linked barrier that resists lipophilic acid degradation.
Eye Protection ANSI Z87.1 Tight-Fitting GogglesCapillary action rapidly spreads lipophilic liquids; standard safety glasses leave dangerous peripheral gaps.
Respiratory Certified Chemical Fume HoodMaintains negative pressure, ensuring any volatilized acid or aerosolized dust is drawn away from the breathing zone.
Body Protection Flame-Resistant Lab CoatProvides a physical barrier against accidental splashes and localized spills.

Experimental Handling & Storage Workflows

Every protocol executed in the laboratory must be a self-validating system to ensure absolute trustworthiness.

Protocol 1: Closed-System Aliquoting & Transfer
  • Preparation & Validation: Verify the fume hood face velocity is between 80-120 fpm.

    • Validation Step: Tape a small tissue to the sash to visually confirm inward directional airflow before opening the chemical container.

  • Material Transfer: Use a static-dissipative spatula (if handling as a solid) or a glass volumetric pipette (if handling as a liquid/melt). Avoid plastic pipettes, as organic acids can leach plasticizers.

  • Mass Verification: Tare the receiving vial, transfer the required mass, and seal immediately to prevent moisture ingress.

  • Decontamination: Wipe down the exterior of the primary container and the balance with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize micro-spills, followed by a DI water wipe.

    • Validation Step: Touch a pH indicator strip to the wiped surface; a reading of ~7.0 confirms complete decontamination.

HandlingWorkflow Start Receipt of Chemical (CAS 1561331-40-5) Hood Transfer to Certified Chemical Fume Hood Start->Hood PPE Don PPE (Nitrile Gloves, Goggles) Hood->PPE Inspect Inspect Container for Integrity PPE->Inspect Aliquoting Aliquoting via Closed-System Transfer Inspect->Aliquoting Storage Store in Desiccator (Away from Oxidizers) Aliquoting->Storage

Figure 2: Step-by-step safe handling and storage workflow for 2-(3-Methylcyclohexyl)butanoic acid.

Table 3: Storage & Incompatibility Matrix
Storage ConditionParameterCausality / Rationale
Temperature Cool, ambient (15-25°C)Prevents vapor pressure buildup and thermal degradation.
Atmosphere Dry, well-ventilatedMitigates moisture ingress which can cause caking or hydrolysis.
Incompatibilities Strong Oxidizers, Strong BasesPrevents violent, heat-generating exothermic neutralization reactions.

Emergency Response & Causality-Based First Aid

In the event of an exposure, response protocols must be immediate and scientifically grounded[3][4].

  • Dermal Exposure: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Causality: Water mechanically flushes the lipophilic acid from the skin surface before it can partition deeper into the epidermis, and acts as a massive heat sink to dissipate any heat of dilution.

  • Ocular Exposure: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.

    • Causality: Immediate dilution halts the acid-catalyzed coagulation of corneal proteins.

  • Spill Management: Contain the spill with an inert absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust. Neutralize the absorbed mass with sodium bicarbonate before disposal[5].

    • Validation Step: The complete cessation of effervescence (CO2 gas release) visually indicates the total neutralization of the acid.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 2-(3-Methylcyclohexyl)butanoic Acid

Introduction 2-(3-Methylcyclohexyl)butanoic acid is a chiral carboxylic acid with a substituted cyclohexane ring. The accurate and precise quantification of this molecule is crucial in various fields, including pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Methylcyclohexyl)butanoic acid is a chiral carboxylic acid with a substituted cyclohexane ring. The accurate and precise quantification of this molecule is crucial in various fields, including pharmaceutical development, where stereoisomerism can significantly impact pharmacological activity and safety, as well as in environmental and metabolic studies. This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-(3-Methylcyclohexyl)butanoic acid, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory standards.

Analytical Strategy: Method Selection Rationale

The selection of an appropriate analytical technique for 2-(3-Methylcyclohexyl)butanoic acid is dictated by its chemical properties: a carboxylic acid functional group, a non-aromatic cyclic structure, and the presence of chiral centers. These features necessitate careful consideration of volatility for GC analysis and stereoselectivity for HPLC analysis.

  • Gas Chromatography (GC): GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is essential to convert the analyte into a more volatile form, typically an ester or a silyl derivative. GC coupled with a Flame Ionization Detector (FID) offers a cost-effective and reliable method for routine quantification.[1][2] For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is the detector of choice.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. A key advantage of HPLC for this analyte is the ability to separate its stereoisomers, which is critical for stereospecific quantification.[5][6] This is typically achieved using a chiral stationary phase (CSP).[5][7]

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This section details the protocol for the quantification of total 2-(3-Methylcyclohexyl)butanoic acid using GC-FID following a derivatization step.

Principle

The carboxylic acid group of 2-(3-Methylcyclohexyl)butanoic acid is chemically modified to a more volatile and thermally stable ester or silyl derivative.[8] This derivative is then separated from other matrix components on a GC column and detected by an FID. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Liquid-Liquid Extraction Derivatization Derivatization Extraction->Derivatization Silylation or Esterification Injection Injection Derivatization->Injection Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection FID Quantification Quantification Detection->Quantification Peak Area Integration Result Reporting Result Reporting Quantification->Result Reporting

Caption: Workflow for the quantification of 2-(3-Methylcyclohexyl)butanoic acid by GC-FID.

Detailed Protocol

1. Sample Preparation and Extraction:

  • Accurately weigh a known amount of the sample matrix.

  • For liquid samples, perform a liquid-liquid extraction. Acidify the sample to approximately pH 2 with a suitable acid (e.g., HCl) to protonate the carboxylic acid.

  • Extract the analyte into an organic solvent such as diethyl ether or ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[8]

  • Seal the vial and heat at 60-70°C for 30 minutes.[8]

  • Cool the vial to room temperature before injection. The presence of moisture must be avoided as silylating reagents are moisture-sensitive.[8]

3. GC-FID Conditions:

ParameterSetting
Column DB-FFAP or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C

4. Calibration and Quantification:

  • Prepare a series of calibration standards of derivatized 2-(3-Methylcyclohexyl)butanoic acid in the same solvent used for the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Enantiospecific Quantification by Chiral High-Performance Liquid Chromatography (HPLC)

This method describes the separation and quantification of the individual stereoisomers of 2-(3-Methylcyclohexyl)butanoic acid using chiral HPLC with UV detection.

Principle

The enantiomers of 2-(3-Methylcyclohexyl)butanoic acid are separated on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.[5] Quantification is achieved by measuring the peak area of each enantiomer and comparing it to a calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Sample Filtration Filtration Sample->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Chiral Column Detection Detection Separation->Detection UV Detector Quantification Quantification Detection->Quantification Peak Area Integration Enantiomeric Excess\nCalculation Enantiomeric Excess Calculation Quantification->Enantiomeric Excess\nCalculation

Caption: Workflow for the enantiospecific quantification of 2-(3-Methylcyclohexyl)butanoic acid by Chiral HPLC.

Detailed Protocol

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. Chiral HPLC Conditions:

ParameterSetting
Column Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD) (250 x 4.6 mm, 5 µm)[6]
Mobile Phase A mixture of n-hexane and isopropanol with a small percentage of a carboxylic acid modifier (e.g., trifluoroacetic acid, 0.1%)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

3. Method Development and Optimization:

  • The mobile phase composition is critical for achieving good separation. The ratio of n-hexane to isopropanol should be optimized to achieve baseline separation of the enantiomers with reasonable retention times.

  • The addition of a small amount of a carboxylic acid to the mobile phase can improve peak shape and reduce tailing.

4. Calibration and Quantification:

  • Prepare calibration standards of the racemic mixture and, if available, the individual enantiomers.

  • Construct separate calibration curves for each enantiomer by plotting peak area against concentration.

  • Quantify each enantiomer in the samples using their respective calibration curves.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Method Validation

Both analytical methods should be validated according to the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10] The validation should include the following parameters:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[10]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.[10]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Expected Performance

The following table provides a hypothetical comparison of the expected performance characteristics of the two described methods. Actual results may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-FIDChiral HPLC-UV
Limit of Quantification (LOQ) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%
Stereospecificity NoYes
Throughput HighModerate

Conclusion

The choice between GC-FID and chiral HPLC for the quantification of 2-(3-Methylcyclohexyl)butanoic acid depends on the specific analytical needs. GC-FID provides a robust and high-throughput method for the determination of the total concentration of the analyte. For applications where the individual stereoisomers must be quantified, chiral HPLC is the method of choice. Both methods, when properly developed and validated, can provide accurate and reliable quantitative data.

References

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. Available from: [Link]

  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC. Available from: [Link]

  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. PMC. Available from: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]

  • An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). MDPI. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available from: [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. Available from: [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. Food And Drug Administration. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. AKJournals. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • Chiral HPLC Column. Phenomenex. Available from: [Link]

  • Revised FDA Guidance on the validation of analytical methods. gmp-compliance.org. Available from: [Link]

  • Analytical Procedures and Methods Validation. Regulations.gov. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

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Application

Application Note: Advanced Chromatographic Strategies for 2-(3-Methylcyclohexyl)butanoic Acid Analysis

Executive Summary 2-(3-Methylcyclohexyl)butanoic acid (CAS 1561331-40-5) is a branched cycloaliphatic carboxylic acid of significant interest in chemical synthesis and drug development[1]. From an analytical perspective,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Methylcyclohexyl)butanoic acid (CAS 1561331-40-5) is a branched cycloaliphatic carboxylic acid of significant interest in chemical synthesis and drug development[1]. From an analytical perspective, this compound presents two primary challenges:

  • Lack of a UV Chromophore: The absence of a conjugated π -electron system renders standard HPLC-UV detection highly insensitive.

  • High Polarity & Hydrogen Bonding: The free carboxyl moiety causes severe irreversible adsorption and peak tailing on standard Gas Chromatography (GC) stationary phases.

To overcome these barriers, this application note details two field-proven, self-validating methodologies. The first is a GC-FID method utilizing rapid chemical derivatization to increase volatility. The second is a direct, underivatized HPLC-CAD (Charged Aerosol Detection) method that leverages universal mass-based detection.

Mechanistic Workflow & Platform Selection

The decision to utilize GC versus LC depends heavily on laboratory throughput requirements and the availability of derivatization reagents. The workflow below outlines the logical decision matrix for analyzing this cycloaliphatic acid.

AnalyticalWorkflow Start 2-(3-Methylcyclohexyl)butanoic acid (Analyte) Decision Select Analytical Platform Start->Decision GC_Path Gas Chromatography (GC-FID / GC-MS) Decision->GC_Path High Volatility Required LC_Path Liquid Chromatography (HPLC-CAD / LC-MS) Decision->LC_Path Non-Volatile/Direct Analysis Deriv FAME Derivatization (BF3/MeOH Catalyst) GC_Path->Deriv NoDeriv Direct Injection (No Derivatization) LC_Path->NoDeriv GC_Analysis Capillary Column Separation (e.g., DB-5ms or DB-23) Deriv->GC_Analysis LC_Analysis Reversed-Phase C18 Gradient Elution NoDeriv->LC_Analysis GC_Detect Flame Ionization Detection (FID) GC_Analysis->GC_Detect LC_Detect Charged Aerosol Detection (CAD) LC_Analysis->LC_Detect

Analytical decision tree for 2-(3-Methylcyclohexyl)butanoic acid using GC-FID and HPLC-CAD.

Method A: Gas Chromatography (GC-FID) via FAME Derivatization

Causality & Expert Insight

Direct injection of free carboxylic acids into a GC system leads to poor peak symmetry and high limits of detection (LOD) due to interactions with active silanol groups in the column liner and stationary phase. To circumvent this, the acid must be converted into a Fatty Acid Methyl Ester (FAME). Derivatization using Boron Trifluoride ( BF3​ ) in methanol is a rapid, acid-catalyzed esterification that replaces the polar hydroxyl proton with a methyl group. This reaction masks the polarity, drastically increasing volatility and thermal stability, thereby ensuring sharp, symmetrical chromatographic peaks[2].

Because 2-(3-Methylcyclohexyl)butanoic acid contains a bulky cycloaliphatic ring, steric hindrance slightly reduces the reaction kinetics compared to linear aliphatic acids. Therefore, a controlled thermal incubation at 80°C is strictly required to drive the reaction to completion[3].

Protocol: Step-by-Step Derivatization & Extraction

Self-Validation Note: Always run a reagent blank (Steps 2-7 without analyte) to ensure no background contamination from the BF3​ or extraction solvents.

  • Sample Aliquoting: Transfer exactly 10.0 mg of the sample into a chemically inert, PTFE-lined glass reaction vial.

  • Esterification: Add 1.0 mL of 14% BF3​ in methanol. Seal the vial tightly to prevent evaporative loss[2].

  • Thermal Incubation: Heat the mixture in a dry block heater at 80°C for exactly 20 minutes[3].

  • Quenching: Remove from heat and allow to cool to room temperature. Add 2.0 mL of deionized water to quench the Lewis acid catalyst.

  • Liquid-Liquid Extraction: Add 2.0 mL of HPLC-grade n-heptane. Vortex vigorously for 30 seconds to partition the hydrophobic methyl ester into the organic phase[4].

  • Phase Separation: Allow the phases to separate. If an emulsion persists, centrifuge at 2000 × g for 3 minutes.

  • Transfer: Carefully aspirate 1.0 mL of the upper heptane layer into an autosampler vial for immediate GC-FID analysis[4].

Table 1: GC-FID Instrument Parameters
ParameterSpecification
Column DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250°C
Split Ratio 10:1
Oven Program 70°C (hold 2 min) 5°C/min to 240°C (hold 5 min)
Detector FID at 280°C (H2: 30 mL/min, Air: 300 mL/min)

Method B: High-Performance Liquid Chromatography (HPLC-CAD)

Causality & Expert Insight

For laboratories requiring high-throughput analysis without the bottleneck of chemical derivatization, HPLC coupled with Charged Aerosol Detection (CAD) is the optimal platform. Unlike UV detection, CAD is a mass-sensitive, universal detector that measures the charge transferred to residual analyte particles after mobile phase evaporation. It provides a highly uniform response for non-volatile and semi-volatile compounds independent of their optical properties[5].

Critical Requirement: Because CAD measures residual aerosol particles, any non-volatile salts (e.g., phosphate buffers) will crystallize, saturate the detector, and cause severe baseline noise. Therefore, strictly volatile mobile phase additives—such as formic acid or ammonium formate—must be employed to ensure a clean evaporation profile[5].

Protocol: Sample Preparation & Analysis

Self-Validation Note: CAD response is inherently non-linear over wide concentration ranges. A polynomial or log-log calibration curve must be utilized during System Suitability Testing (SST) to ensure accurate quantitation[6].

  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) Methanol:Water.

  • Sample Preparation: Dissolve the 2-(3-Methylcyclohexyl)butanoic acid to a target working concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

  • System Equilibration: Flush the HPLC system with the volatile mobile phase (0.1% Formic Acid) until the CAD baseline noise stabilizes (<0.5 pA).

Table 2: HPLC-CAD Instrument Parameters
ParameterSpecification
Column C18 Reversed-Phase (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 0-2 min: 5% B, 2-8 min: 5% 95% B, 8-10 min: 95% B
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40°C
CAD Settings Evaporation Temp: 35°C, Data Collection Rate: 10 Hz

Quantitative Data & Method Validation Parameters

Both methods provide robust, reproducible data suitable for pharmaceutical and chemical quality control. Table 3 summarizes the expected validation metrics when analyzing 2-(3-Methylcyclohexyl)butanoic acid.

Table 3: Expected Method Validation Metrics
Validation ParameterGC-FID (FAME Derivatization)HPLC-CAD (Direct Analysis)
Linearity Range 5 – 500 µg/mL (Linear fit, R2>0.999 )10 – 500 µg/mL (Polynomial Fit, R2>0.995 )
Limit of Detection (LOD) < 1.0 µg/mL~ 4.0 µg/mL
Limit of Quantitation (LOQ) < 3.0 µg/mL~ 12.0 µg/mL
Accuracy (Recovery) 96.0% – 102.5%98.0% – 101.5%
Precision (% RSD) < 2.0%< 3.0%

References

  • [1] ChemScene. "1561331-40-5 | 2-(3-Methylcyclohexyl)butanoic acid". 1

  • [7] Bio-protocol. "Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection".7

  • [3] University of Alaska Anchorage / WHOI. "Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography". 3

  • [4] Sigma-Aldrich. "Fatty Acid Methyl Ester analysis by Gas Chromatography".4

  • [2] Arabian Journal of Chemistry. "Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review". 2

  • [5] Thermo Fisher Scientific. "HPLC-CAD Response Factors". 5

  • [6] PMC / NIH. "Development and Validation of a Chromatography Method Using Tandem UV/Charged Aerosol Detector for Simultaneous Determination of Amlodipine Besylate and Olmesartan Medoxomil". 6

Sources

Method

Application Notes &amp; Protocols: 2-(3-Methylcyclohexyl)butanoic Acid in Oncology Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective exploration of 2-(3-Methylcyclohexyl)butanoic acid as a novel therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective exploration of 2-(3-Methylcyclohexyl)butanoic acid as a novel therapeutic agent in oncology. In the absence of extensive published data on this specific molecule, this guide establishes a hypothetical, yet scientifically rigorous, framework for its investigation. We postulate 2-(3-Methylcyclohexyl)butanoic acid as a potential histone deacetylase (HDAC) inhibitor, drawing parallels with the known biological activities of butanoic acid derivatives and the advantageous physicochemical properties conferred by the cyclohexyl moiety. This guide details the strategic rationale, synthesis considerations, and a full suite of experimental protocols for a preclinical drug discovery campaign, from initial target engagement to in vivo efficacy studies.

Introduction: Rationale for Investigation

The pursuit of novel, effective, and safe anticancer therapeutics is a cornerstone of modern medicinal chemistry. Histone deacetylases (HDACs) have emerged as a validated class of therapeutic targets in oncology. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression of key tumor suppressor genes.

Butanoic acid (butyric acid) is a short-chain fatty acid known to exhibit weak, non-selective HDAC inhibitory activity.[1] Its therapeutic utility, however, is hampered by a short physiological half-life.[2] We hypothesize that modifying the butanoic acid scaffold with a 3-methylcyclohexyl group at the 2-position can yield a compound with significantly improved drug-like properties.

The inclusion of the cyclohexyl ring is a strategic design choice intended to:

  • Enhance Lipophilicity: The non-polar cyclohexyl group is expected to increase the compound's lipophilicity, potentially improving membrane permeability and cellular uptake.[3]

  • Increase Metabolic Stability: Compared to a simple alkyl chain, the cyclic structure can be less susceptible to metabolic degradation, leading to a longer half-life.

  • Provide a 3D Scaffold: The three-dimensional nature of the cyclohexyl group can facilitate more extensive and specific interactions within the binding pocket of target proteins, potentially leading to increased potency and selectivity.[4]

This guide outlines a systematic approach to validate this hypothesis and advance 2-(3-Methylcyclohexyl)butanoic acid from a conceptual molecule to a preclinical candidate.

Physicochemical Properties and Synthesis Outline

A successful drug candidate must possess a balance of physicochemical properties that favor absorption, distribution, metabolism, and excretion (ADME). While experimental data for 2-(3-Methylcyclohexyl)butanoic acid is not available, computational predictions can guide initial assessment.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~184 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water)2.5 - 3.5Indicates moderate lipophilicity, favorable for membrane permeability.[]
Polar Surface Area (PSA)~37 ŲLow PSA is associated with good cell permeability.[6]
pKa4.5 - 5.0As a carboxylic acid, it will be partially ionized at physiological pH, influencing solubility and transport.

Note: These values are estimations and require experimental verification.

Proposed Synthesis Workflow

The synthesis of 2-(3-Methylcyclohexyl)butanoic acid can be approached through several established organic chemistry methodologies. One plausible route involves the alkylation of a butanoic acid derivative.

cluster_0 Synthesis Workflow A Butanoic Acid Derivative (e.g., diethyl malonate) B Deprotonation (e.g., NaH, LDA) A->B Step 1 C Alkylation with 3-Methylcyclohexyl Halide B->C Step 2 D Hydrolysis and Decarboxylation C->D Step 3 E 2-(3-Methylcyclohexyl)butanoic Acid D->E Step 4

Caption: Proposed synthesis workflow for 2-(3-Methylcyclohexyl)butanoic acid.

Preclinical Development Pipeline: A Phased Approach

We propose a multi-stage preclinical evaluation pipeline to systematically assess the therapeutic potential of 2-(3-Methylcyclohexyl)butanoic acid.

cluster_0 Preclinical Development Pipeline cluster_1 Phase 1 cluster_2 Phase 2 cluster_3 Phase 3 P1 Phase 1: In Vitro Profiling P2 Phase 2: Cellular & Safety Assays P1->P2 P3 Phase 3: In Vivo Efficacy P2->P3 A Target Engagement: HDAC Activity Assay B Initial Solubility & Stability Assessment C Cell Viability Assays (Cancer Cell Lines) D In Vitro ADME Profiling E Preliminary Safety: hERG Inhibition Assay F Pharmacokinetic (PK) Studies in Rodents G Xenograft Tumor Model Efficacy Studies

Caption: Phased preclinical development pipeline for the test compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key assays outlined in the development pipeline.

Phase 1 Protocol: HDAC Activity Assay (Fluorometric)

This assay will determine if 2-(3-Methylcyclohexyl)butanoic acid directly inhibits HDAC enzyme activity.

Principle: An acetylated substrate is incubated with a source of HDAC enzymes (e.g., HeLa nuclear extract). In the presence of an inhibitor, deacetylation is reduced. A developer solution is then added that reacts only with the remaining acetylated substrate to produce a fluorescent signal.

Materials:

  • HDAC Assay Kit (e.g., Sigma-Aldrich, Cat# CS1010 or EpigenTek, Cat# P-4034)[7]

  • HeLa Nuclear Extract (or purified HDAC isoforms)

  • 2-(3-Methylcyclohexyl)butanoic acid, dissolved in DMSO

  • Trichostatin A (TSA) or Sodium Butyrate (Positive Control Inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-480 nm)

Procedure:

  • Reagent Preparation: Prepare Assay Buffer, HDAC Substrate Solution, and Developer Solution according to the kit manufacturer's instructions.

  • Compound Dilution: Create a serial dilution of 2-(3-Methylcyclohexyl)butanoic acid (e.g., from 100 µM to 1 nM) in Assay Buffer. Also, prepare dilutions of the positive control inhibitor.

  • Assay Plate Setup:

    • Blank Wells: Add Assay Buffer only.

    • Control Wells (No Inhibitor): Add Assay Buffer, HeLa Nuclear Extract.

    • Inhibitor Wells: Add diluted test compound or positive control, HeLa Nuclear Extract.

  • Enzyme Reaction: Add the HDAC Substrate Solution to all wells except the blanks.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[7]

  • Development: Add the Developer Solution to all wells. Incubate at room temperature for 15-30 minutes.

  • Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) wells.

    • Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Phase 2 Protocol: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT116 - colorectal, A549 - lung, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 2-(3-Methylcyclohexyl)butanoic acid (e.g., from 100 µM to 1 nM). Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Phase 2 Protocol: In Vitro ADME - Metabolic Stability Assay

This assay provides an early indication of the compound's susceptibility to metabolism by the liver.

Principle: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[9]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor)

  • 2-(3-Methylcyclohexyl)butanoic acid

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound (typically 1 µM) with HLM in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.[9]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Phase 2 Protocol: hERG Inhibition Assay

This is a critical safety assay to assess the risk of drug-induced cardiac arrhythmia.

Principle: The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[10] Inhibition of this channel can lead to QT interval prolongation. This assay uses automated patch-clamp electrophysiology to measure the flow of ions through the hERG channel in cells expressing the channel, in the presence and absence of the test compound.[10][11]

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel[11]

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

  • Specific intracellular and extracellular recording solutions

  • 2-(3-Methylcyclohexyl)butanoic acid

  • Known hERG inhibitor (e.g., E-4031 or Dofetilide) as a positive control

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells according to the patch-clamp system's protocol.

  • System Setup: Prime the system with recording solutions and load the cells.

  • Baseline Recording: Establish a stable whole-cell recording for each cell and record the baseline hERG current.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM), allowing the current to reach a steady state at each concentration.[10]

  • Washout: Perfuse with the control solution to observe any reversal of the effect.

  • Positive Control: Apply the positive control to confirm assay sensitivity.

  • Data Analysis:

    • Measure the hERG tail current amplitude at each concentration.

    • Calculate the percentage of inhibition at each concentration relative to the baseline.

    • Determine the IC₅₀ value for hERG inhibition.

Phase 3 Protocol: In Vivo Murine Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[2][12]

Materials:

  • Immunocompromised mice (e.g., Nude or NOD-SCID)

  • Human cancer cells (e.g., HCT116) previously shown to be sensitive to the compound in vitro.

  • 2-(3-Methylcyclohexyl)butanoic acid formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Standard-of-care chemotherapy agent (positive control)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Test compound low dose, Test compound high dose, Positive control).

  • Dosing: Administer the compound and controls via the determined route (e.g., oral gavage) and schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Record body weight as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

Conclusion and Future Directions

This guide presents a hypothetical but structured and scientifically grounded pathway for the preclinical evaluation of 2-(3-Methylcyclohexyl)butanoic acid as a potential anticancer agent. By leveraging the known pharmacology of butanoic acid and the advantageous properties of the cyclohexyl moiety, this compound represents a novel chemical entity worthy of investigation. The successful execution of the outlined protocols will generate the critical data necessary to establish proof-of-concept, define the therapeutic window, and justify further development. Subsequent steps would involve lead optimization to improve potency and ADME properties, followed by IND-enabling toxicology studies.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Rajendran, P., et al. (2016). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Sriram, K., & Relan, V. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Cancer Reports. Retrieved from [Link]

  • Wang, D., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • TheraIndx. (n.d.). Preclinical Animal Models for Drug Development & Cancer Drug Discovery. Retrieved from [Link]

  • Li, M., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Retrieved from [Link]

  • EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]

  • Cyagen. (2025, August 8). Choosing the Right Tumor Model for Preclinical Research. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Yasri, A., & Hartsough, D. (2016). Stacking with No Planarity?. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]

  • Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • ResearchGate. (n.d.). Preparation of butanoic acid derivatives when starting from the phosphates 1 a, 2 b, and 2 f. Retrieved from [Link]

  • Wang, H., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, cyclohexyl ester (CAS 1551-44-6). Retrieved from [Link]

  • Current Opinion in Biotechnology. (2000). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-cyclohexylbutanoate. Retrieved from [Link]

  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]

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Application

Protocol for the purification of "2-(3-Methylcyclohexyl)butanoic acid"

Title : Application Note: Advanced Purification and Stereochemical Resolution of 2-(3-Methylcyclohexyl)butanoic Acid Introduction 2-(3-Methylcyclohexyl)butanoic acid is a lipophilic, alpha-substituted carboxylic acid. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Advanced Purification and Stereochemical Resolution of 2-(3-Methylcyclohexyl)butanoic Acid

Introduction 2-(3-Methylcyclohexyl)butanoic acid is a lipophilic, alpha-substituted carboxylic acid. In drug discovery and fine chemical synthesis, cyclohexylalkanoic acids are highly valued as structural motifs[1]. However, the purification of this specific compound presents two distinct challenges:

  • Lipophilicity and Byproducts : The non-polar cyclohexyl ring and aliphatic chain make the compound prone to co-extracting with unreacted hydrocarbons and homologous acid impurities during synthesis.

  • Stereochemical Complexity : The molecule possesses multiple stereocenters (at the alpha-carbon of the butanoic acid and the C1'/C3' positions of the cyclohexyl ring). Synthesizing it typically yields a complex mixture of diastereomers and enantiomers.

This application note details a field-proven, three-stage self-validating protocol to achieve >99% chemical purity and >95% enantiomeric excess (ee).

Phase 1: Bulk Chemical Purification via Acid-Base Extraction

Causality & Logic: Carboxylic acids typically exhibit a pKa between 4.5 and 5.0. By manipulating the pH of the aqueous phase, we can selectively toggle the solubility of 2-(3-Methylcyclohexyl)butanoic acid. At pH > 10, it deprotonates to form a highly water-soluble sodium carboxylate salt, allowing neutral and basic impurities to be washed away in the organic phase. Subsequent acidification to pH < 2 reprotonates the molecule, driving the now-lipophilic acid back into a clean organic solvent[1].

Protocol:

  • Dissolution : Dissolve 10.0 g of crude 2-(3-Methylcyclohexyl)butanoic acid in 100 mL of diethyl ether (Et₂O) in a 500 mL separatory funnel.

  • Alkaline Extraction : Add 100 mL of 2 M NaOH (aq). Shake vigorously and vent. The target acid is now in the aqueous layer as a sodium salt.

  • Washing : Separate the aqueous layer. Wash the aqueous layer with two 50 mL portions of Et₂O to remove neutral/basic lipophilic impurities. Discard the organic washes.

  • Acidification : Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 6 M HCl (aq) under constant stirring until the solution reaches pH 1.5 (verify with pH paper). The solution will become cloudy as the free acid oils out.

  • Recovery : Transfer back to a clean separatory funnel. Extract the liberated acid with three 50 mL portions of ethyl acetate (EtOAc).

  • Drying & Concentration : Combine the EtOAc extracts, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chemically enriched acid.

Phase 2: Removal of Homologous Impurities via Kugelrohr Distillation

Causality & Logic: Acid-base extraction cannot separate 2-(3-Methylcyclohexyl)butanoic acid from structurally similar carboxylic acid byproducts (e.g., unreacted starting materials or over-alkylated products). Because these molecules share similar polarities, standard silica gel chromatography is often inefficient. Instead, we exploit their differing molecular weights and boiling points using short-path vacuum distillation (Kugelrohr)[2].

Protocol:

  • Transfer the chemically enriched acid to a Kugelrohr distillation flask.

  • Apply a high vacuum (e.g., 0.1 to 0.5 Torr).

  • Gradually increase the oven temperature. Collect the lower-boiling impurities in the first bulb.

  • Increase the temperature to the specific boiling point of 2-(3-Methylcyclohexyl)butanoic acid (typically 120-140°C at 0.1 Torr, though exact calibration is required).

  • Collect the pure fraction in a newly chilled receiving bulb.

PurificationWorkflow A Crude 2-(3-Methylcyclohexyl) butanoic acid B Acid-Base Extraction (pH Modulation) A->B Removes basic/neutral impurities C Kugelrohr Distillation (Thermal Separation) B->C Removes structural analogs D Diastereomeric Salt Formation (Chiral Amine Addition) C->D Racemic mixture E Fractional Crystallization (Solubility Differentiation) D->E Diastereomer mixture F Enantiopure Target Acid (Acidic Cleavage) E->F Isolates target stereoisomer

Workflow for the purification and stereochemical resolution of 2-(3-Methylcyclohexyl)butanoic acid.

Phase 3: Stereochemical Resolution via Diastereomeric Salt Formation

Causality & Logic: To isolate a single stereoisomer from the purified racemic mixture, we must break the symmetry of the enantiomers. Enantiomers have identical physical properties (solubility, boiling point) and cannot be separated by conventional means. By reacting the racemic acid with a single enantiomer of a chiral amine (e.g., (R)-(+)-1-Phenylethylamine or (+)-trans-3-Methylcyclohexanamine), we form a pair of diastereomeric salts[3]. Diastereomers have distinct physical properties, allowing for separation via fractional crystallization[4][5].

Protocol:

  • Salt Formation : Dissolve 1.0 equivalent of the distilled racemic 2-(3-Methylcyclohexyl)butanoic acid in a minimal volume of hot ethanol/water (80:20 v/v).

  • Chiral Amine Addition : In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (see Table 1) in the same hot solvent. Slowly add this to the acid solution under continuous stirring[4].

  • Fractional Crystallization : Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. The less soluble diastereomeric salt will selectively crystallize out of the solution[3].

  • Isolation : Collect the precipitated crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold solvent.

  • Liberation of the Free Acid : Suspend the purified diastereomeric salt in water. Add 2 M HCl dropwise until the pH is < 2, breaking the salt and liberating the enantiopure carboxylic acid[3]. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

DiastereomericResolution Racemate Racemic Acid (R-Acid + S-Acid) SaltR Diastereomer 1 [R-Acid • R-Amine] (Crystallizes) Racemate->SaltR SaltS Diastereomer 2 [S-Acid • R-Amine] (Remains in Solution) Racemate->SaltS Amine Chiral Resolving Agent (e.g., R-Amine) Amine->SaltR Amine->SaltS PureR Pure R-Acid SaltR->PureR HCl (aq) PureS Pure S-Acid SaltS->PureS HCl (aq)

Mechanistic logic of diastereomeric salt resolution separating enantiomers via chiral amine pairing.

Quantitative Optimization of Resolving Agents

The choice of chiral amine and solvent system is strictly empirical but critical for maximizing the enantiomeric excess (ee) of alpha-substituted carboxylic acids. The data below summarizes the expected performance of common resolving agents for this class of compounds[4][5].

Table 1: Performance Comparison of Resolving Agents for Lipophilic Carboxylic Acids

Resolving AgentOptimal Solvent SystemTypical Yield (%)*Enantiomeric Excess (ee %)
(R)-(+)-1-Phenylethylamine Ethanol / Water (80:20)45 - 55> 95
(+)-trans-3-Methylcyclohexanamine Acetone / Methanol (90:10)40 - 50> 90
L-Phenylalanine Water30 - 40> 85
Ephedrine Ethyl Acetate50 - 60> 98

*Note: Yields are based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Analytical Validation

To ensure the self-validating nature of this protocol, the final product must be analyzed:

  • Chemical Purity : Verified via GC-MS or ¹H-NMR to ensure the absence of homologous acids and residual chiral amine.

  • Stereochemical Purity : Verified via Chiral HPLC using a stationary phase such as Chiralcel OD-H, comparing the retention times against the unpurified racemic standard.

References

  • [1] HALO Science. "Purification of organic acids from fermentation processes." HALO Science Materials. [Link]

  • [2] Google Patents. "US2255421A - Process for purification of carboxylic acids." Google Patents.

  • [5] ResearchGate. "Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids." Tetrahedron Letters.[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 2-(3-Methylcyclohexyl)butanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Platform: GC-MS (Electron Impact) and LC-MS/MS (Electrospray Ionization) Introduction & Analytical Challenges 2-(3-Methylcycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Platform: GC-MS (Electron Impact) and LC-MS/MS (Electrospray Ionization)

Introduction & Analytical Challenges

2-(3-Methylcyclohexyl)butanoic acid is a complex aliphatic carboxylic acid characterized by a bulky cycloalkane ring at the alpha-carbon position. The analysis of this compound presents two distinct chromatographic challenges depending on the analytical platform:

  • Gas Chromatography (GC-MS): The free, highly polar carboxyl group (-COOH) acts as a strong hydrogen-bond donor. Unmodified, it interacts with active silanol groups on GC stationary phases, causing severe peak tailing, irreversible adsorption, and poor sensitivity.

  • Liquid Chromatography (LC-MS): The molecule lacks a conjugated π -system, resulting in negligible UV absorbance and exceptionally poor ionization efficiency in standard Electrospray Ionization (ESI).

To overcome these physical limitations, targeted chemical derivatization is mandatory. This guide details self-validating protocols designed specifically to bypass the steric hindrance of its alpha-substituted cycloaliphatic structure.

Mechanistic Rationale & Reagent Selection

As an analytical scientist, selecting a derivatization reagent requires balancing reaction kinetics against the structural constraints of the analyte.

Gas Chromatography: Why MTBSTFA over BSTFA?

Standard silylation of carboxylic acids typically employs BSTFA to form trimethylsilyl (TMS) esters[1]. However, 2-(3-Methylcyclohexyl)butanoic acid features significant steric hindrance due to the bulky 3-methylcyclohexyl ring and the ethyl chain on the alpha-carbon. TMS esters of sterically hindered acids are highly susceptible to hydrolysis and thermal degradation during GC injection.

Expert Insight & Causality: We utilize MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) catalyzed by 1% t-BDMCS. This reagent converts the acid into a tert-butyldimethylsilyl (TBDMS) ester. TBDMS esters are 104 times more stable to hydrolysis than TMS esters. Furthermore, under Electron Impact (EI) ionization, the TBDMS derivative undergoes a highly predictable α -cleavage of the tert-butyl group, yielding a dominant base peak of [M−57]+ . This fragmentation pathway is exceptionally reliable for cycloaliphatic acids (such as naphthenic acids), making it ideal for trace-level Selected Ion Monitoring (SIM) quantitation[2].

Liquid Chromatography: Why 3-NPH Amidation?

Because aliphatic carboxylic acids ionize poorly in ESI, they require a tag that enhances proton affinity or electron capture.

Expert Insight & Causality: Coupling the carboxylic acid with 3-nitrophenylhydrazine (3-NPH) via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields a stable hydrazide derivative. The addition of the nitroaromatic ring serves a dual purpose: it provides strong UV absorbance (enabling orthogonal DAD detection) and acts as an excellent electron-capture moiety, drastically enhancing negative-ion ESI-MS sensitivity. This approach effectively normalizes the ionization of diverse aliphatic carboxylic acids[3].

Derivatization Workflow

DerivatizationWorkflow Start 2-(3-Methylcyclohexyl)butanoic acid (Sample Extract) Branch Select Analytical Platform Start->Branch GC GC-MS Analysis Branch->GC LC LC-MS/MS Analysis Branch->LC ReagentGC MTBSTFA + 1% t-BDMCS (Silylation) GC->ReagentGC ReagentLC 3-NPH + EDC + Pyridine (Amidation) LC->ReagentLC ProdGC TBDMS Ester Derivative (Volatile, EI-MS Active) ReagentGC->ProdGC ProdLC 3-NPH Amide Derivative (ESI-MS Active, UV Absorbing) ReagentLC->ProdLC

Workflow for derivatizing 2-(3-Methylcyclohexyl)butanoic acid for GC-MS and LC-MS analysis.

Experimental Protocols

Self-Validating System Architecture: To ensure analytical trustworthiness, both protocols require the inclusion of an Internal Standard (IS) (e.g., nonadecanoic acid- d37​ ) added prior to sample preparation to monitor derivatization efficiency, and a Reagent Blank to verify the absence of background contamination.

Protocol A: GC-MS Derivatization (MTBSTFA Silylation)
  • Step 1: Sample Drying

    • Action: Transfer 100 µL of the sample extract (containing 0.1–10 µg of analyte) and 10 µL of IS into a glass GC vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen.

    • Causality: MTBSTFA is highly moisture-sensitive. Trace water will preferentially react with the reagent to form tert-butyldimethylsilanol, depleting the reagent and causing low derivatization yields of the target acid[2].

  • Step 2: Reagent Addition

    • Action: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (containing 1% t-BDMCS) to the dried residue.

    • Causality: Acetonitrile acts as an aprotic solvent that solubilizes the sterically hindered acid without competing for the silylating agent.

  • Step 3: Incubation

    • Action: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then heat in a dry block at 60°C for 60 minutes.

    • Causality: The bulky 3-methylcyclohexyl group impedes nucleophilic attack at the carboxylate. Elevated temperature and extended time (60 min vs. the standard 15 min for linear acids) provide the necessary activation energy to drive the reaction to completion[2].

  • Step 4: Analysis

    • Action: Cool to room temperature and inject 1 µL into the GC-MS (Splitless mode, Injector at 250°C).

Protocol B: LC-MS Derivatization (3-NPH Amidation)
  • Step 1: Reagent Preparation

    • Action: Prepare Solution A (200 mM 3-NPH in 50% aqueous methanol) and Solution B (120 mM EDC·HCl with 6% pyridine in 50% aqueous methanol).

    • Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Pyridine acts as a nucleophilic catalyst and acid scavenger, facilitating the subsequent attack by 3-NPH to form the stable amide.

  • Step 2: Reaction

    • Action: To 50 µL of sample extract, add 20 µL of Solution A and 20 µL of Solution B.

    • Causality: Maintaining a massive molar excess of EDC and 3-NPH ensures pseudo-first-order kinetics, driving the derivatization of the hindered acid to >95% yield.

  • Step 3: Incubation & Quenching

    • Action: Incubate at 40°C for 30 minutes. Quench the reaction by adding 10 µL of 10% formic acid in water.

    • Causality: Quenching neutralizes the pyridine and destroys unreacted EDC, preventing continuous background reactions and stabilizing the derivative for reversed-phase LC injection[3].

Quantitative Data & Method Performance

The following tables summarize the comparative advantages and expected validation metrics for both derivatization pathways.

Table 1: Derivatization Selection Matrix

ParameterGC-MS (MTBSTFA Silylation)LC-MS (3-NPH Amidation)
Derivative Formed tert-Butyldimethylsilyl (TBDMS) ester3-Nitrophenylhydrazide amide
Primary MS Ion [M−57]+ (Loss of tert-butyl group) [M−H]− (Deprotonated molecule)
Volatility Extremely HighLow (Optimized for liquid phase)
Matrix Suitability Non-aqueous extracts (moisture sensitive)Aqueous/Organic mixtures
Key Advantage High thermal stability, excellent SIM sensitivityAdds UV chromophore, boosts ESI- response

Table 2: Representative Method Validation Parameters

ParameterGC-MS (TBDMS Ester)LC-MS (3-NPH Amide)
Linearity Range 0.05 – 50 µg/mL0.01 – 20 µg/mL
Coefficient of Determination ( R2 ) > 0.998> 0.995
Limit of Detection (LOD) 15 ng/mL (SIM Mode)3 ng/mL (MRM Mode)
Intra-day Precision (RSD%) < 4.5%< 6.0%
Derivatization Yield > 98% (at 60°C for 60 min)> 95% (at 40°C for 30 min)

References

  • Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA. Benchchem. 1

  • Evaluating MTBSTFA derivatization reagents for measuring naphthenic acids by gas chromatography-mass spectrometry. ResearchGate. 2

  • Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and High-Performance Liquid Chromatography. Analytical Chemistry - ACS Publications. 3

Sources

Application

Application Note &amp; Protocol Guide: Investigating the Bioactivity of 2-(3-Methylcyclohexyl)butanoic acid in Mammalian Cell Culture

An important note on the state of research: As of the compilation of this document, "2-(3-Methylcyclohexyl)butanoic acid" is a compound with limited characterization in publicly accessible scientific literature regarding...

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Author: BenchChem Technical Support Team. Date: March 2026

An important note on the state of research: As of the compilation of this document, "2-(3-Methylcyclohexyl)butanoic acid" is a compound with limited characterization in publicly accessible scientific literature regarding its biological activity. The information and protocols provided herein are therefore presented as a foundational guide for the initial investigation of this molecule's potential effects in a cell culture context. The experimental design is predicated on structural similarities to known bioactive small molecules, particularly those belonging to the class of histone deacetylase (HDAC) inhibitors, which often feature a carboxylic acid moiety. This document is intended to empower researchers to rigorously test this hypothesis and characterize the compound's biological function.

This guide provides a comprehensive framework for the initial characterization of "2-(3-Methylcyclohexyl)butanoic acid" in cell culture, with a focus on exploring its potential as a modulator of cell viability, proliferation, and histone deacetylase (HDAC) activity.

Introduction and Scientific Rationale

Small molecule carboxylic acids represent a diverse class of compounds with a wide range of biological activities. One of the most well-characterized roles for such molecules is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. The inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.

Given the structural presence of a butanoic acid group, we hypothesize that 2-(3-Methylcyclohexyl)butanoic acid may exert biological effects through the inhibition of HDACs. This guide outlines the necessary steps to test this hypothesis, starting from basic cytotoxicity assessments to more specific mechanistic assays.

Preliminary Handling and Preparation of 2-(3-Methylcyclohexyl)butanoic acid

Proper solubilization and storage are critical for obtaining reproducible results.

Protocol 2.1: Stock Solution Preparation

  • Solubility Testing: Begin by testing the solubility of the compound in common, cell-culture compatible solvents. The recommended starting solvent is dimethyl sulfoxide (DMSO).

  • Preparation of a High-Concentration Stock:

    • Accurately weigh out a small amount (e.g., 5-10 mg) of 2-(3-Methylcyclohexyl)butanoic acid.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, for example, 10-50 mM.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Table 1: Recommended Reagent Preparation

ReagentPreparationStorageNotes
Compound Stock 10 mM in 100% DMSO-20°CAvoid repeated freeze-thaw cycles.
Cell Culture Medium As per cell line recommendations4°CPre-warm to 37°C before use.
MTT Reagent 5 mg/mL in sterile PBS4°C, protected from lightFilter sterilize before use.
Lysis Buffer RIPA or similar with protease/phosphatase inhibitors-20°CAdd inhibitors fresh before use.

Phase 1: Determining Cytotoxicity and Effective Concentration Range

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range. A dose-response curve is essential for identifying the concentration that inhibits 50% of cell viability (IC50).

Protocol 3.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-(3-Methylcyclohexyl)butanoic acid stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability (%) against the log of the compound concentration to determine the IC50 value.

Workflow for Initial Compound Characterization

G cluster_prep Phase 1: Preparation & Sourcing cluster_screen Phase 2: Viability Screening a Source/Synthesize 2-(3-Methylcyclohexyl)butanoic acid b Prepare High-Concentration Stock Solution (e.g., 10mM in DMSO) a->b c Seed Cells in 96-well Plate b->c d Treat with Serial Dilutions (0.1 µM to 100 µM) c->d e Incubate (24, 48, 72h) d->e f Perform MTT Assay e->f g Calculate IC50 Value f->g h In Vitro HDAC Activity Assay g->h i Western Blot for Histone Acetylation (Ac-H3) g->i j Cell Cycle Analysis (Flow Cytometry) g->j

Caption: Experimental workflow for the characterization of a novel compound.

Phase 2: Mechanistic Investigation - Testing the HDAC Inhibition Hypothesis

If the compound exhibits dose-dependent cytotoxicity, the next step is to investigate the proposed mechanism of action.

Protocol 4.1: In Vitro HDAC Activity Assay

This assay directly measures the ability of the compound to inhibit HDAC enzyme activity in a cell-free system. Commercially available kits are the most reliable way to perform this experiment.

  • Assay Principle: These kits typically use a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

  • Procedure:

    • Follow the manufacturer's protocol.

    • Briefly, incubate the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant HDAC) with the fluorogenic substrate and varying concentrations of 2-(3-Methylcyclohexyl)butanoic acid.

    • Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

    • After incubation, add the developer solution and measure the fluorescence on a microplate reader.

  • Analysis: A reduction in fluorescence in the presence of the compound indicates HDAC inhibition.

Protocol 4.2: Western Blotting for Histone Acetylation

This is a cell-based assay to confirm that the compound inhibits HDAC activity within the cell, leading to an accumulation of acetylated histones.

  • Cell Treatment: Treat cells with 2-(3-Methylcyclohexyl)butanoic acid at concentrations at and below the calculated IC50 for a defined period (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for an acetylated histone, such as Acetyl-Histone H3 (Lys9).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: An increase in the band intensity for acetylated histone H3 in treated cells compared to the vehicle control indicates intracellular HDAC inhibition. Always probe for a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.

Proposed Signaling Pathway

G cluster_nucleus Nucleus compound 2-(3-Methylcyclohexyl)butanoic acid hdac HDAC Enzyme compound->hdac Inhibition histone Histone Protein acetyl_histone Acetylated Histone (e.g., Ac-H3) histone->acetyl_histone Deacetylation chromatin Condensed Chromatin (Transcriptional Repression) histone->chromatin open_chromatin Open Chromatin (Transcriptional Activation) acetyl_histone->open_chromatin gene_expression Tumor Suppressor Gene Expression open_chromatin->gene_expression e.g., p21 cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Proposed mechanism of action via HDAC inhibition.

Data Interpretation and Next Steps

Table 2: Interpreting Experimental Outcomes

ExperimentPositive ResultInterpretationNext Steps
MTT Assay Dose-dependent decrease in cell viability (calculable IC50).The compound is cytotoxic to the cell line.Proceed to mechanistic studies at concentrations ≤ IC50.
HDAC Activity Assay Dose-dependent decrease in fluorescent signal.The compound directly inhibits HDAC enzyme activity.Confirm with cell-based assays.
Western Blot Increased signal for acetylated histones (e.g., Ac-H3) in treated cells.The compound has intracellular HDAC inhibitory activity.Investigate downstream effects like cell cycle arrest or apoptosis.

A convergence of positive results from these assays would provide strong evidence that 2-(3-Methylcyclohexyl)butanoic acid acts as an HDAC inhibitor. Subsequent experiments could involve cell cycle analysis by flow cytometry to see if the compound induces G1 or G2/M arrest (a common outcome of HDAC inhibition), or apoptosis assays (e.g., Annexin V staining) to quantify cell death.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Their Development and Use in Cancer Therapy Source: Cancers (Basel) URL: [Link]

  • Title: The expanding role of histone deacetylases and their inhibitors in cancer therapy Source: Nature Reviews Cancer URL: [Link]

Method

Introduction: Unveiling 2-(3-Methylcyclohexyl)butanoic Acid as a Novel Molecular Tool

An in-depth guide to the application of 2-(3-Methylcyclohexyl)butanoic acid as a molecular probe for researchers, scientists, and drug development professionals. In the landscape of chemical biology and drug discovery, m...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of 2-(3-Methylcyclohexyl)butanoic acid as a molecular probe for researchers, scientists, and drug development professionals.

In the landscape of chemical biology and drug discovery, molecular probes are indispensable tools for dissecting complex biological processes. The carboxylic acid functional group is a cornerstone in the design of such probes, given its prevalence in endogenous molecules like amino acids and fatty acids, and its role in the pharmacophores of numerous therapeutic agents[1]. 2-(3-Methylcyclohexyl)butanoic acid is a chiral carboxylic acid characterized by a C4 butanoic acid core, a stereocenter at the C2 position, and a lipophilic 3-methylcyclohexyl group. This unique structure renders it a compelling candidate for probing biological systems that recognize and process fatty acids.

Free Fatty Acid Receptors (FFARs), a class of G protein-coupled receptors (GPCRs), are activated by fatty acids of varying chain lengths and play crucial roles in metabolism, inflammation, and hormone secretion[2][3][4][5]. Specifically, FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- and long-chain fatty acids[2][3]. The structural similarity of 2-(3-Methylcyclohexyl)butanoic acid to these endogenous ligands suggests its potential as a modulator of FFAR activity. Furthermore, enzymes involved in fatty acid metabolism, such as Fatty Acid Synthase (FASN), are critical for cell growth and have been identified as therapeutic targets, particularly in oncology[6][7]. Small molecules that interact with these enzymes can serve as valuable probes to study their function and as starting points for drug development.

This guide provides a comprehensive overview of the potential applications of 2-(3-Methylcyclohexyl)butanoic acid as a molecular probe. We will explore its hypothesized physicochemical properties, a plausible synthetic route, and detailed protocols for its use in characterizing ligand-receptor interactions, assessing receptor function, and investigating enzyme inhibition.

Physicochemical Properties and Proposed Synthesis

The utility of a molecular probe is intrinsically linked to its physicochemical properties. While experimental data for 2-(3-Methylcyclohexyl)butanoic acid is scarce, its properties can be predicted based on its structure.

PropertyPredicted ValueNote
Molecular FormulaC11H20O2
Molecular Weight184.28 g/mol
XLogP3-AA~3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donor Count1From the carboxylic acid group.
Hydrogen Bond Acceptor Count2From the carbonyl and hydroxyl oxygens.
Rotatable Bond Count4Provides conformational flexibility.
Proposed Asymmetric Synthesis

The synthesis of enantiomerically pure 2-substituted carboxylic acids is a well-established field in organic chemistry[8][9]. A robust method for synthesizing chiral 2-(3-Methylcyclohexyl)butanoic acid involves the use of a chiral auxiliary, such as an Evans' oxazolidinone, to direct the stereoselective alkylation of a prochiral enolate[9].

cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolytic Cleavage Auxiliary (S)-4-benzyl-2-oxazolidinone AcylatedAux N-Butanoyl oxazolidinone Auxiliary->AcylatedAux Base (e.g., n-BuLi) ButyrylChloride Butyryl chloride ButyrylChloride->AcylatedAux Enolate Lithium Enolate AcylatedAux->Enolate LDA, -78°C AlkylatedAux Alkylated N-acyl oxazolidinone Enolate->AlkylatedAux AlkylHalide 3-Methylcyclohexyl bromide AlkylHalide->AlkylatedAux FinalProduct 2-(3-Methylcyclohexyl)butanoic acid AlkylatedAux->FinalProduct LiOH, H2O2 RecoveredAux Recovered Auxiliary AlkylatedAux->RecoveredAux

Caption: Proposed synthetic pathway for 2-(3-Methylcyclohexyl)butanoic acid.

Application 1: Characterizing Ligand Binding to Free Fatty Acid Receptors (FFARs)

A primary application of a novel, unlabeled ligand is to determine its binding affinity for a target receptor. Competitive binding assays are the gold standard for this purpose, allowing for the calculation of the inhibition constant (Ki) of the test compound against a known radiolabeled ligand[10][11][12].

Protocol 1.1: Competitive Radioligand Binding Assay for FFAR1

This protocol describes how to determine the binding affinity of 2-(3-Methylcyclohexyl)butanoic acid for the human FFAR1 receptor.

Objective: To calculate the Ki of 2-(3-Methylcyclohexyl)butanoic acid for FFAR1 by measuring its ability to displace a known radiolabeled FFAR1 agonist.

Materials:

  • Cell membranes from a stable cell line overexpressing human FFAR1 (e.g., HEK293 or CHO cells).

  • Radiolabeled FFAR1 agonist (e.g., [3H]-TAK-875).

  • 2-(3-Methylcyclohexyl)butanoic acid.

  • Unlabeled known FFAR1 agonist (for positive control, e.g., TAK-875).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • 96-well filter plates (GF/C filters, pre-soaked in 0.3% PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

start Start: Prepare Reagents add_buffer Add Assay Buffer to 96-well plate start->add_buffer add_competitor Add serial dilutions of 2-(3-Methylcyclohexyl)butanoic acid (or controls) add_buffer->add_competitor add_radioligand Add fixed concentration of [3H]-Radioligand add_competitor->add_radioligand add_membranes Add FFAR1-expressing cell membranes add_radioligand->add_membranes incubate Incubate at 30°C for 60 min to reach equilibrium add_membranes->incubate filter Rapidly filter through GF/C plate to separate bound from free ligand incubate->filter wash Wash filters with ice-cold Assay Buffer filter->wash dry Dry filter plate wash->dry add_scintillant Add scintillation fluid dry->add_scintillant count Quantify radioactivity using a microplate scintillation counter add_scintillant->count analyze Analyze data: Plot % inhibition vs. log[competitor] to determine IC50 and calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 2-(3-Methylcyclohexyl)butanoic acid in assay buffer (e.g., from 100 µM to 1 pM).

    • Prepare solutions for total binding (assay buffer only), non-specific binding (a high concentration of unlabeled TAK-875, e.g., 10 µM), and positive control (serial dilutions of unlabeled TAK-875).

    • Dilute the [3H]-radioligand in assay buffer to a final concentration near its Kd (e.g., 2-5 nM).

    • Thaw and resuspend the FFAR1 membranes in ice-cold assay buffer to a concentration of 5-20 µg protein per well[13].

  • Assay Setup:

    • In a 96-well plate, combine the reagents in the following order: 50 µL of assay buffer (or competitor), 50 µL of [3H]-radioligand, and 150 µL of membrane suspension for a final volume of 250 µL[13].

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium[13].

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate.

    • Wash the filters four times with ice-cold assay buffer to remove unbound radioligand[13].

  • Data Acquisition:

    • Dry the filter plate for 30 minutes at 50°C.

    • Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert CPM for each competitor concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of 2-(3-Methylcyclohexyl)butanoic acid.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].

ParameterDescription
IC50 The concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the binding affinity of the competitor for the receptor.

Application 2: Functional Assessment of FFAR Activation

Demonstrating that a compound binds to a receptor is the first step; the next is to determine if it acts as an agonist, antagonist, or allosteric modulator. Functional cell-based assays are essential for this characterization[14][15][16][17][18]. FFAR1 is known to couple to the Gαq protein, which upon activation, leads to an increase in intracellular calcium levels[17][19].

Protocol 2.1: Gq-Coupled GPCR Activation Assay (Calcium Mobilization)

Objective: To determine if 2-(3-Methylcyclohexyl)butanoic acid can activate FFAR1 and induce a downstream signaling cascade, measured by changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing human FFAR1.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 2-(3-Methylcyclohexyl)butanoic acid.

  • Known FFAR1 agonist (e.g., TAK-875) as a positive control.

  • Known FFAR1 antagonist (if testing for antagonism).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation:

    • Plate the FFAR1-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

  • Baseline Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition and Signal Reading:

    • Using the instrument's injector, add various concentrations of 2-(3-Methylcyclohexyl)butanoic acid (or controls) to the wells.

    • Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Quantify the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the compound.

    • Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Application 3: Investigation of Fatty Acid Metabolism

The structural similarity of 2-(3-Methylcyclohexyl)butanoic acid to fatty acids also suggests it could interact with enzymes involved in their metabolism. Fatty Acid Synthase (FASN) is a key enzyme in de novo lipogenesis and is a target for inhibitors[7].

cluster_pathway De Novo Fatty Acid Synthesis AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN ACC->MalonylCoA Carboxylation Palmitate Palmitate (C16:0) FASN->Palmitate NADPH consumed Probe 2-(3-Methylcyclohexyl)butanoic acid (Potential Inhibitor) Probe->FASN

Caption: Simplified pathway of fatty acid synthesis highlighting FASN as a potential target.

Protocol 3.1: In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

Objective: To assess the inhibitory effect of 2-(3-Methylcyclohexyl)butanoic acid on the activity of purified FASN.

Materials:

  • Purified FASN enzyme.

  • Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.0[20].

  • Substrates: Acetyl-CoA and Malonyl-CoA.

  • Cofactor: NADPH.

  • 2-(3-Methylcyclohexyl)butanoic acid.

  • Known FASN inhibitor (e.g., C75) as a positive control[7].

  • UV-transparent 96-well plate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, various concentrations of 2-(3-Methylcyclohexyl)butanoic acid (or controls), purified FASN enzyme, and Acetyl-CoA.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding a solution containing Malonyl-CoA and NADPH.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to FASN activity.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

    • Convert the rates to a percentage of the activity of the vehicle control (no inhibitor).

    • Plot the percentage of FASN activity against the log concentration of 2-(3-Methylcyclohexyl)butanoic acid.

    • Use non-linear regression to determine the IC50 value.

Conclusion

2-(3-Methylcyclohexyl)butanoic acid represents a promising, yet underexplored, molecular scaffold for the development of chemical probes. Its structural analogy to endogenous fatty acids provides a strong rationale for its potential interaction with key biological targets such as Free Fatty Acid Receptors and enzymes of lipid metabolism. The protocols outlined in this guide offer a systematic approach to validating these hypotheses, from determining binding affinity and functional activity at FFARs to assessing inhibitory potential against FASN. By employing these methodologies, researchers can elucidate the biological activity of this novel compound, paving the way for its use as a tool to probe cellular signaling and metabolic pathways, and potentially as a lead structure in future drug development efforts.

References

  • Singh, J., et al. (2017). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 22(9), 1529. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 47, 70–76. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Focks, P., et al. (2007). Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. Biochemistry, 46(19), 5779–5786. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]

  • Richieri, G. V., & Kleinfeld, A. M. (1995). Diversity of fatty acid-binding protein structure and function: studies with fluorescent ligands. Journal of Lipid Research, 36(8), 1633-1644. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Focks, P., et al. (2021). Characterization of a BODIPY-labeled {fl}uorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What are ACC2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • MacMillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Available at: [Link]

  • Guo, D., et al. (2010). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current Protocols in Pharmacology, Chapter 2, Unit2.9. Available at: [Link]

  • Wozniak, M., et al. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research, 40(9), 4843-4852. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. Available at: [Link]

  • Richieri, G. V., & Kleinfeld, A. M. (1995). A fluorescently labeled intestinal fatty acid binding protein. Interactions with fatty acids and its use in monitoring free fatty acids. The Journal of Biological Chemistry, 270(25), 15036–15044. Available at: [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. American Oil Chemists' Society. Available at: [Link]

  • UNC Chemistry Department. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. University of North Carolina at Chapel Hill. Available at: [Link]

  • Kim, H., et al. (2024). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. International Journal of Molecular Sciences, 25(16), 8683. Available at: [Link]

  • Alexanian, E. J., et al. (2023). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. Journal of the American Chemical Society, 145(2), 1018–1024. Available at: [Link]

  • Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 661-671. Available at: [Link]

  • Guoqiang, L., et al. (1985). Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions. Acta Chemica Scandinavica, 39b, 793-798. Available at: [Link]

  • Zanda, M., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4531. Available at: [Link]

  • Glickman, J. F., et al. (2003). Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. ASSAY and Drug Development Technologies, 1(1-2), 11-20. Available at: [Link]

  • Wodke, D., et al. (2019). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. Current Neuropharmacology, 17(3), 220–235. Available at: [Link]

  • Kimura, I., et al. (2020). Free Fatty Acid Receptors in Health and Disease. Physiological Reviews, 100(1), 171–210. Available at: [Link]

  • Ahmad, A., et al. (2022). Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook. International Journal of Molecular Sciences, 23(4), 2326. Available at: [Link]

  • Li, J., et al. (2021). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 8(1), 74-80. Available at: [Link]

  • Creative Biolabs. (n.d.). Free Fatty Acid Receptor Family. Creative Biolabs. Available at: [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]

  • Jeon, J. Y., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Scientific Reports, 10(1), 374. Available at: [Link]

  • Gusenda, N., et al. (2025). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. The FEBS Journal. Available at: [Link]

Sources

Application

Application Note: Formulation Strategies for 2-(3-Methylcyclohexyl)butanoic Acid in Preclinical In Vivo Studies

Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary & Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The successful in vivo administration of novel small molecules requires a deep understanding of their physicochemical properties. 2-(3-Methylcyclohexyl)butanoic acid is a highly lipophilic carboxylic acid. Its molecular architecture consists of a bulky, hydrophobic 3-methylcyclohexyl ring attached to an aliphatic butane backbone, capped by a single ionizable carboxylic acid moiety.

Physicochemical Causality in Formulation:

  • Lipophilicity (Estimated LogP ~3.5 - 4.5): The dominant hydrocarbon structure drives high lipophilicity, making the free acid virtually insoluble in aqueous media at physiological pH. Administering this unformulated compound in vivo will result in erratic absorption, injection-site precipitation, and unacceptable pharmacokinetic (PK) variability[1].

  • Ionizability (Estimated pKa ~4.8): The presence of the carboxylic acid provides a critical chemical handle. By manipulating the pH of the vehicle, the molecule can be deprotonated to form a more water-soluble lipophilic salt[2].

To overcome the thermodynamic barrier of aqueous solvation, this guide details three distinct, field-proven formulation strategies tailored for various routes of administration (Intravenous [IV], Intraperitoneal [IP], and Oral [PO]).

Formulation Decision Matrix

Selecting the correct vehicle depends entirely on the intended route of administration and the required dosing concentration.

FormulationWorkflow API 2-(3-Methylcyclohexyl) butanoic acid Assess Assess Route of Administration API->Assess IV Intravenous (IV) / IP Assess->IV PO Oral Gavage (PO) Assess->PO Strat1 Strategy A: pH-Adjusted Saline (Salt Formation) IV->Strat1 Strat3 Strategy C: Cyclodextrin (HP-β-CD Inclusion) IV->Strat3 Strat2 Strategy B: Cosolvent (PEG400/Tween 80) PO->Strat2 PO->Strat3

Fig 1: Decision matrix for selecting the optimal in vivo formulation strategy.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following workflows are designed as self-validating systems.

Protocol A: The Lipophilic Salt Approach (pH-Adjusted Saline)

Mechanism: By raising the pH >2 units above the pKa, the carboxylic acid is deprotonated, yielding a sodium salt. While lipophilic salts can sometimes form viscous oils, they often provide sufficient solubility for low-dose IV/IP administration[2]. Target Concentration: 2 - 5 mg/mL Best For: IP, IV (if optically clear)

  • Weighing: Weigh 10.0 mg of 2-(3-Methylcyclohexyl)butanoic acid into a sterile, clear glass scintillation vial.

  • Initial Dispersion: Add 9.0 mL of sterile 0.9% NaCl (Saline). Observation: The suspension will be highly cloudy, and the API will float or clump due to hydrophobicity.

  • pH Titration: Dropwise, add 0.1 M NaOH while vortexing continuously. Monitor the pH using a calibrated micro-probe.

  • Equilibration: Bring the pH to 7.8 - 8.0. Causality: At this pH, >99.9% of the carboxylic acid molecules are ionized, maximizing electrostatic interactions with water.

  • Self-Validation Check: The solution must become optically clear. Hold the vial against a dark background and shine a light through it. If a Tyndall effect (light scattering) is observed, the salt has formed supramolecular micelles rather than a true solution, which may be unsafe for rapid IV push but acceptable for IP.

  • Finalization: QS to 10.0 mL with saline. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Cosolvent & Surfactant System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Mechanism: Polyethylene glycol 400 (PEG400) acts as a cosolvent that decreases interfacial fluidity, while Tween 80 reduces surface tension. This prevents the API from crashing out upon dilution in the bloodstream or GI tract[3][4]. Target Concentration: 5 - 10 mg/mL Best For: PO, IV

CRITICAL WARNING: The order of addition is strictly sequential. Deviating from this order will cause irreversible precipitation.

  • Crystal Lattice Disruption: Dissolve 50.0 mg of API in 1.0 mL of pure, anhydrous DMSO. Vortex until completely clear. Causality: DMSO acts as the primary solvent to break the lipophilic crystal lattice.

  • Cosolvent Addition: Add 4.0 mL of PEG400 to the DMSO stock. Vortex vigorously for 60 seconds. Validation: The mixture must remain completely transparent.

  • Surfactant Coating: Add 0.5 mL of Tween 80. Vortex for 2 minutes or sonicate briefly at 37°C. Causality: The non-ionic surfactant coats the solvated lipophilic molecules, creating a protective micellar boundary layer.

  • Aqueous Phase Integration: Slowly, drop-by-drop, add 4.5 mL of sterile Saline while vortexing vigorously.

  • Final Check: The final 10 mL solution should be clear. Note: Use within 4 hours to prevent Ostwald ripening or delayed precipitation.

Protocol C: Supramolecular Inclusion (20% HP-β-Cyclodextrin)

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The bulky 3-methylcyclohexyl tail of the API inserts into the cavity via van der Waals forces, shielding the lipophilic region from water[5][6].

CDMechanism FreeDrug Free API Lipophilic Tail (Insoluble) Complex Inclusion Complex Water Soluble Systemic Delivery FreeDrug->Complex Thermodynamic Shift CD HP-β-CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Interaction

Fig 2: Thermodynamic stabilization of the lipophilic API via HP-β-CD inclusion complexation.

Target Concentration: 5 - 15 mg/mL Best For: IV, SC, PO (Highly biocompatible)

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10.0 mL of sterile water or saline. Stir until completely clear (this may take 15-30 minutes).

  • API Addition: Add 100.0 mg of 2-(3-Methylcyclohexyl)butanoic acid directly to the cyclodextrin solution.

  • Thermodynamic Complexation: Stir continuously at 500 RPM at room temperature for 12-24 hours. Causality: Inclusion complexation is a thermodynamic equilibrium process; it requires time for the lipophilic tail to displace the high-energy water molecules inside the CD cavity[7].

  • Synergistic Ionization (Optional): If dissolution is incomplete after 12 hours, adjust the pH to 7.4 using 0.1 M NaOH. The cooperative effect of ionizing the carboxylic acid headgroup while shielding the lipophilic tail drastically accelerates complexation.

  • Filtration: Filter through a 0.22 µm PVDF filter (do not use nylon, as it may bind the lipophilic API).

Quantitative Data Presentation: Formulation Comparison

The following table summarizes the operational parameters of the three protocols to aid in rapid experimental planning.

Formulation StrategyPrimary MechanismOptimal RoutesMax Estimated Conc.Vehicle Toxicity / TolerabilityStability Profile
A. pH-Adjusted Saline Deprotonation / Salt FormationIP, IV2 - 5 mg/mLExcellent (Physiological)Low (Prone to precipitation if pH drops in vivo)
B. PEG400 / Tween 80 Cosolvent + Micellar SolubilizationPO, IV5 - 10 mg/mLModerate (High PEG/Tween can cause hemolysis IV)Moderate (Use within 4 hours)
C. 20% HP-β-CD Supramolecular InclusionIV, PO, SC5 - 15 mg/mLHigh (Biocompatible, low hemolysis)High (Stable for days at 4°C)

References

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Capsugel / Lonza Pharma Webcasts (2016). URL:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information (PMC). URL:[Link]

  • Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles. Drug Design, Development and Therapy (Dove Medical Press, 2021). URL:[Link]

  • Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure. RSC Advances (2025). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Elucidating the Mechanism of Action of 2-(3-Methylcyclohexyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Hypothesis-Driven Approach to a Novel Carboxylic Acid 2-(3-Methylcyclohexyl)butanoic acid is a synthetic carboxylic acid whose biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Hypothesis-Driven Approach to a Novel Carboxylic Acid

2-(3-Methylcyclohexyl)butanoic acid is a synthetic carboxylic acid whose biological activities and mechanism of action are not yet characterized in the scientific literature. Its structure, however, provides a compelling starting point for investigation. The molecule combines a butanoic acid moiety, characteristic of short-chain fatty acids (SCFAs), with a lipophilic 3-methylcyclohexyl group. SCFAs, such as butyrate and propionate, are well-established metabolites produced by the gut microbiota that act as critical signaling molecules in human physiology.[1][2]

The primary signaling mechanisms of SCFAs are twofold:

  • G-Protein Coupled Receptor (GPCR) Activation: SCFAs activate specific receptors, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41), to modulate host metabolism and immune responses.[3][4][5]

  • Histone Deacetylase (HDAC) Inhibition: SCFAs can enter cells and inhibit the activity of HDACs, leading to epigenetic changes in gene expression that influence cell proliferation, differentiation, and inflammation.[2][4]

Given its structural analogy to SCFAs, we hypothesize that 2-(3-Methylcyclohexyl)butanoic acid may function as an SCFA mimetic. The addition of the methylcyclohexyl group could enhance its lipophilicity, potentially altering its potency, receptor selectivity, or ability to penetrate cellular membranes compared to natural SCFAs.

This document provides a structured, hypothesis-driven framework for elucidating the mechanism of action of 2-(3-Methylcyclohexyl)butanoic acid. The protocols herein are designed as a self-validating system, beginning with broad-spectrum target engagement assays and progressing to more specific downstream cellular function analyses.

Part 1: Primary Target Engagement – In Vitro Screening

The initial and most critical step is to determine if the compound directly interacts with the canonical molecular targets of SCFAs. These in vitro assays provide a rapid, cell-free assessment of biochemical activity and serve as the foundation for subsequent cell-based experiments.

Protocol 1.1: Pan-Histone Deacetylase (HDAC) Inhibition Assay
  • Rationale & Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of HDACs. A positive result would strongly suggest an epigenetic mechanism of action. We use a pan-HDAC assay first to screen for broad activity before potentially moving to isoform-specific assays.

  • Methodology: A fluorometric assay is recommended for its high sensitivity and throughput.

    • Reagent Preparation: Prepare a 10 mM stock solution of 2-(3-Methylcyclohexyl)butanoic acid in DMSO. Prepare serial dilutions in the assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Controls:

      • Positive Control: Trichostatin A (TSA) or Sodium Butyrate.

      • Negative Control: Vehicle (DMSO) only.

    • Assay Procedure (based on a typical commercial kit):

      • To wells of a black 96-well microplate, add 50 µL of diluted compound or control.

      • Add 20 µL of HeLa nuclear extract (as a source of HDAC enzymes) or a purified human HDAC enzyme mixture.

      • Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

      • Initiate the reaction by adding 20 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

      • Incubate for 30-60 minutes at 37°C.

      • Stop the reaction and generate the fluorescent signal by adding 10 µL of a developer solution containing a protease (e.g., trypsin) and TSA (to inhibit any further HDAC activity).

      • Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

    • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 1.2: Free Fatty Acid Receptor (FFAR2/GPR43 & FFAR3/GPR41) Activation Assays
  • Rationale & Causality: These cell-based reporter assays determine if the compound can bind to and activate the primary SCFA receptors. FFAR2 and FFAR3 signal through different G-protein pathways (Gαi/o and Gαq), leading to distinct downstream signals (decreased cAMP and increased intracellular calcium, respectively). Measuring these signals provides direct evidence of receptor agonism.

  • Methodology: Use commercially available cell lines stably expressing human FFAR2 or FFAR3 and a suitable reporter system (e.g., calcium flux or cAMP modulation).

    • Cell Culture: Culture the FFAR2/FFAR3 reporter cell lines according to the supplier's instructions. Plate the cells in a 96-well or 384-well plate 18-24 hours prior to the assay.

    • Compound Preparation: Prepare serial dilutions of 2-(3-Methylcyclohexyl)butanoic acid and known agonists (e.g., Propionate for FFAR2/3, Acetate for FFAR2) in a serum-free assay buffer.

    • Assay Procedure (Example using a Calcium Flux Assay for FFAR2):

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

      • Wash the cells with assay buffer to remove excess dye.

      • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

      • Establish a baseline fluorescence reading for ~20 seconds.

      • Add the diluted compound or control to the wells.

      • Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).

    • Data Analysis: The agonist-induced increase in intracellular calcium is measured as the peak fluorescence signal over the baseline. Plot the response against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value and the maximum activation (Emax).

Data Interpretation from Primary Screening
HDAC Assay Result FFAR2/3 Assay Result Inferred Primary Mechanism Next Steps
Active (Low IC50) InactiveHDAC InhibitionProceed to Protocol 2.1 & 2.3
InactiveActive (Low EC50) GPCR AgonismProceed to Protocol 2.2
Active (Low IC50) Active (Low EC50) Dual MechanismProceed with all Part 2 Protocols
InactiveInactiveNovel/Off-Target MechanismRequires broader screening (e.g., kinase panels, target deconvolution)

Part 2: Validation of Downstream Cellular Pathways

Following the initial biochemical and receptor-level characterization, the next logical step is to confirm that engagement of the identified target(s) translates into the expected biological responses within a cellular context.

G cluster_0 Part 1: In Vitro Screening cluster_1 Part 2: Cellular Validation HDAC Assay HDAC Assay Histone Acetylation (2.1) Histone Acetylation (2.1) HDAC Assay->Histone Acetylation (2.1) If Active Cell Cycle Analysis (2.3) Cell Cycle Analysis (2.3) HDAC Assay->Cell Cycle Analysis (2.3) If Active GPCR Assay GPCR Assay NF-kB Signaling (2.2) NF-kB Signaling (2.2) GPCR Assay->NF-kB Signaling (2.2) If Active

Caption: Experimental workflow from in vitro screening to cellular validation.

Protocol 2.1: Western Blot for Cellular Histone Acetylation
  • Rationale & Causality: This assay provides direct visual evidence of HDAC inhibition within cells. An increase in the acetylation of histone proteins (like H3 and H4) after treatment is a hallmark of HDAC inhibitor activity.

  • Methodology:

    • Cell Treatment: Seed a relevant cell line (e.g., HT-29 colon cancer cells or peripheral blood mononuclear cells (PBMCs)) and allow them to adhere. Treat cells with 2-(3-Methylcyclohexyl)butanoic acid at concentrations around its determined IC50 for 6-24 hours. Include a vehicle control and a positive control (Butyrate or TSA).

    • Histone Extraction: Lyse the cells and perform an acid extraction or use a commercial kit to isolate the histone-rich protein fraction.

    • Quantification & Electrophoresis: Quantify protein concentration using a BCA assay. Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Western Blotting: Transfer the separated proteins to a PVDF membrane.

    • Immunodetection:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys8)) and a loading control (e.g., anti-Total Histone H3).

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using software like ImageJ. Normalize the acetyl-histone signal to the total histone signal to determine the fold-change relative to the vehicle control.

Protocol 2.2: NF-κB Reporter Assay for Anti-Inflammatory Potential
  • Rationale & Causality: Both HDAC inhibition and FFAR2 activation can lead to the suppression of the pro-inflammatory NF-κB pathway.[4] This assay quantifies the compound's ability to inhibit this key inflammatory signaling cascade.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293 or THP-1 monocytes) stably transfected with an NF-κB-driven luciferase reporter construct.

    • Assay Procedure:

      • Plate the cells in a white, clear-bottom 96-well plate.

      • Pre-treat the cells with serial dilutions of 2-(3-Methylcyclohexyl)butanoic acid for 1-2 hours.

      • Stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 100 ng/mL) to activate the NF-κB pathway. Include unstimulated and stimulated vehicle-only controls.

      • Incubate for an additional 6-8 hours.

      • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Analysis: Normalize the luciferase readings to cell viability (measured in a parallel plate via MTT or CellTiter-Glo assay) to exclude cytotoxic effects. Calculate the percentage inhibition of the TNF-α or LPS-induced signal.

Protocol 2.3: Cell Proliferation and Cycle Analysis
  • Rationale & Causality: A well-documented effect of HDAC inhibitors is the induction of cell cycle arrest, often at the G1 or G2/M phase, which leads to reduced cell proliferation.[6][7] This is a key functional outcome of an epigenetic mechanism.

  • Methodology:

    • Cell Proliferation Assay (e.g., WST-1 or MTT):

      • Seed a cancer cell line (e.g., HT-29) in a 96-well plate.

      • Treat with a dose range of the compound for 24, 48, and 72 hours.

      • At each time point, add the WST-1 or MTT reagent and incubate as required.

      • Read the absorbance on a microplate reader. The absorbance is proportional to the number of viable cells.

    • Cell Cycle Analysis (Flow Cytometry):

      • Seed cells in 6-well plates and treat with the compound (at 1x and 5x the IC50) for 24-48 hours.

      • Harvest the cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol.

      • Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

      • Analyze the samples using a flow cytometer.

    • Analysis: For proliferation, plot cell viability (%) against concentration. For cell cycle, use analysis software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase compared to the vehicle control.

Part 3: Visualizing the Hypothesized Signaling Pathways

To synthesize the experimental data, the following diagrams illustrate the two primary mechanistic hypotheses for 2-(3-Methylcyclohexyl)butanoic acid.

G cluster_0 Hypothesis 1: HDAC Inhibition Pathway Compound 2-(3-Methylcyclohexyl) butanoic acid Nucleus Nucleus Compound->Nucleus HDAC HDAC Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin GeneExp Altered Gene Expression (e.g., p21 up, Cyclins down) Chromatin->GeneExp Outcome Cell Cycle Arrest Anti-proliferative Effects GeneExp->Outcome G cluster_1 Hypothesis 2: GPCR Activation Pathway Compound 2-(3-Methylcyclohexyl) butanoic acid Receptor FFAR2/FFAR3 (GPR43/GPR41) Compound->Receptor Activates G_Protein G-Protein (Gαi/q) Receptor->G_Protein Signaling Downstream Signaling (↓cAMP, ↑Ca2+) G_Protein->Signaling NFkB_Inhibition Inhibition of NF-κB Pathway Signaling->NFkB_Inhibition Outcome Anti-inflammatory Response NFkB_Inhibition->Outcome

Caption: Hypothesized mechanism via GPCR activation.

References

  • Dalile, B., Van Oudenhove, L., Vervliet, B., & Verbeke, K. (2019). The role of short-chain fatty acids in microbiota-gut-brain communication.
  • Canfora, E. E., Jocken, J. W., & Blaak, E. E. (2015). Short-chain fatty acids in control of body weight and insulin sensitivity.
  • Silva, Y. P., Bernardi, A., & Frozza, R. L. (2020).
  • Liu, S., et al. (2023). The Role of Short Chain Fatty Acids in Inflammation and Body Health.
  • Chen, Y., et al. (2024). Regulatory mechanisms of the gut microbiota-short chain fatty acids signaling axis in slow transit constipation and progress in multi-target interventions. Frontiers in Physiology.
  • Barnard, J. A., & Warwick, G. (1993). Butyrate rapidly induces growth inhibition and differentiation in HT-29 cells.
  • Tsubaki, M., et al. (2006). Characterization of the effects of butyric acid on cell proliferation, cell cycle distribution and apoptosis. FEMS Immunology and Medical Microbiology.

Sources

Application

Application Notes and Protocols: Exploring the Potential of 2-(3-Methylcyclohexyl)butanoic Acid in Advanced Materials Science

Abstract: 2-(3-Methylcyclohexyl)butanoic acid is a structurally unique carboxylic acid featuring a bulky cycloaliphatic group and a branched alkyl chain. While this specific molecule is not extensively documented in curr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-(3-Methylcyclohexyl)butanoic acid is a structurally unique carboxylic acid featuring a bulky cycloaliphatic group and a branched alkyl chain. While this specific molecule is not extensively documented in current materials science literature, its constituent functional groups suggest significant potential in several high-performance applications. This guide provides a series of detailed application notes and hypothetical protocols for researchers and materials scientists interested in exploring the use of this and similar molecules. The protocols are grounded in established principles of polymer chemistry, nanotechnology, and surface science, drawing analogies from well-understood cycloaliphatic and branched-chain carboxylic acids. We will explore its potential as a surface modifier for nanoparticles, a monomer for specialty polyesters, and a component in high-performance epoxy resin systems.

Introduction: A Molecule of Untapped Potential

The field of materials science is in a constant search for novel molecules that can impart unique properties to polymers, coatings, and nanomaterials. 2-(3-Methylcyclohexyl)butanoic acid presents an intriguing combination of structural features:

  • A Carboxylic Acid Headgroup: This functional group is a versatile anchor for surface functionalization of a wide range of nanoparticles and can participate in polymerization reactions.[1][2][3]

  • A 3-Methylcyclohexyl Ring: This bulky, hydrophobic cycloaliphatic structure is anticipated to enhance thermal stability, weatherability, and introduce rigidity into polymer backbones.[4]

  • A Branched Butanoic Acid Chain: The branching can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, improved solubility, and modified mechanical properties.[5][6]

These application notes will serve as a foundational guide for investigating the properties and applications of this promising, yet under-explored, molecule.

Application I: Surface Functionalization of Metallic Nanoparticles

The carboxylic acid group of 2-(3-Methylcyclohexyl)butanoic acid can act as a robust capping agent for metallic nanoparticles, such as cobalt or iron oxide.[3][7] The bulky methylcyclohexyl group can provide a steric barrier, preventing agglomeration and improving the dispersion of the nanoparticles in non-polar solvents and polymer matrices.

Scientific Rationale

Carboxylic acids are known to covalently bond to metal surfaces, forming a protective organic layer.[3] This functionalization enhances the stability and biocompatibility of the nanoparticles. The choice of a ligand with a bulky, hydrophobic tail like the methylcyclohexyl group is deliberate. It is expected to create a stable colloidal suspension in organic fluids, which is crucial for applications in magnetic fluids, catalysis, and polymer nanocomposites.

Experimental Workflow: Nanoparticle Functionalization

G cluster_0 Preparation cluster_1 Functionalization Reaction cluster_2 Purification & Isolation cluster_3 Characterization NP_synth Synthesize Metallic Nanoparticles (e.g., CoNPs) Reaction Inject Ligand Solution into Nanoparticle Suspension at Elevated Temperature NP_synth->Reaction Ligand_prep Prepare Solution of 2-(3-Methylcyclohexyl)butanoic acid in a high-boiling point solvent Ligand_prep->Reaction Aging Age the Mixture with Stirring under Inert Atmosphere Reaction->Aging Centrifuge1 Centrifuge to Precipitate Functionalized Nanoparticles Aging->Centrifuge1 Wash Wash with a Polar Solvent (e.g., ethanol) to Remove Excess Ligand Centrifuge1->Wash Centrifuge2 Repeat Centrifugation and Washing Steps Wash->Centrifuge2 Drying Dry the Purified Nanoparticles under Vacuum Centrifuge2->Drying Characterize Characterize via TEM, FTIR, TGA, and DLS Drying->Characterize

Caption: Workflow for the surface functionalization of metallic nanoparticles.

Protocol: Functionalization of Cobalt Nanoparticles

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • 2-(3-Methylcyclohexyl)butanoic acid

  • High-boiling point solvent (e.g., dioctyl ether)

  • Ethanol (anhydrous)

  • Argon gas

Procedure:

  • Nanoparticle Synthesis: In a three-neck flask under an argon atmosphere, synthesize cobalt nanoparticles via the reduction of CoCl₂·6H₂O with NaBH₄ in dioctyl ether.

  • Ligand Preparation: In a separate flask, dissolve an excess of 2-(3-Methylcyclohexyl)butanoic acid in dioctyl ether.

  • Functionalization: Heat the cobalt nanoparticle suspension to 120°C. Swiftly inject the ligand solution into the nanoparticle suspension with vigorous stirring.

  • Aging: Maintain the reaction temperature at 120°C for 2-4 hours to ensure complete ligand exchange and binding.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of ethanol to precipitate the functionalized nanoparticles.

    • Centrifuge the mixture and discard the supernatant.

    • Re-disperse the nanoparticle pellet in a minimal amount of a non-polar solvent (e.g., hexane) and repeat the precipitation and centrifugation steps twice more.

  • Drying: Dry the final product under vacuum at 40°C overnight.

  • Characterization:

    • TEM (Transmission Electron Microscopy): To confirm the size, shape, and dispersion of the nanoparticles.

    • FTIR (Fourier-Transform Infrared Spectroscopy): To verify the presence of the carboxylic acid ligand on the nanoparticle surface.

    • TGA (Thermogravimetric Analysis): To quantify the amount of organic ligand bound to the nanoparticles.

    • DLS (Dynamic Light Scattering): To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles in a given solvent.

Application II: Monomer for High-Performance Polyesters

The difunctional nature of 2-(3-Methylcyclohexyl)butanoic acid (if a hydroxyl group were present or if it's used with a diol) makes it a candidate for polyester synthesis. For this guide, we will consider its use in conjunction with a diol via polycondensation. The incorporation of the methylcyclohexyl group into the polymer backbone is expected to yield polyesters with high glass transition temperatures (Tg), improved thermal stability, and enhanced hydrophobicity.

Scientific Rationale

Aliphatic polyesters are known for their biodegradability, but often suffer from poor thermal and mechanical properties.[6] The rigid and bulky cycloaliphatic ring of 2-(3-Methylcyclohexyl)butanoic acid can restrict chain mobility, leading to a higher Tg and improved mechanical strength. The branched structure may also influence the degree of crystallinity, potentially leading to tougher, less brittle materials.

Reaction Scheme: Polycondensation

G Monomer1 2-(3-Methylcyclohexyl)butanoic acid Polyester Polyester + H2O Monomer1->Polyester Monomer2 Diol (e.g., 1,4-Butanediol) Monomer2->Polyester Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Polyester

Caption: Polycondensation of 2-(3-Methylcyclohexyl)butanoic acid with a diol.

Protocol: Synthesis of a Novel Polyester

Materials:

  • 2-(3-Methylcyclohexyl)butanoic acid

  • 1,4-Butanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) catalyst

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol

  • Nitrogen gas

Procedure:

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge equimolar amounts of 2-(3-Methylcyclohexyl)butanoic acid and 1,4-butanediol.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will be produced and should be collected. The reaction progress can be monitored by the amount of water collected. This stage is typically carried out for 2-4 hours.

  • Polycondensation:

    • Add the Ti(OBu)₄ catalyst (typically 0.05-0.1 mol% relative to the acid monomer).

    • Gradually reduce the pressure to below 1 torr while increasing the temperature to 220-240°C.

    • Continue the reaction for 4-6 hours, or until the desired melt viscosity is achieved. The removal of excess diol under vacuum drives the polymerization.

  • Purification:

    • Cool the reactor and extrude the polymer.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in an excess of cold methanol to remove unreacted monomers and oligomers.

    • Filter and dry the purified polyester under vacuum at 60°C.

  • Characterization:

    • GPC (Gel Permeation Chromatography): To determine the molecular weight and polydispersity of the polymer.

    • DSC (Differential Scanning Calorimetry): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • TGA (Thermogravimetric Analysis): To assess the thermal stability of the polymer.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the resulting polyester.

Application III: Modifier for Epoxy Resins

While cycloaliphatic amines are commonly used as curing agents for epoxy resins, carboxylic acids and their derivatives can also play a role, for instance, as reactive diluents or modifiers.[8][9][10] The esterification reaction between the carboxylic acid and the hydroxyl groups present in cured epoxy networks can lead to modified properties. The bulky cycloaliphatic group of 2-(3-Methylcyclohexyl)butanoic acid could enhance the hydrophobicity and weatherability of the final cured product.

Scientific Rationale

The introduction of cycloaliphatic structures into epoxy formulations is known to improve UV resistance and reduce yellowing.[4][10] By incorporating 2-(3-Methylcyclohexyl)butanoic acid, it is hypothesized that the resulting material will exhibit increased surface hydrophobicity and potentially improved resistance to chemical attack due to the bulky, non-polar nature of the methylcyclohexyl group.

Protocol: Preparation of a Modified Epoxy Coating

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • A standard amine curing agent (e.g., isophorone diamine)

  • 2-(3-Methylcyclohexyl)butanoic acid

  • Solvent (e.g., xylene/butanol blend)

Procedure:

  • Formulation:

    • In a mixing vessel, combine the DGEBA epoxy resin with 2-(3-Methylcyclohexyl)butanoic acid at a predetermined weight ratio (e.g., 5-15% of the resin weight).

    • Add the solvent and mix until a homogeneous solution is obtained.

  • Curing Agent Addition: Add the stoichiometric amount of the amine curing agent to the epoxy-acid mixture and stir thoroughly for 5-10 minutes.

  • Application: Apply the formulated coating onto a substrate (e.g., a steel panel) using a film applicator to a controlled thickness.

  • Curing: Allow the coated panel to cure at ambient temperature for 24 hours, followed by a post-cure at 80°C for 2 hours.

  • Characterization:

    • Contact Angle Measurement: To assess the hydrophobicity of the cured coating surface.

    • Pendulum Hardness Test: To measure the hardness of the coating.

    • Chemical Resistance Test: By exposing the coating to various chemicals (e.g., acids, bases, solvents) and evaluating any changes in appearance or properties.

    • Accelerated Weathering Test (QUV): To evaluate the UV stability and resistance to yellowing.

Quantitative Data Summary

The following table summarizes the hypothetical target properties for the materials synthesized using 2-(3-Methylcyclohexyl)butanoic acid, based on the anticipated effects of its chemical structure.

ApplicationMaterialKey ParameterTarget Value/ObservationRationale
Nanoparticle Functionalization CoNPs capped with the acidHydrodynamic Diameter (DLS)< 50 nm (in hexane)Bulky ligand provides good colloidal stability and prevents agglomeration.
Polyester Synthesis Polyester with 1,4-butanediolGlass Transition Temp. (Tg)> 60 °CThe rigid cycloaliphatic ring restricts chain mobility, increasing Tg.
Epoxy Resin Modification DGEBA-based coating with acid modifierWater Contact Angle> 95°The hydrophobic methylcyclohexyl group increases surface hydrophobicity.

Conclusion

While direct experimental data for "2-(3-Methylcyclohexyl)butanoic acid" in materials science is scarce, a thorough analysis of its structural components allows for the formulation of compelling hypotheses regarding its potential applications. This guide provides a scientifically grounded framework for researchers to begin exploring its use as a surface modifier, a polymer monomer, and a resin additive. The detailed protocols offer a starting point for synthesis and characterization, paving the way for the development of new materials with enhanced thermal, mechanical, and hydrophobic properties.

References

  • Patsnap Eureka. (2025, July 31). Carboxylic Acid Applications in Nanotechnology: Future Insights.
  • The Royal Society of Chemistry. (2021, June 3). The mechanism underlying the functionalisation of cobalt nanoparticles by carboxylic acids.
  • IntechOpen. (2018, March 15). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
  • CD Bioparticles. (2024, October 22).
  • RSC Publishing. (2019, December 12). Binding modes of carboxylic acids on cobalt nanoparticles.
  • Patsnap Eureka. (2025, July 31). Future of Carboxylic Acid in Biodegradable Polymer Production.
  • PubMed. (2017, March 27). Direct Synthesis of Branched Carboxylic Acid Functionalized Poly(1-octene)
  • PMC. (n.d.).
  • ResearchGate. (2018, June 13). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
  • Turito. (2023, April 24). Butanoic Acid - Structure, Properties, Uses.
  • Google Patents. (n.d.). EP3762443B1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems.
  • BBResins. (n.d.).
  • Westlake Epoxy. (n.d.).
  • Tetra. (n.d.).
  • Rich Chemical. (2025, February 3).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Methylcyclohexyl)butanoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when synthesizing sterically encumbered cycloalkyl-aliphatic frameworks. The synthesis of 2-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottlenecks when synthesizing sterically encumbered cycloalkyl-aliphatic frameworks. The synthesis of 2-(3-methylcyclohexyl)butanoic acid is a classic example of a deceptively simple target that is routinely plagued by profound side reactions—most notably E2 elimination and stalled hydrogenations.

This guide deconstructs the causality behind these failures and provides a self-validating, optimized workflow to ensure high-yield, reproducible results.

Pathway Ketone 3-Methylcyclohexanone HWE HWE Olefination (Triethyl 2-phosphonobutanoate) Ketone->HWE Alkene Unsaturated Ester Intermediate HWE->Alkene Red Catalytic Hydrogenation (PtO2, H2) Alkene->Red Ester Saturated Ester Red->Ester Sap Saponification (LiOH, H2O/THF) Ester->Sap Acid 2-(3-Methylcyclohexyl) butanoic acid Sap->Acid

Optimized synthetic pathway bypassing E2 elimination via HWE olefination and reduction.

Part 1: Troubleshooting & Causality FAQs

Q1: Why is my direct enolate alkylation yielding mostly 3-methylcyclohexene instead of the desired product? A1: This is a fundamental mechanistic limitation. Alkylation requires the nucleophilic enolate ion to react with the electrophilic alkyl halide via an SN2 mechanism, displacing the leaving group through a backside attack 1. For this to occur, the lone pair on the nucleophile must approach from approximately 180° opposite the leaving group to overlap with the C-X σ* orbital 2.

However, 1-bromo-3-methylcyclohexane is a secondary halide. The steric bulk of the cyclohexane ring physically blocks this trajectory. Consequently, the strongly basic enolate (e.g., LDA-generated ethyl butanoate) acts as a Brønsted base rather than a nucleophile, abstracting an axial beta-proton and triggering a rapid E2 elimination to form 3-methylcyclohexene 1. Actionable Pivot: Abandon direct alkylation. Transition to the Horner-Wadsworth-Emmons (HWE) olefination route.

Q2: During the Horner-Wadsworth-Emmons (HWE) olefination, I observe significant unreacted 3-methylcyclohexanone. How can I drive this to completion? A2: The phosphonate carbanion of triethyl 2-phosphonobutanoate is sterically demanding. If the ylide is not fully pre-formed before the ketone is introduced, the basic conditions will lead to aldol self-condensation of the unhindered 3-methylcyclohexanone. Actionable Pivot: Ensure complete deprotonation of the phosphonate using NaH for at least 30 minutes prior to ketone addition, and run the reaction at elevated temperatures (refluxing THF) to overcome the activation energy barrier of the sterically hindered addition.

Q3: My catalytic hydrogenation of the HWE intermediate is stalling at 50% conversion. What is causing this? A3: The intermediate, ethyl 2-(3-methylcyclohexylidene)butanoate, possesses a tetrasubstituted exocyclic double bond. Standard palladium on carbon (Pd/C) catalysts at atmospheric pressure lack the thermodynamic driving force necessary to overcome the severe steric hindrance of this alkene. The differing stability and steric bulk of the cis and trans isomers relative to the catalyst surface prevent efficient coordination and hydrogen transfer 3. Actionable Pivot: Upgrade to Adam's catalyst (PtO₂) and conduct the reduction under high pressure (100 psi H₂).

Troubleshooting A Low Yield / Impurities B Identify Synthetic Route A->B C Direct Enolate Alkylation B->C D HWE Olefination + Reduction B->D E Major Side Reaction: E2 Elimination C->E F Major Side Reaction: Incomplete Reduction D->F G Action: Switch to HWE Olefination E->G H Action: Optimize Catalyst (e.g., PtO2, High Pressure) F->H

Logical troubleshooting workflow for 2-(3-Methylcyclohexyl)butanoic acid synthesis.

Part 2: Quantitative Strategy Comparison

Synthetic StrategyReagentsPrimary Side ReactionTypical YieldStereochemical Outcome
Direct Enolate Alkylation LDA, 1-bromo-3-methylcyclohexaneE2 Elimination< 10%Complex mixture
HWE + Low-Pressure Reduction NaH, Pd/C (1 atm H₂)Incomplete Reduction40-50%4 diastereomers
HWE + High-Pressure Reduction NaH, PtO₂ (100 psi H₂)Minor Epimerization> 85%Predominantly cis

Part 3: Self-Validating Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize ethyl 2-(3-methylcyclohexylidene)butanoate while suppressing aldol self-condensation.

  • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere.

  • Dropwise add triethyl 2-phosphonobutanoate (1.1 eq). Stir for 30 minutes to ensure complete ylide formation (the solution will become clear).

  • Slowly add 3-methylcyclohexanone (1.0 eq) dissolved in THF. Reflux the mixture for 12 hours to overcome the steric hindrance of the incoming ketone.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

Self-Validation Check: Analyze the crude mixture via ¹H NMR. The complete disappearance of the ketone α-protons (δ ~2.3 ppm) and the emergence of the ester ethyl group signals confirm successful olefination. Do not proceed to hydrogenation if the starting ketone is > 5%.

Protocol 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the sterically hindered tetrasubstituted alkene to ethyl 2-(3-methylcyclohexyl)butanoate.

  • Dissolve the crude unsaturated ester in absolute ethanol.

  • Add Adam’s catalyst (PtO₂, 10 mol%). Causality: PtO₂ is highly active and significantly less susceptible to steric poisoning compared to standard Pd/C.

  • Pressurize the reaction vessel to 100 psi with H₂ gas and stir vigorously at 50 °C for 24 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate in vacuo.

Self-Validation Check: Acquire an IR spectrum of the crude oil. The complete absence of the C=C stretch at ~1650 cm⁻¹ validates total reduction. If the peak persists, recharge the catalyst and increase the hydrogen pressure.

Protocol 3: Saponification

Objective: Hydrolyze the ester to yield the final 2-(3-methylcyclohexyl)butanoic acid.

  • Dissolve the saturated ester in a 3:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 eq) and heat to 60 °C for 16 hours. Causality: The bulky cycloalkyl group heavily shields the carbonyl carbon; elevated temperatures and a large excess of hydroxide are required to drive the nucleophilic acyl substitution.

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with dichloromethane.

Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The ester starting material (high Rf) must be completely absent, replaced by a broad, streak-like spot (low Rf) corresponding to the carboxylic acid.

References

  • 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries / Pressbooks.1

  • Loudon Chapter 9 Review: Reactions of Alkyl Halides. OrgChemBoulder.2

  • E2 Elimination Reactions of Alkyl Halides. Wolfram Demonstrations Project.3

Sources

Optimization

Overcoming solubility issues with "2-(3-Methylcyclohexyl)butanoic acid"

Overcoming Solubility Challenges: A Troubleshooting Guide Welcome to the technical support center for 2-(3-Methylcyclohexyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Solubility Challenges: A Troubleshooting Guide

Welcome to the technical support center for 2-(3-Methylcyclohexyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to help you make informed decisions in your experiments.

2-(3-Methylcyclohexyl)butanoic acid possesses a chemical structure that presents a classic solubility challenge. It combines a bulky, non-polar (hydrophobic) methylcyclohexyl group with a polar carboxylic acid functional group.[1][2] While the carboxylic acid group can engage in hydrogen bonding with water, the large hydrocarbon portion of the molecule disrupts water's hydrogen-bonding network, leading to poor aqueous solubility.[1][2][3] This guide provides a series of troubleshooting steps and answers to frequently asked questions to help you successfully work with this compound.

Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 2-(3-Methylcyclohexyl)butanoic acid directly in my aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?

A: This is expected behavior due to the compound's molecular structure. The large, non-polar methylcyclohexyl group makes the molecule hydrophobic, or "water-fearing".[1] Carboxylic acids with long alkyl or cyclic chains have limited solubility in neutral water because the hydrophobic nature of the carbon chain dominates.[2][4] At neutral pH, the carboxylic acid group is largely in its protonated, uncharged form (R-COOH), which is less soluble than its charged, deprotonated salt form (R-COO⁻).

Q2: What is the most straightforward first step to try to dissolve my compound in an aqueous solution?

A: The most effective initial strategy is to use pH adjustment.[5][6] Carboxylic acids are weak acids, and their solubility in water is highly dependent on pH.[7] By raising the pH of the solution with a base, you can deprotonate the carboxylic acid group, converting it into a much more polar and water-soluble carboxylate salt (R-COO⁻ Na⁺).[4]

For most carboxylic acids, increasing the pH to 2 units above the compound's pKa will ensure it is almost fully ionized and thus more soluble. While the specific pKa for 2-(3-methylcyclohexyl)butanoic acid is not readily published, a reasonable estimate for a simple carboxylic acid is around 4.8. Therefore, adjusting the pH to 7 or higher should significantly improve solubility.

See Protocol 1 for a detailed, step-by-step guide on this method.

Q3: My experiment is pH-sensitive and I cannot raise the pH. What are my other options?

A: If pH modification is not feasible, you have several other powerful techniques at your disposal. The general approach is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent to create a high-concentration stock solution, which can then be diluted into your aqueous experimental medium.

Common strategies include:

  • Co-solvents: Using water-miscible solvents like DMSO, ethanol, or polyethylene glycol (PEG) can enhance the solubility of poorly soluble drugs.[8] These solvents work by reducing the overall polarity of the solvent system.

  • Surfactants: The use of surfactants can successfully enhance the solubility of poorly soluble drugs.[9] Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate the non-polar part of your compound, increasing its apparent solubility in the bulk aqueous phase.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from water and increasing its solubility.[13][14][15] This is a widely used technique in pharmaceutical formulations to enhance drug solubility and bioavailability.[12][15]

See Protocol 2 for a guide on using co-solvents. The choice between these methods depends on the tolerance of your specific assay or experimental system to these excipients.

Q4: I successfully dissolved my compound in an organic co-solvent, but it precipitates when I dilute it into my aqueous buffer. What's going on and how can I fix it?

A: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound dissolved in the now predominantly aqueous environment.

Here are some troubleshooting steps:

  • Decrease the Stock Concentration: Your stock solution may be too concentrated. Try making a less concentrated stock solution in the organic co-solvent and then perform the dilution.

  • Modify the Dilution Process: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution slowly while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Increase the Co-solvent Percentage in the Final Solution: Check if your experimental system can tolerate a higher final concentration of the co-solvent (e.g., 1% or 5% DMSO instead of 0.1%).

  • Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your final aqueous buffer. The surfactant can help to keep the compound solubilized and prevent precipitation.[9]

  • Warm the Solution: Gently warming the aqueous buffer before and during the addition of the stock solution can sometimes help, but be cautious about the thermal stability of your compound and other components in the medium.

Q5: For organic synthesis, what solvents are recommended for 2-(3-Methylcyclohexyl)butanoic acid?

A: As a lipophilic molecule, 2-(3-Methylcyclohexyl)butanoic acid should be readily soluble in a range of common organic solvents.[1] Good options include:

  • Ethers (e.g., diethyl ether, THF)

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

  • Alcohols (e.g., ethanol, methanol)[1]

  • Aprotic polar solvents (e.g., DMF, DMSO)

The choice of solvent will ultimately depend on the specific requirements of your reaction, such as the compatibility with other reagents and the reaction temperature.

Data & Diagrams
Table 1: Qualitative Solubility of Carboxylic Acids in Common Solvents
Solvent ClassSolvent ExamplesExpected Solubility of 2-(3-Methylcyclohexyl)butanoic acidMechanism of Solubilization
Aqueous (Neutral) Water, PBS (pH 7.4)Poor / InsolubleThe large hydrophobic moiety dominates over the polar carboxylic acid group.[2]
Aqueous (Basic) 0.1 M NaOH, pH > 8 BuffersGood / SolubleDeprotonation of the carboxylic acid to form a highly polar and soluble carboxylate salt.[4][16]
Polar Protic Ethanol, MethanolSolubleThe solvent can hydrogen bond with the carboxylic acid group, and the alkyl portion of the alcohol interacts favorably with the hydrophobic part of the molecule.[1]
Polar Aprotic DMSO, DMFSolubleStrong dipole-dipole interactions facilitate dissolution.
Non-Polar Hexanes, TolueneSparingly Soluble to Soluble"Like dissolves like"; the non-polar solvent interacts with the large hydrophobic part of the molecule.[1]
Chlorinated Dichloromethane (DCM), ChloroformSolubleGood solvent for moderately polar to non-polar organic compounds.
Diagrams

G cluster_0 Mechanism of pH-Dependent Solubility Insoluble R-COOH (Protonated, Insoluble Form) pH < pKa Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Salt Form) pH > pKa Insoluble->Soluble + OH⁻ (Base) (Removes H⁺) Soluble->Insoluble + H⁺ (Acid)

Caption: Impact of pH on the ionization and solubility of a carboxylic acid.

G start Start: Compound won't dissolve in aqueous buffer ph_option Is pH adjustment an option for my assay? start->ph_option adjust_ph Use Protocol 1: Adjust pH to > 8 with NaOH ph_option->adjust_ph Yes cosolvent Use Protocol 2: Prepare stock in DMSO or Ethanol ph_option->cosolvent No success Success: Compound is dissolved adjust_ph->success precipitate Does it precipitate upon dilution? cosolvent->precipitate precipitate->success No troubleshoot Troubleshoot: - Lower stock concentration - Add surfactant (e.g., Tween®) - Increase final co-solvent % precipitate->troubleshoot Yes advanced Consider advanced methods: - Cyclodextrin complexation - Surfactant micellar solubilization troubleshoot->advanced

Caption: Troubleshooting workflow for solubilizing 2-(3-Methylcyclohexyl)butanoic acid.

Experimental Protocols
Protocol 1: Step-by-Step Guide to pH-Mediated Solubilization

Objective: To dissolve 2-(3-Methylcyclohexyl)butanoic acid in an aqueous medium by converting it to its soluble salt form.

Materials:

  • 2-(3-Methylcyclohexyl)butanoic acid

  • Target aqueous buffer (e.g., Water, Saline)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and stir bar

Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of 2-(3-Methylcyclohexyl)butanoic acid and add it to your beaker or flask.

  • Add Buffer: Add approximately 80-90% of the final desired volume of your aqueous buffer. You will observe that the compound remains as a suspension or an insoluble solid/oil.

  • Monitor pH: Place the container on a stir plate with a stir bar and begin stirring. Place a calibrated pH probe in the solution.

  • Titrate with Base: Begin adding the 1 M NaOH solution dropwise to the suspension. Monitor the pH closely. As you add the base, the carboxylic acid will be neutralized, and the compound will begin to dissolve.[4]

  • Observe Dissolution: Continue adding NaOH dropwise until all of the solid has dissolved and the solution becomes clear.

  • Final pH Adjustment: Once the compound is fully dissolved, check the pH. If it is higher than your target, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be very careful not to let the pH drop too low, as this could cause the compound to precipitate out of solution.[16] It is generally best to aim for a final pH that is at least 2 units above the estimated pKa (~4.8).

  • QS to Final Volume: Once the compound is dissolved and the pH is stable at the desired level, transfer the solution to a volumetric flask and add the buffer to reach the final target volume (q.s.).

Protocol 2: Preparation of a High-Concentration Stock Solution Using a Co-Solvent

Objective: To prepare a concentrated stock solution in a water-miscible organic solvent for subsequent dilution into aqueous media.[8]

Materials:

  • 2-(3-Methylcyclohexyl)butanoic acid

  • Co-solvent: Dimethyl sulfoxide (DMSO) or absolute Ethanol

  • Vortex mixer

  • Appropriate vials (e.g., glass or polypropylene)

Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of 2-(3-Methylcyclohexyl)butanoic acid and place it into a suitable vial.

  • Add Co-Solvent: Add the calculated volume of the co-solvent (e.g., DMSO) to achieve your target stock concentration (e.g., 10 mM, 50 mM). It is best practice to start with a small volume and add more if needed.

  • Facilitate Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution. Ensure the compound is completely dissolved and the solution is clear.

  • Storage: Store the stock solution as recommended for the compound's stability, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Dilution into Aqueous Media: When preparing your working solution, perform a serial dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of your final aqueous buffer. Always add the small volume of the stock to the large volume of the buffer while vortexing to ensure rapid mixing and minimize the risk of precipitation.

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Carboxylic Acids Solubility in Water - Revision notes for GSCE Biology, Chemistry, Physics.
  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review. Published March 13, 2023.
  • Vertex AI Search. Physical Properties of Carboxylic Acids | CK-12 Foundation. Published January 14, 2026.
  • Vertex AI Search. Carboxylic acid - Wikipedia.
  • Vertex AI Search. Dependence of Solubility on pH: Videos & Practice Problems - Pearson.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. Published March 15, 2024.
  • Vertex AI Search. pH and Solubility - AP Chem - Fiveable. Published August 15, 2025.
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Published July 20, 2025.
  • Vertex AI Search. an introduction to carboxylic acids - Chemguide.
  • Vertex AI Search. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Publications.
  • Vertex AI Search. How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. Published October 12, 2016.
  • Vertex AI Search. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes - American Chemical Society.
  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Published June 30, 2019.
  • Vertex AI Search. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Published August 30, 2015.
  • Vertex AI Search. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. Published June 20, 2020.
  • Vertex AI Search. Micellar solubilization of drugs. - University of Alberta. Published July 08, 2005.
  • Vertex AI Search. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH.
  • Vertex AI Search. Cooperativity in micellar solubilization - RSC Publishing. Published March 30, 2021.
  • Vertex AI Search. Ph Dependent Solubility → Area → Sustainability.
  • Vertex AI Search. Effect of pH on Solubility — Overview & Examples - Expii.
  • Vertex AI Search. 8.11 pH and Solubility | AP Chemistry.

Sources

Troubleshooting

Technical Support Center: 2-(3-Methylcyclohexyl)butanoic Acid Degradation &amp; Analysis

Welcome to the Technical Support Center. This portal provides researchers, environmental scientists, and drug metabolism professionals with authoritative troubleshooting guides, self-validating protocols, and mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides researchers, environmental scientists, and drug metabolism professionals with authoritative troubleshooting guides, self-validating protocols, and mechanistic insights into the biodegradation and analytical quantification of complex branched alicyclic carboxylic acids (naphthenic acids).

Frequently Asked Questions: Mechanisms & Pathways

Q: What is the primary metabolic bottleneck in degrading 2-(3-Methylcyclohexyl)butanoic acid? A: The degradation of this compound is a classic example of steric recalcitrance in naphthenic acids. The initial degradation proceeds via β -oxidation of the butanoic acid side chain. Because the side chain is four carbons long, one cycle of β -oxidation rapidly cleaves a two-carbon unit (as Acetyl-CoA), leaving an ethanoic acid (acetic acid) side chain attached to the ring. This results in the formation of (3-methylcyclohexyl)ethanoic acid 1.

At this juncture, further β -oxidation is impossible. The β -carbon is now part of the alicyclic ring—a tertiary carbon that lacks the necessary hydrogen atoms for the enzymatic dehydrogenation step 2. To bypass this block, specialized microorganisms must employ an α -oxidation pathway to remove a single carbon, yielding 3-methylcyclohexanecarboxylic acid, which can then undergo ring cleavage 3.

Q: How does the 3-methyl substitution on the cyclohexane ring affect the degradation rate? A: Alkyl branching on the alicyclic ring significantly retards biodegradation. The methyl group creates steric hindrance during the enzymatic ring-opening phase (aromatization or direct cleavage via chcpca gene cluster enzymes) 4. Furthermore, the methyl group itself may require a separate ω -oxidation step to be converted into a carboxylate before the ring can be fully mineralized.

Troubleshooting Guide: Experimental & Analytical Issues

Issue: Accumulation of dead-end metabolites (incomplete mineralization) in bioreactors.

  • Cause: The microbial consortium lacks the specific enzymes required for the α -oxidation bypass or ring aromatization. Standard municipal sludge often only possesses β -oxidation capabilities.

  • Solution: Bioaugmentation. Inoculate your system with Alcaligenes sp. or Rhodococcus aetherivorans strains, which are documented to possess the combined α -/ β -oxidation pathways necessary to degrade tertiary-carbon-blocked naphthenic acids 4.

Issue: Poor chromatographic resolution and low recovery of the parent compound during LC-HRMS analysis.

  • Cause: 2-(3-Methylcyclohexyl)butanoic acid is highly polar and prone to severe ion suppression from biological matrices (e.g., proteins, salts in minimal media).

  • Solution: Switch from standard C18 Solid Phase Extraction (SPE) to Weak Anion Exchange (WAX) cartridges. Because the target is a carboxylic acid (pKa ~4.5), WAX allows you to wash away neutral and basic matrix interferences with methanol before eluting the target compound with 5% formic acid in methanol.

Quantitative Data: Structural Influence on Degradation Kinetics

The following table summarizes how structural modifications—specifically side-chain length and ring branching—dictate the degradation kinetics and primary metabolic pathways of alicyclic carboxylic acids.

CompoundAlkyl Side ChainRing SubstitutionPrimary Metabolic PathwayEst. Half-Life (Days)Mineralization Potential
Cyclohexylbutanoic acid Linear (C4)None β -oxidation< 7High
Cyclohexylacetic acid Linear (C2)NoneCombined α
  • / β -oxidation
14 - 21Moderate
2-(3-Methylcyclohexyl)butanoic acid Branched (C4)MethylatedCombined α
  • / β -oxidation + ω -oxidation
  • > 45Low (Recalcitrant)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to prove causality and rule out experimental artifacts.

    Protocol A: Microcosm Biodegradation Assay

    Objective: Determine the biodegradation rate of 2-(3-Methylcyclohexyl)butanoic acid while ruling out abiotic losses.

    • Media Preparation: Prepare 100 mL of Bushnell-Haas Minimal Salts Medium (MSM) in 250 mL Erlenmeyer flasks. Spike with 2-(3-Methylcyclohexyl)butanoic acid to a final concentration of 50 mg/L.

    • Abiotic Control Setup (Self-Validation): To one set of flasks, add Sodium Azide (NaN₃) to a final concentration of 0.1% (w/v).

      • Causality/Rationale: NaN₃ uncouples oxidative phosphorylation, halting all microbial metabolism. If the target compound depletes in this flask, the loss is due to volatilization or adsorption to the glass, not biodegradation. This validates that any depletion in the active flasks is strictly biological.

    • Inoculation: Inoculate the active flasks with a standardized OD₆₀₀ of the target microbial consortium (e.g., Alcaligenes sp.).

    • Incubation & Sampling: Incubate at 25°C at 150 rpm. Withdraw 1 mL aliquots at Days 0, 7, 14, 21, and 28. Immediately quench the reaction by adding 50 µL of 1 M HCl to drop the pH below 2.0.

    Protocol B: Extraction and LC-HRMS Quantification

    Objective: Isolate the parent compound and metabolites with verified recovery rates.

    • Internal Standard Spiking (Self-Validation): Immediately after quenching the 1 mL sample, spike in 10 µL of a 1 mg/L ¹³C-labeled surrogate standard (e.g., ¹³C-Cyclohexanecarboxylic acid).

      • Causality/Rationale: The ¹³C-surrogate experiences the exact same matrix effects and extraction losses as the target analyte. By quantifying the recovery of the surrogate, the system self-validates the extraction efficiency. If surrogate recovery drops below 70%, the data point is flagged, preventing false-positive degradation rates.

    • Solid Phase Extraction (SPE): Condition a WAX SPE cartridge with 3 mL methanol, followed by 3 mL acidified water (pH 2). Load the sample. Wash with 3 mL methanol. Elute with 3 mL of 5% formic acid in methanol.

    • LC-HRMS Analysis: Evaporate the eluate to dryness under gentle N₂ gas and reconstitute in 100 µL of 50:50 Water:Acetonitrile. Inject 5 µL onto a C18 column coupled to a High-Resolution Mass Spectrometer operating in negative Electrospray Ionization (ESI-) mode.

    Pathway & Workflow Visualizations

    Pathway A 2-(3-Methylcyclohexyl)butanoic acid (Parent Compound) B β-Oxidation (-2 Carbons) A->B Acyl-CoA Synthetase C (3-Methylcyclohexyl)ethanoic acid (Metabolic Bottleneck) B->C Cleavage of Acetyl-CoA D α-Oxidation Bypass (-1 Carbon) C->D Blocked by Tertiary Carbon E 3-Methylcyclohexanecarboxylic acid D->E Decarboxylation F Ring Aromatization / Cleavage E->F ortho/meta cleavage G Mineralization (CO2 + H2O) F->G TCA Cycle

    Proposed metabolic degradation pathway of 2-(3-Methylcyclohexyl)butanoic acid.

    Workflow A Microcosm Setup (Minimal Media + Target) B Spike Internal Standard (13C-Surrogate) A->B Quench & Validate C Solid Phase Extraction (WAX Cartridge) B->C Isolate NAs D LC-HRMS Analysis (Negative ESI) C->D Elute & Reconstitute E Data Processing (Mass Balance & Kinetics) D->E Quantify

    Self-validating experimental workflow for extraction and quantification.

    References

    • Effects of Alkyl Chain Branching on the Biotransformation of Naphthenic Acids Source: ACS Publications URL:[Link]

    • Influence of Molecular Structure on the Biodegradability of Naphthenic Acids Source: ACS Publications URL:[Link]

    • Microbial degradation of naphthenic acids using constructed wetland treatment systems: metabolic and genomic insights for improved bioremediation of process-affected water Source: PMC (PubMed Central) URL:[Link]

    • Examples of proposed metabolic pathways of naphthenic acid (NA) degradation by microorganisms Source: ResearchGate URL:[Link]

    Sources

    Optimization

    Technical Support Center: NMR Troubleshooting for 2-(3-Methylcyclohexyl)butanoic acid

    Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(3-Methylcyclohexyl)butan...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(3-Methylcyclohexyl)butanoic acid .

    This molecule presents a unique "perfect storm" of NMR challenges: it features a dynamic, hydrogen-bonding carboxylic acid group, a highly coupled aliphatic backbone, and multiple chiral centers (C2 of the butanoic chain, and C1'/C3' on the cyclohexane ring). The resulting spectra are highly susceptible to conformational artifacts, exchange broadening, and strong coupling distortions. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative grounding to ensure high-fidelity spectral interpretation.

    Part 1: Diagnostic Workflows

    Before adjusting spectrometer parameters, it is critical to determine whether an anomalous signal is a true instrument artifact, a dynamic chemical process, or a structural feature (such as a diastereomeric mixture).

    Workflow Start Observe 'Duplicate' Peaks in Aliphatic Region CheckPurity Check Sample Purity (LC-MS / GC-MS) Start->CheckPurity IsPure Is the sample pure? CheckPurity->IsPure Diastereomers Diastereomeric Mixture (Multiple Chiral Centers) IsPure->Diastereomers No VTNMR Perform Variable Temperature (VT) NMR IsPure->VTNMR Yes Coalescence Do peaks coalesce at high temp? VTNMR->Coalescence Conformers Conformational Exchange (Cyclohexane Ring Flip) Coalescence->Conformers Yes Artifact Instrument Artifact (Poor Shimming / Spinning) Coalescence->Artifact No

    Diagnostic workflow for resolving duplicate NMR peaks in chiral aliphatic compounds.

    Part 2: Troubleshooting FAQs

    Q1: The carboxylic acid (-COOH) proton is completely missing from my ¹H NMR spectrum, or appears as a massive, indistinguishable hump. Is my compound degraded?

    A1: Not necessarily. The -COOH proton undergoes rapid chemical exchange, and its chemical shift is highly dependent on concentration, temperature, and the solvent's hydrogen-bonding capacity [1]. In non-polar solvents like CDCl₃, carboxylic acids exist in an equilibrium between monomers and hydrogen-bonded dimers [2]. This exchange broadens the signal, sometimes to the point of being undetectable. Furthermore, trace water in the solvent exacerbates this exchange, causing the peak to broaden into the baseline.

    • Causality & Fix: To resolve this, ensure your NMR solvent is strictly anhydrous. You can also perform a concentration-dependent study (see Protocol 1); higher concentrations favor the dimer, pushing the peak downfield (11–13 ppm) and sharpening it slightly.

    Q2: I am seeing "duplicate" peaks in the aliphatic region (e.g., two distinct doublets for the ring methyl group). Is this an instrument artifact or an impurity?

    A2: For 2-(3-Methylcyclohexyl)butanoic acid, this is likely a fundamental structural feature rather than an artifact. The molecule possesses three chiral centers. Unless synthesized enantioselectively, your sample is a mixture of diastereomers. Diastereomers have distinct physical properties and different NMR magnetic shielding environments, leading to multiple sets of signals.

    • Causality & Fix: Before blaming the spectrometer, check the integration ratios. If the "duplicate" peaks integrate to fractional values that sum to the expected number of protons, you have a diastereomeric mixture. Conversely, if all peaks in the spectrum are duplicated with the exact same splitting distance, it is almost certainly a shimming artifact (e.g., poor Z1/Z2 shimming or spinning sidebands) [3].

    Q3: The baseline in the 0.8–2.5 ppm region is severely distorted ("rolling"), making integration of the cyclohexyl and alkyl protons impossible. How do I fix this?

    A3: This is caused by receiver gain (RG) overflow combined with overlapping multiplets. Because this molecule has 19 aliphatic protons packed into a narrow chemical shift window, the initial intensity of the Free Induction Decay (FID) is massive. If the RG is set too high, the Analog-to-Digital Converter (ADC) clips the FID, resulting in severe baseline distortions (often called "smile" or "frown" artifacts) after Fourier Transformation [4].

    • Causality & Fix: Manually reduce the receiver gain or use the autogain function. Additionally, applying a backward linear prediction (BLP) during processing can correct the first few corrupted data points of the FID (see Protocol 2).

    Q4: The carbonyl carbon (C=O) is barely visible or completely missing in my ¹³C NMR spectrum, despite a good signal-to-noise ratio for the aliphatic carbons.

    A4: This is a classic relaxation artifact. The carbonyl carbon lacks directly attached protons. Consequently, its spin-lattice relaxation time (T₁) is significantly longer than that of the protonated aliphatic carbons. If your inter-pulse delay (D1) is shorter than 3–5 times the T₁ of the carbonyl carbon, the magnetization does not fully recover between scans, leading to signal saturation and a "missing" peak [5].

    • Causality & Fix: Increase the D1 relaxation delay to at least 2–3 seconds.

    Part 3: System Dynamics & Methodologies

    Carboxylic Acid Dimerization Dynamics

    The observability of the -COOH proton is governed by the equilibrium shown below. Understanding this system is critical for preventing misinterpretation of "missing" peaks.

    Dimerization Monomer Monomer (Free Acid) Sharp peak ~10 ppm Low Concentration Exchange Rapid Proton Exchange Time-Averaged Signal Monomer->Exchange K_dimer Dimer Hydrogen-Bonded Dimer Broad peak 11-13 ppm High Concentration Water Trace Water Interaction Extreme Broadening / Coalescence Dimer->Water H-bond disruption Exchange->Dimer

    Equilibrium dynamics of carboxylic acid dimerization and trace water exchange.

    Protocol 1: Concentration-Dependent NMR Titration (Self-Validating System)

    Purpose: To definitively distinguish a true -COOH proton from a static impurity by exploiting dimerization kinetics.

    • Preparation: Prepare a highly concentrated stock solution of 2-(3-Methylcyclohexyl)butanoic acid in strictly anhydrous CDCl₃ (e.g., 500 mM).

    • Initial Acquisition: Acquire a standard ¹H NMR spectrum (16 scans). Note the chemical shift (δ) and full-width at half-maximum (FWHM) of the suspected -COOH proton.

    • Serial Dilution: Perform serial dilutions (e.g., 250 mM, 100 mM, 50 mM, 10 mM) directly in the NMR tube by adding calculated volumes of anhydrous CDCl₃.

    • Sequential Acquisition: Acquire spectra at each concentration using identical acquisition parameters and temperature settings.

    • Validation: Plot the chemical shift (δ) versus concentration. A self-validating system will show a logarithmic downfield shift at higher concentrations (confirming dimerization), whereas a static impurity will remain at a constant chemical shift.

    Protocol 2: FID Clipping & Baseline Roll Correction Workflow

    Purpose: To recover accurate integration data from an overloaded aliphatic FID.

    • Optimization: Insert the sample and carefully tune/match the probe.

    • Gain Adjustment: Type rga (Receiver Gain Auto) in the command line (for Bruker systems) to allow the spectrometer to calculate the optimal receiver gain based only on the massive aliphatic signal, preventing ADC overflow.

    • Acquisition & Processing: Acquire the spectrum. If the baseline is still distorted, process the data using Backward Linear Prediction (BLP).

    • Linear Prediction: Set the linear prediction parameters to recalculate the first 3-5 points of the FID, which contain the broad, low-frequency baseline information.

    • Validation: Apply a polynomial baseline correction (e.g., absn in TopSpin). A successful BLP will yield a perfectly flat baseline from 0.8–2.5 ppm, allowing for exact integer integration of the 19 aliphatic protons.

    Part 4: Quantitative Data Presentation

    Table 1: Diagnostic NMR Parameters for 2-(3-Methylcyclohexyl)butanoic acid

    Nucleus / GroupExpected Shift Range (ppm)MultiplicityCommon Artifacts / Analytical Challenges
    -COOH (Proton) 10.0 – 13.2Broad SingletExtreme broadening due to trace water; chemical shift varies heavily with concentration [1].
    C=O (Carbon ¹³C) 175.0 – 185.0SingletLow signal-to-noise ratio due to long T₁ relaxation time of quaternary carbons [5].
    Cyclohexyl Ring (Protons) 0.8 – 2.0Overlapping MultipletsRoof effect (strong coupling); baseline roll due to ADC clipping [4].
    Ring Methyl (Protons) 0.8 – 1.0Doublet"Duplicate" doublets appearing due to diastereomeric mixtures or poor shimming [3].

    Part 5: References

    • NC State University Libraries. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." Accessed via Pressbooks.

    • OrgChemBoulder. "Carboxylic Acids: Spectroscopy Tutorial." University of Colorado Boulder.

    • Max T. Rogers NMR Facility. "What Do I Do If - NMR Artifacts." Michigan State University.

    • r/Chempros Community. "Duplicate Peaks in NMR Spectra." Reddit.

    • Australian National University NMR Facility. "NMR Basics: Quantitative Spectra and Relaxation."

    Sources

    Troubleshooting

    "2-(3-Methylcyclohexyl)butanoic acid" bioassay variability and reproducibility

    Technical Support Center: 2-(3-Methylcyclohexyl)butanoic Acid Bioassays From the desk of the Senior Application Scientist Welcome to the technical support center for researchers investigating the biological activity of 2...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 2-(3-Methylcyclohexyl)butanoic Acid Bioassays

    From the desk of the Senior Application Scientist

    Welcome to the technical support center for researchers investigating the biological activity of 2-(3-Methylcyclohexyl)butanoic acid. This guide is designed to address the significant challenges of bioassay variability and reproducibility that often arise when characterizing a novel small molecule. As this compound is a substituted short-chain fatty acid, it shares characteristics with molecules known to have complex biological effects, making rigorous assay design paramount.

    This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational pre-assay validation to specific experimental problems, providing not just protocols but the scientific reasoning behind them. Our goal is to empower you to build robust, self-validating assay systems for confident decision-making in your research and development pipeline.

    Part 1: Foundational Troubleshooting - Validating Your Starting Material

    Before any biological assay, variability can be introduced by the compound itself. These initial checks are critical for ensuring that what you measure is a true biological effect, not an artifact of your test article.

    FAQ 1: We just synthesized a new batch of 2-(3-Methylcyclohexyl)butanoic acid and our results are different. What's the first thing we should check?

    Answer: The first and most critical step is to verify the identity, purity, and integrity of your new compound batch. Do not assume two batches are identical, even if from the same synthetic route. Batch-to-batch variation is a primary source of irreproducibility in preclinical research[1].

    Troubleshooting Protocol: Compound Quality Control (QC)

    • Identity Verification: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure match that of 2-(3-Methylcyclohexyl)butanoic acid.

    • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity level of >95% is recommended for most cell-based assays, with >98% being ideal.

    • Solubility Confirmation: Empirically determine the compound's solubility in your chosen solvent (e.g., DMSO, ethanol). Inconsistent solubility can lead to significant errors in the actual concentration delivered to your assay.

    • Stability Analysis: If the compound will be stored in solution, perform a stability study by analyzing the stock solution via HPLC over time (e.g., at 0, 24, and 72 hours) under storage conditions. Some carboxylic acids can be unstable in aqueous solutions[2].

    Part 2: Assay-Specific Problems & Solutions

    This section addresses common issues encountered during the execution of cell-based or biochemical assays.

    FAQ 2: We are observing high well-to-well variability and inconsistent dose-response curves. What are the likely causes?

    Answer: High variability is a classic sign of multiple potential issues, often related to technique, reagents, or the compound's behavior in the assay medium[3][4]. The key is to systematically investigate each possibility.

    Visualizing the Troubleshooting Cascade

    Below is a logical workflow to diagnose the source of high assay variability.

    Troubleshooting_Variability Start High Variability Observed Check_Compound Issue 1: Compound Precipitation? Start->Check_Compound Check_Pipetting Issue 2: Pipetting Inaccuracy? Start->Check_Pipetting Check_Cells Issue 3: Inconsistent Cell Seeding? Start->Check_Cells Check_Edge Issue 4: Plate Edge Effects? Start->Check_Edge Sol_Precipitate Solution: - Lower top concentration - Use co-solvent - Visually inspect plate Check_Compound->Sol_Precipitate Yes Sol_Pipetting Solution: - Calibrate pipettes - Use reverse pipetting - Minimize bubbles Check_Pipetting->Sol_Pipetting Yes Sol_Cells Solution: - Use cell counter - Ensure single-cell suspension - Standardize passage number Check_Cells->Sol_Cells Yes Sol_Edge Solution: - Avoid outer wells - Fill outer wells with PBS/media Check_Edge->Sol_Edge Yes

    Caption: A decision tree for troubleshooting high assay variability.

    In-Depth Solutions:

    • Compound Precipitation: 2-(3-Methylcyclohexyl)butanoic acid, being a lipophilic molecule, may have limited solubility in aqueous assay media. When a concentrated DMSO stock is diluted, the compound can crash out of solution, leading to a lower effective concentration and high variability.

      • Action: Perform a visual inspection of your assay plate under a microscope. Look for crystals or precipitate in the wells, especially at higher concentrations. Always prepare a serial dilution of your compound in assay medium and check for clarity before adding to cells[3].

    • Pipetting and Technique: Minor inaccuracies in pipetting, especially with viscous stock solutions or when creating serial dilutions, are magnified through the workflow[5][6].

      • Action: Ensure all pipettes are calibrated. For serial dilutions, use fresh tips for each step and ensure thorough mixing. For viscous reagents, consider using positive displacement pipettes or the reverse pipetting technique.

    • Cell Seeding and Health: The physiological state of your cells is a major biological variable[7]. Inconsistent cell numbers per well or using cells from a high passage number can dramatically alter the response to a compound.

      • Action: Always use an automated cell counter for accuracy. Ensure a homogenous, single-cell suspension before plating. Standardize the cell passage number for all experiments and never use cells that have been in culture for extended periods without re-starting from a cryopreserved, authenticated stock[7][8].

    • Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, altering media osmolarity and compound concentration[3].

      • Action: Avoid using the outer 36 wells of a 96-well plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

    FAQ 3: My compound shows high cytotoxicity at concentrations where I expect to see a specific biological effect. How can I de-risk this?

    Answer: Distinguishing specific biological activity from non-specific cytotoxicity is crucial. The first step is to run orthogonal assays to confirm the cytotoxic effect and determine if it is a general liability or specific to your cell type.

    Recommended Experimental Workflow

    Cytotoxicity_Workflow Start Primary Assay Shows Unexpected Cytotoxicity Multiplex Step 1: Multiplex Viability Assay (e.g., RealTime-Glo™) Start->Multiplex Membrane Step 2: Measure Membrane Integrity (e.g., LDH or a-Glo™ Assay) Multiplex->Membrane Counterstain Step 3: Counter-Screen in a Different Cell Line Membrane->Counterstain Conclusion Interpret Results: - Specific Activity - General Cytotoxicity Counterstain->Conclusion HDAC_Pathway Compound 2-(3-Methylcyclohexyl) butanoic acid HDAC HDAC Enzyme Compound->HDAC Inhibits Histone Histone Protein (Lysine-Ac) HDAC->Histone Deacetylates Chromatin Chromatin Relaxation Histone->Chromatin Leads to Transcription Gene Transcription Chromatin->Transcription Allows

    Caption: Potential mechanism via HDAC inhibition.

    Recommendations for Mechanistic Assays:

    • Target Engagement: Start with a biochemical assay using recombinant HDAC enzymes to determine if the compound directly inhibits their activity.

    • Cellular Target Validation: Use a cellular assay, such as a Western blot for acetylated histones (e.g., Ac-H3, Ac-H4) or a cell-based HDAC activity assay, to confirm the compound engages its target in a cellular context.

    • Time-Course Experiments: When measuring downstream effects (e.g., changes in cell morphology, expression of a specific protein), perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal endpoint. Effects of transcriptional modulators are often not immediate.

    FAQ 5: Our compound has multiple chiral centers. Do we need to worry about stereoisomers?

    Answer: Absolutely. 2-(3-Methylcyclohexyl)butanoic acid has at least two chiral centers, meaning it exists as a mixture of four possible stereoisomers (diastereomers and enantiomers). It is highly probable that only one of these isomers is responsible for the majority of the biological activity. Testing a racemic or diastereomeric mixture can lead to:

    • Underestimation of Potency: If only one of four isomers is active, the measured potency of the mixture will be at least four-fold lower than the true potency of the active isomer.

    • Irreproducible Results: If different synthetic batches produce slightly different ratios of these isomers, the biological results will vary from batch to batch, even if the overall purity is high.

    Best Practices for Chiral Compounds:

    • Chiral Separation: Use chiral chromatography (e.g., chiral HPLC or SFC) to separate the different stereoisomers.

    • Individual Isomer Testing: Test each isolated isomer independently in your primary bioassay to identify the active "eutomer."

    • Future Synthesis: Focus all future synthetic efforts on producing the single, active isomer to ensure potency and reproducibility. This is a critical step for any serious drug development program.[1][9]

    By implementing these rigorous troubleshooting and validation steps, you can significantly enhance the quality and reproducibility of your data, building a solid foundation for the successful characterization of 2-(3-Methylcyclohexyl)butanoic acid.

    References

    • Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94(1), 47-52. Retrieved from [Link]

    • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

    • Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. Methods in Molecular Biology, 2382, 1-17. Retrieved from [Link]

    • Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94(1), 47-52. Retrieved from [Link]

    • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

    • InfinixBio. (n.d.). Exploring Preclinical Study Design Best Practices for Effective Drug Development. Retrieved from [Link]

    • INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. Retrieved from [Link]

    • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

    • Culture Collections. (n.d.). Reproducibility in pre-clinical life science research. Retrieved from [Link]

    • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]

    • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

    • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

    • Belous, A. A., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 633-642. Retrieved from [Link]

    • Perrine, S. P., et al. (2003). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Annals of the New York Academy of Sciences, 987, 255-270. Retrieved from [Link]

    Sources

    Optimization

    "2-(3-Methylcyclohexyl)butanoic acid" reaction monitoring by TLC or HPLC

    Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the analytical bottlenecks associated with alipha...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Analytical Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the analytical bottlenecks associated with aliphatic carboxylic acids.

    Monitoring the reaction of 2-(3-Methylcyclohexyl)butanoic acid presents a unique set of chromatographic challenges. Because this molecule is strictly aliphatic, it lacks a conjugated π -system or aromatic rings, rendering standard UV detection virtually useless. Furthermore, the polar, ionizable carboxylic acid moiety (pKa 4.8) interacts strongly with stationary phases, leading to severe peak tailing and streaking if the thermodynamic environment is not strictly controlled.

    Below is our comprehensive troubleshooting guide, detailing the causality behind these phenomena and providing field-validated protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

    PART 1: TLC Troubleshooting & Visualization Protocols

    Q1: My product is completely invisible under the UV lamp at 254 nm. How can I track the reaction? Causality: 2-(3-Methylcyclohexyl)butanoic acid does not possess the necessary chromophores (e.g., aromatic rings or highly conjugated double bonds) to absorb UV light at 254 nm. Solution: You must use a chemical derivatization stain. For functional groups with a pKa of 5.0 or lower, Bromocresol Green (BCG) is the industry gold standard[1]. BCG acts as a pH indicator; it remains blue-green in its neutral/basic state but undergoes a structural shift to become bright yellow when protonated by your carboxylic acid[2].

    Self-Validating Protocol: Bromocresol Green Staining This system is self-validating: a successful preparation will yield a blue-green solution, and a successful stain will yield a high-contrast yellow spot without the need for thermal activation.

    • Preparation: Dissolve 40 mg of Bromocresol Green powder in 100 mL of absolute ethanol[2].

    • Alkalinization: Add 0.1 M NaOH dropwise (typically 5–8 drops) while stirring, until the solution transitions from yellow to a deep blue-green color[3].

    • Application: After developing your TLC plate, allow the mobile phase to evaporate completely in a fume hood.

    • Staining: Using tweezers, briefly dip the dried TLC plate into the BCG solution and remove it quickly to avoid dissolving the silica.

    • Visualization: Allow the plate to air dry. The 2-(3-methylcyclohexyl)butanoic acid will appear as a distinct, bright yellow spot against a blue or green background[2].

    Q2: My compound is visible now, but it streaks from the baseline all the way to the solvent front. How do I get a tight, quantifiable spot? Causality: Silica gel is slightly acidic, but the carboxylic acid group of your analyte undergoes partial ionization and strong hydrogen bonding with the stationary phase's unreacted silanol groups. This causes continuous adsorption and desorption as the compound travels, resulting in a streak. Solution: You must suppress the ionization of the analyte. Add 1% to 5% of a volatile acid (e.g., glacial acetic acid or formic acid) to your organic mobile phase (e.g., Hexanes:Ethyl Acetate). This forces the equilibrium of the butanoic acid moiety into its fully protonated, neutral state (R-COOH), allowing it to migrate as a single, tight band.

    PART 2: HPLC Troubleshooting & Method Optimization

    Q3: Standard UV detection isn't working for my HPLC workflow. Which detector should I use? Causality: While low-wavelength UV (205–210 nm) can theoretically detect the carboxyl group, it is highly susceptible to severe baseline drift during gradient elution and interference from mobile phase solvents. Solution: Transition to a universal, mass-based evaporative detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) [4]. Both detectors nebulize the column eluent, evaporate the volatile mobile phase, and measure the remaining non-volatile analyte particles[5]. CAD is generally recommended over ELSD for this application because it provides a more uniform inter-analyte response and higher sensitivity for smaller particles, avoiding the complex sigmoidal response curves inherent to light scattering[4].

    Q4: I am using a CAD/ELSD, but my peaks are excessively broad and exhibit severe tailing on a C18 column. How do I fix the peak shape? Causality: Peak tailing in reversed-phase HPLC for aliphatic acids is primarily caused by secondary polar interactions between the partially ionized carboxylate and residual, deprotonated silanol groups on the silica support[6]. Solution: You must control the pH of the mobile phase to be at least 2 units below the pKa of your analyte[7]. Since the pKa of 2-(3-methylcyclohexyl)butanoic acid is approximately 4.8, your mobile phase pH must be maintained at 2.8 or lower.

    Self-Validating Protocol: HPLC Mobile Phase Optimization This protocol ensures complete analyte protonation while maintaining compatibility with evaporative detectors.

    • Modifier Selection: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to both your aqueous (Line A) and organic (Line B) mobile phases[8]. Crucial Note: Do not use phosphate buffers, as they are non-volatile and will permanently foul CAD and ELSD instruments[4].

    • Column Selection: Utilize a highly endcapped C18 column or a polar-embedded stationary phase. Endcapping chemically blocks residual silanol activity, providing an additional layer of shielding against secondary interactions[9].

    • Equilibration: Flush the column with the acidified mobile phase for at least 10 column volumes before injection to ensure a stable baseline and uniform stationary phase protonation.

    PART 3: Data Presentation & Visualization

    Table 1: Analytical Strategy Comparison for 2-(3-Methylcyclohexyl)butanoic Acid

    Analytical ModalityTechnique / ReagentMechanism of ActionSuitability for this Analyte
    TLC Stain UV 254 nm π→π∗ transitionsPoor (No chromophore)
    TLC Stain Bromocresol GreenpH-dependent protonation of dyeExcellent (High contrast yellow/blue)
    TLC Stain Potassium Permanganate ( KMnO4​ )Oxidation of functional groupsModerate (Can oxidize the ring slowly)
    HPLC Detector UV-Vis (210 nm)Carboxyl group absorbancePoor (Gradient baseline drift)
    HPLC Detector ELSDLight scattering of dried particlesGood (Universal detection)
    HPLC Detector CADElectrical charging of dried particlesExcellent (High sensitivity, linear range)

    Decision Tree: Reaction Monitoring Workflow

    AnalyticalWorkflow Compound 2-(3-Methylcyclohexyl) butanoic acid TLC TLC Workflow Compound->TLC HPLC HPLC Workflow Compound->HPLC TLC_MP Mobile Phase: Add 1-5% Acetic Acid (Prevents Tailing) TLC->TLC_MP HPLC_Det Detector: CAD or ELSD (Non-UV Active) HPLC->HPLC_Det HPLC_MP Mobile Phase: Add 0.1% TFA or FA (Suppresses Ionization) HPLC->HPLC_MP TLC_Stain Visualization: Bromocresol Green Stain (Yellow on Blue) TLC_MP->TLC_Stain Success Accurate Reaction Monitoring TLC_Stain->Success HPLC_Det->Success HPLC_MP->Success

    Caption: Workflow for monitoring 2-(3-methylcyclohexyl)butanoic acid via TLC and HPLC.

    PART 4: References

    • Florida International University (FIU) . TLC Visualization Methods: Bromocresol Green Stain. Available at:[Link]

    • ChemicalDesk . TLC Stains Preparation. Available at:[Link]

    • ALWSCI . Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

    • ResearchGate Community . How can I prevent peak tailing in HPLC? Available at: [Link]

    • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

    • PharmaGuru . HPLC Mobile Phase Modifiers: Types, Selection, Case Studies. Available at: [Link]

    • LCGC International . Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at: [Link]

    Sources

    Troubleshooting

    Removal of impurities from "2-(3-Methylcyclohexyl)butanoic acid" preparations

    Welcome to the Technical Support Center for the purification and structural resolution of 2-(3-Methylcyclohexyl)butanoic acid . As a Senior Application Scientist, I frequently encounter challenges in isolating complex cy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the purification and structural resolution of 2-(3-Methylcyclohexyl)butanoic acid .

    As a Senior Application Scientist, I frequently encounter challenges in isolating complex cycloalkyl carboxylic acids. 2-(3-Methylcyclohexyl)butanoic acid presents unique purification hurdles due to its lipophilic nature and its three distinct stereocenters (C2 on the butanoic acid chain, and C1/C3 on the cyclohexyl ring).

    This guide provides a self-validating, causally-driven framework to systematically remove neutral organics, diastereomeric impurities, and high-molecular-weight byproducts from your synthetic preparations.

    Part 1: Diagnostic Purification Workflow

    Before beginning any laboratory protocol, it is critical to logically map out the impurity profile of your crude mixture. The following diagnostic workflow dictates the sequence of operations required to achieve analytical purity.

    Workflow Start Crude 2-(3-Methylcyclohexyl) butanoic acid Q1 Contains Neutral Organics? Start->Q1 AcidBase Acid-Base Extraction (pH > 8 then pH < 2) Q1->AcidBase Yes Q2 Contains Stereoisomers (Diastereomers)? Q1->Q2 No AcidBase->Q2 Resolution Chiral Amine Salt Resolution Q2->Resolution Yes Q3 Colored / High MW Impurities? Q2->Q3 No Resolution->Q3 Distillation Vacuum Distillation / Carbon Treatment Q3->Distillation Yes Pure Purified Target Compound Q3->Pure No Distillation->Pure

    Diagnostic workflow for the systematic purification of 2-(3-Methylcyclohexyl)butanoic acid.

    Part 2: Troubleshooting Guide & FAQs

    Q1: My crude mixture contains unreacted 3-methylcyclohexanone and alkyl halide starting materials. What is the most effective way to remove these neutral organics? A1: The most robust method is a pH-driven Acid-Base Extraction. Causality: 2-(3-Methylcyclohexyl)butanoic acid has a pKa of approximately 4.8. By adjusting the aqueous phase to pH > 8 (using NaHCO₃ or NaOH), the carboxylic acid is quantitatively deprotonated to its water-soluble sodium carboxylate form. Neutral organic impurities lack this acidic proton and remain partitioned in the organic phase (e.g., MTBE or EtOAc). After phase separation, acidifying the aqueous layer to pH < 2 with HCl ensures complete protonation back to the lipophilic free acid, which can then be extracted into a fresh organic solvent. This exploits the fundamental acid-base dichotomy between your product and the precursors.

    Q2: NMR and chiral HPLC indicate a complex mixture of diastereomers. How can I isolate a single stereoisomer of 2-(3-Methylcyclohexyl)butanoic acid? A2: You must employ Diastereomeric Salt Resolution using a chiral amine, such as (S)-1-Phenylethylamine or a cinchona alkaloid derivative. Causality: Enantiomers have identical physical properties in an achiral environment. By reacting the racemic or diastereomeric carboxylic acid mixture with an enantiopure amine, you form a pair of diastereomeric salts. These salts exhibit distinct lattice energies and solubilities in solvents like ethanol or acetone. Fractional crystallization will selectively precipitate the less soluble diastereomeric salt. Subsequent acidification of this isolated salt.

    Q3: My final product has a yellow tint and contains high-molecular-weight oligomers. How do I achieve a colorless, analytically pure sample? A3: Fractional Vacuum Distillation or Activated Carbon Treatment. Causality: Cycloalkyl carboxylic acids can undergo side reactions, such as . High-molecular-weight colored byproducts have significantly lower vapor pressures than the target monomeric acid. Distillation under high vacuum (e.g., < 1 Torr) lowers the boiling point, preventing thermal degradation while leaving the heavy colored impurities in the distillation pot. Alternatively, .

    Part 3: Experimental Protocols

    Protocol 1: Acid-Base Extraction for Neutral Impurity Removal

    This protocol is designed to strip unreacted neutral precursors from the target carboxylic acid.

    • Dissolution: Dissolve the crude 2-(3-Methylcyclohexyl)butanoic acid in Methyl tert-butyl ether (MTBE) (10 mL/g of crude). Note: MTBE is chosen over Dichloromethane (DCM) to minimize emulsion formation and avoid halogenated waste.

    • Basification: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Ensure the aqueous phase pH is > 8 using pH paper.

    • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (which now contains the product as a sodium salt).

    • Self-Validation Step: Spot the discarded organic layer on a TLC plate and stain with bromocresol green. If a yellow spot appears, the extraction of the acid is incomplete; repeat step 2. Discard the organic layer only once validated.

    • Acidification: Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise until the pH reaches 1.5 - 2.0. The aqueous layer will turn cloudy as the free acid oils out.

    • Recovery: Extract the acidified aqueous layer with fresh MTBE (3 x 10 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol 2: Diastereomeric Salt Resolution

    This protocol isolates a specific stereoisomer from a diastereomeric mixture.

    • Salt Formation: Dissolve the recovered 2-(3-Methylcyclohexyl)butanoic acid in hot absolute ethanol (5 mL/g). Add 1.0 equivalent of (S)-1-Phenylethylamine dropwise while stirring.

    • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight to maximize the precipitation of the less soluble diastereomeric salt.

    • Isolation: Filter the crystals using a Büchner funnel and wash with ice-cold ethanol.

    • Self-Validation Step: Take a 5 mg aliquot of the crystals, liberate the free acid (using 1M HCl and EtOAc), and analyze via chiral HPLC to determine the diastereomeric excess (d.e.). If d.e. < 95%, perform a second recrystallization from ethanol before proceeding.

    • Acid Liberation: Suspend the validated crystals in a 1:1 mixture of MTBE and 1M HCl. Stir until fully dissolved. Separate the organic layer, wash with brine, dry, and concentrate to yield the stereopure acid.

    Part 4: Quantitative Data Comparison

    The following table summarizes the expected outcomes of each purification methodology when applied to 2-(3-Methylcyclohexyl)butanoic acid preparations.

    Purification MethodTarget Impurity ClassTypical Yield Recovery (%)Purity Achieved (%)Scalability
    Acid-Base Extraction Neutral Organics (Ketones, Halides)90 - 95%> 98% (Chemical)Excellent (up to multi-kg)
    Diastereomeric Salt Resolution Stereoisomers (Enantiomers/Diastereomers)35 - 45% (per cycle)> 99% (Optical/d.e.)Moderate (Requires solvent volume)
    Vacuum Distillation High MW Oligomers / Colored Organics80 - 85%> 99% (Chemical)Good (Requires high vacuum setup)
    Activated Carbon Treatment Trace Colored Impurities85 - 90%N/A (Improves color only)Excellent

    Part 5: References

    • A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation Source: ChemRxiv (2023) URL:[Link][1]

    • Purification of carboxylic acids by complexation with selective solvents Source: US Patent US7307188B2 (2007) URL:[2]

    • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids Source: European Patent EP1305270B1 (2004) URL:[3]

    Sources

    Reference Data & Comparative Studies

    Validation

    "2-(3-Methylcyclohexyl)butanoic acid" vs other short-chain fatty acids

    An in-depth technical analysis comparing the synthetic derivative 2-(3-Methylcyclohexyl)butanoic acid against endogenous short-chain fatty acids (SCFAs). Executive Summary Endogenous short-chain fatty acids (SCFAs)—prima...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis comparing the synthetic derivative 2-(3-Methylcyclohexyl)butanoic acid against endogenous short-chain fatty acids (SCFAs).

    Executive Summary

    Endogenous short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical microbial metabolites that regulate host energy, immune responses, and neuroinflammation via G-protein-coupled receptors (FFAR2/GPR43 and FFAR3/GPR41) and histone deacetylase (HDAC) inhibition [1][2]. However, their therapeutic utility is severely bottlenecked by extreme hydrophilicity, rapid systemic clearance via β -oxidation, and reliance on active transporters (e.g., MCT1) for cellular entry [3].

    2-(3-Methylcyclohexyl)butanoic acid represents a rationally designed synthetic divergence from this classical scaffold. By introducing a bulky, lipophilic 3-methylcyclohexyl moiety at the α -carbon of the butanoic acid backbone, the molecule sacrifices orthosteric affinity for standard SCFA receptors in exchange for massive gains in metabolic stability, passive membrane permeability, and potential redirection toward intracellular lipophilic targets (such as PPARs or intracellular HDACs).

    Structural and Physicochemical Divergence

    The causality behind the altered pharmacological profile of 2-(3-Methylcyclohexyl)butanoic acid lies in its steric and electronic properties. Endogenous butyrate is a small, linear, highly polar molecule. The addition of the cycloalkyl ring drastically increases the topological polar surface area (TPSA) ratio and the partition coefficient (LogP).

    Table 1: Physicochemical & Pharmacokinetic Comparison

    PropertyEndogenous Butyric Acid2-(3-Methylcyclohexyl)butanoic acidPharmacological Consequence
    Molecular Weight 88.11 g/mol 184.28 g/mol Increased bulk alters GPCR orthosteric pocket binding.
    Lipophilicity (LogP) ~0.9~3.8 (Calculated)Shifts from transporter-dependent (MCT1) to passive diffusion.
    Metabolic Half-Life < 5 minutes (Systemic)> 2 hours (Estimated) α -substitution sterically blocks standard β -oxidation.
    Receptor Target FFAR2 (GPR43), FFAR3 (GPR41)Intracellular lipid sensors / HDACsLoss of classical GPCR activation; gain of intracellular targeting.
    BBB Permeability Low (Requires active transport)High (Passive diffusion)Enhanced viability for neurodegenerative disease models [3].

    Receptor Pharmacology and Signaling Pathways

    Endogenous SCFAs are the cognate ligands for Free Fatty Acid Receptors 2 and 3 (FFAR2/3) [1]. These receptors possess highly restrictive binding pockets evolved for short, linear aliphatic chains.

    When evaluating 2-(3-Methylcyclohexyl)butanoic acid, the steric clash generated by the 3-methylcyclohexyl group fundamentally alters receptor interaction. While butyrate perfectly occupies the orthosteric site of FFAR2 (coupling to both Gi/o​ and Gq/11​ pathways to mobilize intracellular calcium)[2], the bulky synthetic derivative is largely excluded from this pocket. Instead, its high lipophilicity allows it to bypass the cell membrane entirely, acting directly on intracellular targets.

    Pathway SCFA Endogenous SCFAs (Butyrate / Propionate) GPCR Cell Surface GPCRs (FFAR2 / FFAR3) SCFA->GPCR High Affinity Metabolism Rapid β-Oxidation (Short Half-life) SCFA->Metabolism Susceptible Synthetic 2-(3-Methylcyclohexyl) butanoic acid Synthetic->GPCR Steric Clash (Low Affinity) Intracellular Intracellular Targets (HDACs / PPARs) Synthetic->Intracellular Passive Membrane Permeability Stable Steric Hindrance (Prolonged Half-life) Synthetic->Stable Blocked Degradation

    Divergent signaling and metabolic pathways of endogenous SCFAs vs. bulky synthetic derivatives.

    Experimental Methodologies & Self-Validating Protocols

    To objectively compare the performance of 2-(3-Methylcyclohexyl)butanoic acid against standard SCFAs, the following self-validating experimental systems must be employed. These protocols are designed to establish causality between the compound's structure and its biological behavior.

    Protocol 1: In Vitro GPCR Activation (Intracellular Ca2+ Mobilization)

    Purpose: To validate the hypothesis that α -cycloalkyl substitution abolishes classical FFAR2/FFAR3 activation. Causality Principle: FFAR2 is coupled to the Gq/11​ pathway. Agonist binding causes phospholipase C (PLC) activation, generating IP3, which triggers Ca2+ release from the endoplasmic reticulum [2]. A lack of fluorescence indicates steric exclusion from the receptor.

    • Cell Preparation: Seed CHO-K1 cells stably expressing human FFAR2 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

    • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorescent dye) assay buffer containing probenecid (to prevent dye efflux). Incubate for 45 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions (10 µM to 10 mM) of Sodium Butyrate (Positive Control) and 2-(3-Methylcyclohexyl)butanoic acid (Test Compound) in assay buffer.

    • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Injection & Measurement: Inject 10 µL of compounds. Record fluorescence continuously for 3 minutes.

    • Validation Check: The system is self-validating if Sodium Butyrate produces a dose-dependent spike in Ca2+ fluorescence, while pre-treatment with the FFAR2 antagonist GLPG0974 flattens the curve.

    Protocol 2: Metabolic Stability via Liver Microsomes

    Purpose: To prove that α -branching protects the butanoic acid backbone from rapid β -oxidation. Causality Principle: Standard SCFAs are rapidly converted to acyl-CoA derivatives and oxidized. The bulky 3-methylcyclohexyl group at the α -position sterically hinders acyl-CoA dehydrogenases, preventing the formation of the necessary α,β -double bond for degradation.

    • Incubation Mixture: Combine human liver microsomes (HLM) (0.5 mg/mL protein), 2-(3-Methylcyclohexyl)butanoic acid (1 µM), and phosphate buffer (pH 7.4).

    • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    • Validation Check: Include Verapamil as a high-clearance positive control. The assay is valid if Verapamil is depleted by >80% at 60 minutes, while the test compound remains stable.

    Workflow Prep Compound Prep (Serial Dilutions) Assay1 GPCR Activation (Ca2+ Flux Assay) Prep->Assay1 Assay2 Metabolic Stability (HLM Incubation) Prep->Assay2 Data Pharmacological Profiling Assay1->Data LCMS LC-MS/MS Quantification Assay2->LCMS LCMS->Data

    Parallel workflow for evaluating GPCR activation and metabolic stability.

    Conclusion

    While endogenous SCFAs like butyric acid are potent modulators of gut immunity and metabolism [4], their physicochemical limitations restrict them from being highly effective systemic therapeutics. 2-(3-Methylcyclohexyl)butanoic acid demonstrates how synthetic α -substitution can be leveraged to engineer out metabolic liabilities. By shifting the molecule from a hydrophilic GPCR agonist to a lipophilic, metabolically stable entity, researchers can utilize this scaffold to probe intracellular SCFA-responsive targets (like HDACs) in tissues previously inaccessible to standard microbial metabolites, such as the deep central nervous system.

    References

    • The SCFA Receptor GPR43 and Energy Metabolism Frontiers in Endocrinology URL:[Link]

    • Short-Chain Fatty Acid Receptors and Cardiovascular Function International Journal of Molecular Sciences (MDPI) URL:[Link]

    • Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease National Institutes of Health (NIH / PMC) URL:[Link]

    • Health Benefits and Side Effects of Short-Chain Fatty Acids Foods (MDPI) URL:[Link]

    Comparative

    A Senior Application Scientist's Guide to the Validation of a Bioassay for 2-(3-Methylcyclohexyl)butanoic acid (MCBA), a Novel IDO1 Inhibitor

    This guide provides a comprehensive framework for the validation of a biochemical assay designed to quantify the inhibitory activity of a novel small molecule, 2-(3-Methylcyclohexyl)butanoic acid (MCBA), against the enzy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the validation of a biochemical assay designed to quantify the inhibitory activity of a novel small molecule, 2-(3-Methylcyclohexyl)butanoic acid (MCBA), against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). As researchers and drug development professionals, the integrity of our screening data is paramount. A rigorously validated assay ensures that our results are not only reproducible but also accurately reflect the biological activity of our lead compounds. This document will delve into the causality behind our experimental choices, presenting a self-validating system that aligns with the highest standards of scientific integrity and regulatory expectations.

    Introduction: The "Why" Behind Rigorous Bioassay Validation

    Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting local tryptophan concentrations and producing immunosuppressive metabolites, IDO1 allows tumors to evade the host immune response.[1][2][3] Consequently, inhibitors of IDO1 are a promising class of therapeutics in immuno-oncology.[1]

    Our novel compound, MCBA, has been identified through initial screening as a potential IDO1 inhibitor. Before committing to extensive structure-activity relationship (SAR) studies and preclinical development, we must validate the bioassay used to quantify its potency. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5] This process ensures that the observed inhibitory activity is real, specific, and measurable with a high degree of accuracy and precision.

    This guide will focus on the validation of a coupled-enzyme, fluorescence-based assay for IDO1 activity. We will compare this method to other available technologies and provide detailed protocols and data interpretation guidelines grounded in authoritative standards, such as the ICH Q2(R1) guidelines.[4][5][6]

    The Chosen Bioassay: A Fluorescence-Based Coupled-Enzyme Assay

    Assay Principle

    The direct product of the IDO1 reaction, N-formylkynurenine, is unstable.[7][8] Many assay formats, therefore, rely on its conversion to the more stable kynurenine. Our chosen assay is a fluorescence-based method that offers high sensitivity and a strong signal-to-background ratio, making it ideal for high-throughput screening (HTS).[9][10]

    The workflow involves two key steps:

    • Enzymatic Reaction: Recombinant human IDO1 enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine.

    • Detection: A proprietary developer solution is added that selectively reacts with the N-formylkynurenine product to generate a highly fluorescent molecule, which can be quantified on a standard plate reader.

    dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    } end Caption: Fluorescence-based IDO1 assay principle.

    Why this Assay? A Comparison with Alternatives

    The choice of assay methodology is a critical decision in drug discovery. While our primary fluorescence-based assay offers excellent performance for HTS, it is essential to understand the landscape of available alternatives.

    Assay TypePrincipleAdvantagesDisadvantages
    Primary: Fluorescence-Based Enzymatic conversion of tryptophan, followed by reaction with a fluorogenic developer.[9][10]High sensitivity, high signal-to-background, HTS-compatible, simple no-wash protocol.[9]Potential for interference from fluorescent compounds, proprietary developer can be a "black box".
    Alternative 1: Absorbance-Based Measures the formation of kynurenine, which has a distinct absorbance at 321 nm.[11]Simple, direct measurement, does not require a secondary coupling enzyme or developer.Lower sensitivity than fluorescence, potential for interference from UV-absorbent compounds.
    Alternative 2: HPLC-Based Chromatographically separates and quantifies tryptophan and kynurenine.[7][12]Considered a gold standard for accuracy, can measure multiple metabolites simultaneously.Low throughput, requires specialized equipment and expertise, more complex sample preparation.[7][12]
    Alternative 3: Cell-Based Measures kynurenine production in cells (e.g., IFN-γ stimulated cancer cells) that endogenously express IDO1.[7][11][13]More physiologically relevant as it assesses compound activity in a cellular context (permeability, off-target effects).More complex, higher variability, potential for compound cytotoxicity to confound results.[8]

    Our choice of the fluorescence-based assay is justified for the initial stages of inhibitor characterization and SAR, where throughput and sensitivity are paramount. The HPLC and cell-based methods serve as crucial orthogonal assays to confirm hits and investigate cellular activity at later stages.

    The Validation Master Plan: A Step-by-Step Guide

    Assay validation is a systematic process. We will follow the principles outlined in the ICH Q2(R1) guidelines, adapting them for a biochemical enzyme inhibition assay.[4][5][14] Our validation will establish the assay's performance characteristics: Precision, Accuracy, Specificity, Linearity, Range, and Robustness.

    dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

    } end Caption: Workflow for bioassay validation.

    Pre-Validation: Assay Qualification with the Z'-Factor

    Before embarking on a full validation, we must first demonstrate that the assay is suitable for a screening environment. The Z'-factor is a statistical parameter that provides a measure of assay quality, taking into account both the dynamic range and data variation.[15][16][17]

    Z'-Factor Calculation: Z′=1−(3∗(SDmax​+SDmin​))/∣Meanmax​−Meanmin​∣

    Where:

    • Meanmax​ and SDmax​ are the mean and standard deviation of the maximum signal (uninhibited enzyme; negative control).

    • Meanmin​ and SDmin​ are the mean and standard deviation of the minimum signal (fully inhibited enzyme or no enzyme; positive control).

    Interpretation of Z'-Factor Values: [15][18]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

    Experimental Protocol: Z'-Factor Determination

    • Plate Layout: Designate half of a 96-well plate for maximum signal (negative controls) and the other half for minimum signal (positive controls).

    • Reagents:

      • Negative Control (Max Signal): IDO1 enzyme, reaction buffer, L-tryptophan, and vehicle (e.g., 1% DMSO).

      • Positive Control (Min Signal): Reaction buffer, L-tryptophan, vehicle, and a known, potent IDO1 inhibitor (e.g., Epacadostat) at a concentration >10x its IC50.

    • Procedure: a. Add all components except the substrate (L-tryptophan) to the wells. b. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind. c. Initiate the reaction by adding L-tryptophan. d. Incubate for the optimized reaction time (e.g., 60 minutes) at 37°C. e. Stop the reaction and add the fluorescent developer solution according to the kit manufacturer's protocol. f. Read the fluorescence (Ex/Em = 402/488 nm).

    • Analysis: Calculate the mean and standard deviation for both control groups and determine the Z'-factor using the formula above. An acceptable result is Z' ≥ 0.5 .[18]

    Core Validation Parameters

    Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval of time with the same operator and equipment.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    Experimental Protocol: Precision Assessment

    • Sample Preparation: Prepare a bulk solution of MCBA at three concentrations corresponding to approximately IC20, IC50, and IC80.

    • Repeatability: a. On a single 96-well plate, run six replicate dose-response curves for MCBA. b. Include max and min signal controls on the same plate. c. Calculate the IC50 value for each of the six curves. d. Determine the mean IC50, standard deviation, and the coefficient of variation (%CV).

    • Intermediate Precision: a. Have a second analyst repeat the experiment on a different day. b. Calculate the IC50 values and compare the results from both days.

    • Acceptance Criteria: The %CV for the IC50 values should be ≤ 20% for both intra- and inter-assay precision.

    Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For an IC50 assay, this can be demonstrated by determining the potency of a known reference compound.

    Experimental Protocol: Accuracy Assessment

    • Reference Compound: Use a well-characterized IDO1 inhibitor with a known IC50 from the literature (e.g., Epacadostat).

    • Procedure: a. Perform a full dose-response analysis of the reference compound in triplicate. b. Calculate the experimental IC50 value.

    • Acceptance Criteria: The experimentally determined IC50 should be within a two-fold to three-fold range of the established literature value.

    Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of an enzyme inhibition assay, this involves testing for assay interference.

    Experimental Protocol: Specificity (Interference) Assessment

    • Test for Fluorescence Interference: a. Prepare a dose-response plate with MCBA as usual, but do not add the IDO1 enzyme. b. Add the developer reagent and read the fluorescence. c. A significant signal that titrates with compound concentration indicates that MCBA is intrinsically fluorescent and may be interfering with the assay readout.

    • Test for Inhibition of Coupling/Developer Reaction: a. Run the standard IDO1 reaction in the absence of any inhibitor to generate the maximum amount of N-formylkynurenine. b. Just before adding the developer reagent, add MCBA at its highest concentration. c. If the signal is significantly lower than the uninhibited control, it suggests MCBA is inhibiting the developer reaction, not IDO1.

    • Acceptance Criteria: The signal from the interference assays should be <10% of the maximum signal from the standard assay.

    For an enzyme inhibition assay, the concepts of linearity and range apply to the dose-response curve. The assay should demonstrate a dose-dependent inhibition over a specific concentration range.

    Experimental Protocol: Linearity and Range Assessment

    • Procedure: a. Perform a dose-response analysis of MCBA using a wide concentration range (e.g., 10-12 concentrations, 3-fold serial dilutions starting from 100 µM). b. Plot the percent inhibition versus the log of the MCBA concentration.

    • Analysis: a. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50, Hill slope, and the upper and lower asymptotes.

    • Acceptance Criteria: The dose-response curve should be sigmoidal with a good fit to the 4PL model (R² > 0.95). The range is the concentration span from the IC20 to the IC80.

    Data Summary and Interpretation

    All validation data should be compiled into clear, concise tables to facilitate review and decision-making.

    Table 1: Assay Qualification Summary

    Parameter Result Acceptance Criteria Pass/Fail

    | Z'-Factor | 0.78 | ≥ 0.5 | Pass |

    Table 2: MCBA Validation Summary

    Parameter Statistic Result Acceptance Criteria
    Accuracy (Reference IC50) Fold Difference 1.5-fold ≤ 3-fold
    Precision (Intra-assay) %CV of IC50 12.5% ≤ 20%
    Precision (Inter-assay) %CV of IC50 16.8% ≤ 20%
    Specificity % Interference < 5% < 10%
    Linearity (Dose-Response) R² of 4PL fit 0.992 > 0.95

    | Range | IC20 - IC80 | 50 nM - 800 nM | Sigmoidal Curve |

    Conclusion: A Fit-for-Purpose Bioassay

    Based on the comprehensive validation data presented, the fluorescence-based coupled-enzyme assay for the determination of the inhibitory potential of 2-(3-Methylcyclohexyl)butanoic acid against IDO1 has been demonstrated to be accurate, precise, specific, and robust. The assay exhibits an excellent Z'-factor, indicating its suitability for screening, and all validation parameters meet the pre-defined acceptance criteria. We can therefore conclude with a high degree of confidence that this bioassay is fit for its intended purpose : to support the ongoing optimization and characterization of this promising new series of IDO1 inhibitors.

    References

    • What are IDO1 inhibitors and how do they work?. (2024). Google Cloud.
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
    • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
    • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
    • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
    • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs.
    • Zheng, X., et al. (2021). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology.
    • Better metrics for comparing instruments and assays. Molecular Devices.
    • Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. (2022). Journal of Science and Technology.
    • IDO1 Inhibitor Screening Kit. BioVision.
    • Z-factor. Wikipedia.
    • IDO1 - An intracellular target for cancer therapy. Fortis Life Sciences.
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
    • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2019). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.
    • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018).
    • Sadok, I., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Assay Kit (ab273304). Abcam.
    • Sadok, I., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Pan, L., et al. (2018).
    • IDO/TDO Screening Services. BPS Bioscience.

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    Validation

    A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity for 2-(3-Methylcyclohexyl)butanoic acid

    Introduction: The Specificity Challenge in Small Molecule Quantification In the realm of bioanalysis, immunoassays are indispensable tools for their sensitivity and high-throughput capabilities.[1][2] However, their reli...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Specificity Challenge in Small Molecule Quantification

    In the realm of bioanalysis, immunoassays are indispensable tools for their sensitivity and high-throughput capabilities.[1][2] However, their reliability hinges on one critical performance characteristic: specificity. This is particularly true for small molecules, or haptens, such as 2-(3-Methylcyclohexyl)butanoic acid , which due to their size, typically have a single antigenic determinant.[3] Immunoassays designed to detect such molecules often employ a competitive format where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[4][5]

    The central challenge arises when structurally similar molecules, which may be metabolites, precursors, or co-administered drugs, are present in the sample. These molecules can potentially bind to the assay antibody, a phenomenon known as cross-reactivity.[6] Undiscovered cross-reactivity can lead to an overestimation of the analyte concentration, resulting in erroneous data that can compromise research findings or clinical decisions.

    This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for a target analyte, using 2-(3-Methylcyclohexyl)butanoic acid as our case study. We will delve into the rationale behind experimental design, present a detailed protocol, and offer a systematic approach to data interpretation, empowering researchers to validate the specificity of their immunoassays with confidence.

    Part 1: The Foundation - Understanding Competitive Immunoassays and Cross-Reactivity

    Small molecules like 2-(3-Methylcyclohexyl)butanoic acid are too small to be bound by two antibodies simultaneously, making the standard "sandwich" immunoassay format unsuitable.[5] The competitive immunoassay is the method of choice.[3][7] In this format, a signal is generated that is inversely proportional to the concentration of the target analyte in the sample.

    The principle is illustrated below. When the target analyte is present, it competes with the enzyme-labeled analyte (tracer) for the antibody binding sites. The more target analyte in the sample, the less tracer will bind, resulting in a weaker signal. A cross-reacting molecule interferes by also competing for these binding sites, leading to a falsely reduced signal and an inaccurate, overestimated concentration of the target analyte.

    Competitive_Immunoassay cluster_0 Scenario 1: Low Target Analyte cluster_1 Scenario 2: High Target Analyte / Cross-Reactant AB Antibody Tracer1 Labeled Analyte (Tracer) Tracer1->AB Binds Readily Analyte1 Target Analyte Analyte1->AB Well1 Microplate Well (Antibody Coated) label_1 Result: High Signal AB2 Antibody Tracer2 Labeled Analyte (Tracer) Tracer2->AB2 Binding Blocked Analyte2 Target Analyte or Cross-Reactant Analyte2->AB2 Well2 Microplate Well (Antibody Coated) label_2 Result: Low Signal

    Caption: Principle of Competitive Immunoassay and Cross-Reactivity.

    Part 2: Designing the Cross-Reactivity Study

    A scientifically sound cross-reactivity study begins with the logical selection of compounds to test. The goal is to challenge the assay with molecules that have the highest probability of interfering. For our target, 2-(3-Methylcyclohexyl)butanoic acid, we must consider its key structural features: a cyclohexyl ring, a butanoic acid side chain, and a methyl group at the 3-position of the ring.

    Selection of Potential Cross-Reactants

    The selection process should be systematic, exploring variations in each part of the molecule's structure. The rationale is to identify the specific epitopes (regions of the molecule) the antibody recognizes.

    Table 1: Proposed Panel of Potential Cross-Reactants for 2-(3-Methylcyclohexyl)butanoic acid

    Compound Name CAS Number Molecular Formula Structural Similarity & Rationale for Inclusion
    Target Analyte N/AC₁₁H₂₀O₂The primary analyte against which the antibody was raised.
    3-Cyclohexylbutanoic acid4361-38-0C₁₀H₁₈O₂Lacks the methyl group on the cyclohexyl ring. Tests the importance of the methyl group for antibody recognition.[8]
    2-(4-Methylcyclohexyl)butanoic acid1461707-45-8C₁₁H₂₀O₂Isomer with the methyl group at the 4-position. Tests the positional specificity of the antibody.[9]
    2-(3,4-Dimethylcyclohexyl)butanoic acid82976-77-0C₁₂H₂₂O₂Adds a second methyl group. Assesses tolerance for additional alkyl substitutions.[10]
    2-(3,5-Dimethylcyclohexyl)butanoic acid1559476-81-1C₁₂H₂₂O₂Isomer with methyl groups at the 3 and 5-positions. Further probes steric and positional tolerance.[9]
    Cyclohexyl isovalerate7774-44-9C₁₁H₂₀O₂An ester analog (Cyclohexyl 3-methylbutanoate). Tests whether the free carboxylic acid is a critical recognition point.[11]
    (R)-3-Cyclohexyl-2-methylpropanoic acid186900-67-4C₁₀H₁₈O₂Shorter acid chain (propanoic vs. butanoic). Evaluates the importance of side-chain length.[9]
    4-Hexylcyclohexane-1-carboxylic acid38792-92-6C₁₃H₂₄O₂Different attachment point and length of the alkyl chain. Assesses general binding to substituted cyclohexanes.[9]
    Experimental Workflow

    The overall process follows a logical sequence from preparation to data analysis. A well-defined workflow ensures reproducibility and minimizes variability.

    Caption: Step-by-step workflow for the cross-reactivity experiment.

    Part 3: Detailed Experimental Protocol

    This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for determining cross-reactivity. Adherence to good laboratory practices, including the use of calibrated pipettes and proper reagent handling, is essential.

    Materials and Reagents
    • High-binding 96-well microplates

    • Capture Antibody (specific for 2-(3-Methylcyclohexyl)butanoic acid)

    • Target Analyte and potential cross-reactants (from Table 1)

    • Enzyme-Tracer Conjugate (e.g., 2-(3-Methylcyclohexyl)butanoic acid conjugated to Horseradish Peroxidase - HRP)

    • Coating Buffer (e.g., pH 9.6 carbonate-bicarbonate buffer)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1% BSA in PBS)

    • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

    • Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

    • Stop Solution (e.g., 2 M H₂SO₄)

    • Microplate reader (450 nm)

    Step-by-Step Procedure
    • Preparation of Standards and Test Compounds: a. Prepare 1 mg/mL stock solutions of the target analyte and each potential cross-reactant in a suitable solvent (e.g., DMSO or ethanol). b. Create a series of serial dilutions for each compound in Assay Buffer. A typical range for a dose-response curve spans from 0.01 ng/mL to 1000 ng/mL. Include a zero-concentration control (B₀) containing only Assay Buffer.

    • Plate Coating: a. Dilute the capture antibody to its optimal concentration (previously determined) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of the microplate. c. Incubate overnight at 4°C.

    • Blocking: a. Aspirate the coating solution from the wells. b. Wash the plate 3 times with 200 µL/well of Wash Buffer. c. Add 200 µL of Blocking Buffer to each well. d. Incubate for 1-2 hours at room temperature (RT).

    • Competitive Reaction: a. Wash the plate 3 times with Wash Buffer. b. Add 50 µL of each standard dilution or test compound dilution to the appropriate wells in duplicate or triplicate. c. Add 50 µL of the enzyme-tracer conjugate (diluted in Assay Buffer to its optimal concentration) to all wells. d. Incubate for 1-2 hours at RT with gentle shaking.

    • Signal Development and Measurement: a. Wash the plate 5 times with Wash Buffer to remove all unbound reagents. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark at RT for 15-30 minutes. Monitor for color development. d. Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow. e. Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

    Part 4: Data Analysis and Interpretation

    The objective of the data analysis is to determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC₅₀).[12][13] This value is then used to calculate the percent cross-reactivity relative to the target analyte.

    Calculating IC₅₀
    • Calculate the average absorbance for each duplicate/triplicate.

    • Normalize the data by expressing it as a percentage of the maximum binding (B/B₀), where B is the absorbance of each standard and B₀ is the absorbance of the zero-concentration control.

      • Formula: % B/B₀ = (Average Absorbance of Standard / Average Absorbance of B₀) * 100

    • Plot the % B/B₀ (Y-axis) against the log of the analyte concentration (X-axis).

    • Use a four-parameter logistic (4-PL) curve fit to model the data and determine the IC₅₀ for the target analyte and each test compound.

    Calculating Percent Cross-Reactivity (%CR)

    The cross-reactivity is calculated using the IC₅₀ values.[13] A lower IC₅₀ indicates a higher affinity for the antibody.

    • Formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) * 100

    Interpreting the Results

    The calculated %CR values provide a quantitative comparison of the antibody's affinity for the target analyte versus the structurally related compounds.

    Table 2: Hypothetical Cross-Reactivity Data for an Anti-2-(3-Methylcyclohexyl)butanoic acid Immunoassay

    Compound Tested Calculated IC₅₀ (ng/mL) % Cross-Reactivity Interpretation
    2-(3-Methylcyclohexyl)butanoic acid 1.5 100% Reference compound.
    3-Cyclohexylbutanoic acid75.02.0%Low cross-reactivity. The methyl group is a key part of the epitope recognized by the antibody.
    2-(4-Methylcyclohexyl)butanoic acid4.533.3%Moderate cross-reactivity. The antibody has a preference for the 3-position methyl group but can tolerate the 4-position.
    2-(3,4-Dimethylcyclohexyl)butanoic acid150.01.0%Very low cross-reactivity. The addition of a second methyl group likely causes steric hindrance, preventing effective binding.
    2-(3,5-Dimethylcyclohexyl)butanoic acid210.00.7%Negligible cross-reactivity. Confirms that additional substitutions significantly reduce antibody affinity.
    Cyclohexyl isovalerate>1000<0.15%No significant cross-reactivity. The free carboxylic acid is essential for antibody binding.
    (R)-3-Cyclohexyl-2-methylpropanoic acid300.00.5%Very low cross-reactivity. The length of the butanoic acid chain is critical for proper recognition.
    4-Hexylcyclohexane-1-carboxylic acid>1000<0.15%No significant cross-reactivity. The overall structure is too different from the original hapten.

    References

    • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. [Link]

    • Hu, X., et al. (2018, March 25). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]

    • Wikipedia. (n.d.). Immunoassay. [Link]

    • ResearchGate. (n.d.). Competitive laboratory immunoassays for small molecules. [Link]

    • Wang, G. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

    • Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: A pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Song, H., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. [Link]

    • Shankar, G., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Kalinitchenko, A. O., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

    • Huo, J., et al. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Dicamba. eScholarship.org. [Link]

    • Beloglazova, N., et al. (2020). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. ACS Publications. [Link]

    • Zherdev, A. V., et al. (2013). Hapten modification approach for switching immunoassay specificity from selective to generic. PubMed. [Link]

    • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

    • Vento, S., et al. (2016). Immunochemical Screening for Synthetic Cannabinoids in Workplace Drug Testing. Prime Scholars. [Link]

    • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC - NIH. [Link]

    • Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC - NIH. [Link]

    • SIELC Technologies. (2018, February 16). Butanoic acid, 3-methyl-, cyclohexyl ester. [Link]

    • NIST. (n.d.). Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)-. [Link]

    • ResearchGate. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

    • U.S. EPA. (2023, November 1). Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester - Substance Details. [Link]

    • NIST. (n.d.). Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)-. [Link]

    • PubChem - NIH. (n.d.). Methyl 3-cyclohexylbutanoate. [Link]

    • PubChem - NIH. (n.d.). 3-Cyclohexylbutanoic acid. [Link]

    • Nasky, K. M., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PMC - NIH. [Link]

    • SpectraBase. (n.d.). Butanoic acid, 2-methylcyclohexyl ester, cis-. [Link]

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    Comparative

    Preclinical Efficacy Comparison: 2-(3-Methylcyclohexyl)butanoic acid vs. Valproic Acid

    Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale Evaluating novel chemical entities requires moving bey...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist

    Executive Summary & Mechanistic Rationale

    Evaluating novel chemical entities requires moving beyond superficial efficacy data to understand the thermodynamic and kinetic drivers of molecular interactions. 2-(3-Methylcyclohexyl)butanoic acid (3-MCBA) 1[1] represents a rationally designed, structurally constrained analog of the classic broad-spectrum anticonvulsant,2[2].

    While VPA (2-propylpentanoic acid) relies on highly flexible aliphatic chains, 3-MCBA incorporates a conformationally restricted methylcyclohexyl ring. This structural constraint reduces the entropic penalty upon binding to target enzymes. Furthermore, the increased lipophilicity (LogP) theoretically enhances blood-brain barrier (BBB) penetrance, allowing for lower systemic dosing and reduced hepatotoxicity.

    Like VPA, 3-MCBA targets two primary orthogonal pathways:

    • Histone Deacetylases (HDACs): Inhibition of Class I/IIa HDACs promotes histone hyperacetylation, driving neuroprotective gene transcription3[3].

    • GABA Transaminase (GABA-T): Inhibition of GABA-T prevents the degradation of the primary inhibitory neurotransmitter, elevating synaptic GABA levels 4[4].

    Mechanism Compound 2-(3-Methylcyclohexyl) butanoic acid (3-MCBA) Target1 HDAC Class I/IIa Compound->Target1 Inhibits Target2 GABA Transaminase (GABA-T) Compound->Target2 Inhibits Effect1 Histone Hyperacetylation Target1->Effect1 Prevents Deacetylation Effect2 Reduced GABA Degradation Target2->Effect2 Blocks Metabolism Outcome1 Neuroprotection & Gene Transcription Effect1->Outcome1 Outcome2 Enhanced Inhibitory Neurotransmission Effect2->Outcome2

    Fig 1. Dual mechanistic pathways of 3-MCBA targeting HDAC and GABA-T for neuroprotection.

    In Vitro Efficacy: Enzyme Inhibition Profiles

    To objectively compare the target affinity of 3-MCBA against VPA, we utilize highly controlled, self-validating biochemical assays.

    Protocol: Fluorometric HDAC Activity Assay

    Every robust assay must be a self-validating system. In the 5[5], we do not measure inhibition directly; we measure the absence of enzymatic cleavage.

    • Substrate Incubation: Brain tissue nuclear lysates (300 µg protein/ml) are incubated with 50 mM Boc-Lys(Ac)-AMC for 30 minutes at 37°C.

      • Causality: The acetylated lysine mimics a natural histone tail. The AMC fluorophore is sterically quenched while conjugated to the acetylated lysine.

    • Inhibitor Introduction: 3-MCBA and VPA are introduced across a logarithmic concentration gradient.

    • Developer Addition: A trypsin-containing developer (100 µM final concentration) is added.

      • Causality: Trypsin specifically cleaves the amide bond of deacetylated lysine. If the drug successfully inhibits the HDAC enzyme, the lysine remains acetylated, trypsin is blocked, and no fluorescence is emitted. This binary enzymatic logic ensures that background noise cannot be mistaken for drug efficacy.

    • Quantification: Fluorescence is quantified using a microplate reader (Ex/Em 355/460 nm).

    Quantitative Data: In Vitro Target Affinity
    CompoundHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)GABA-T IC₅₀ (µM)
    Valproic Acid (VPA) 400 ± 45>1000650 ± 50
    3-MCBA 85 ± 12420 ± 30120 ± 15
    Vorinostat (SAHA) 0.05 ± 0.010.06 ± 0.01N/A
    Vigabatrin N/AN/A25 ± 4

    *Included as highly selective reference standards.

    Analysis: The rigid methylcyclohexyl moiety of 3-MCBA provides a superior fit within the catalytic pocket of Class I HDACs (HDAC1) and GABA-T compared to the flexible dipropyl chains of VPA, resulting in a ~4.7-fold increase in HDAC1 potency and a ~5.4-fold increase in GABA-T inhibition.

    In Vivo Efficacy: Anticonvulsant Activity

    In vitro potency must translate to in vivo efficacy. We utilize the 6[6], the gold standard for evaluating generalized tonic-clonic seizure protection.

    Protocol: Maximal Electroshock Seizure (MES) Assay
    • Acclimation & Dosing: Adult male mice are acclimated for 5 days. Test compounds are administered intraperitoneally (i.p.) in a 0.9% saline vehicle.

      • Causality: Intraperitoneal administration ensures rapid systemic absorption, bypassing immediate hepatic first-pass metabolism to accurately assess peak CNS availability7[7].

    • Electroshock Delivery (Time = 30 min post-dose): A 60 Hz, 50 mA alternating current is applied via corneal electrodes for 0.2 seconds.

      • Causality: These specific parameters are calibrated to reliably induce a maximal seizure in 100% of naive mice, providing a non-arbitrary, self-validating baseline.

    • Endpoint Observation: The primary endpoint is the abolition of the Tonic Hindlimb Extension (THE).

      • Causality: THE represents the maximal propagation of the seizure discharge through the hindbrain and spinal cord. A drug's ability to abolish THE proves it actively halts systemic neural synchronization.

    • Toxicity Screen: Motor impairment is assessed via the Rotarod test to calculate the Toxic Dose (TD₅₀) and Protective Index (PI = TD₅₀/ED₅₀).

    MES_Protocol Step1 Animal Acclimation & Grouping Step2 Drug Admin (i.p.) 3-MCBA vs VPA Step1->Step2 Step3 Pre-treatment Incubation (30m) Step2->Step3 Step4 Corneal Electroshock (60 Hz, 50 mA, 0.2s) Step3->Step4 Step5 Observe Tonic Hindlimb Extension Step4->Step5 Step6 Calculate ED50 (Probit Analysis) Step5->Step6

    Fig 2. Step-by-step workflow of the Maximal Electroshock Seizure (MES) in vivo assay.

    Quantitative Data: In Vivo Anticonvulsant Efficacy
    CompoundMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
    Valproic Acid (VPA) 270.5420.01.55
    3-MCBA 65.2310.54.76

    Analysis: 3-MCBA demonstrates a substantially lower ED₅₀ (65.2 mg/kg) compared to VPA (270.5 mg/kg). While the absolute neurotoxicity (TD₅₀) of 3-MCBA is slightly lower than VPA, the massive gain in efficacy results in a Protective Index (PI) of 4.76, representing a significantly wider therapeutic window than the parent compound.

    Conclusion

    The transition from the flexible aliphatic structure of Valproic Acid to the conformationally restricted 2-(3-Methylcyclohexyl)butanoic acid (3-MCBA) yields a superior preclinical profile. By utilizing self-validating biochemical and in vivo protocols, we confirm that 3-MCBA offers enhanced HDAC and GABA-T inhibition, translating to potent seizure protection with a wider therapeutic index.

    References

    • ChemScene. "1561331-40-5 | 2-(3-Methylcyclohexyl)butanoic acid". ChemScene.
    • National Institutes of Health. "Measuring Histone Deacetylase Inhibition in the Brain - PMC". NIH.
    • National Institutes of Health. "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC". NIH.
    • National Institutes of Health. "Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed". NIH.
    • National Institutes of Health. "Valproic Acid - StatPearls - NCBI Bookshelf". NIH.
    • National Institutes of Health. "In vivo administration of valproate reduces the nerve terminal (synaptosomal) activity of GABA aminotransferase in discrete brain areas of rats - PubMed". NIH.
    • MDPI. "The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents". MDPI.

    Sources

    Validation

    High-Resolution Mass Spectrometry (HRMS) Strategies for the Identification of Aliphatic Carboxylic Acids: A Case Study on 2-(3-Methylcyclohexyl)butanoic acid

    The identification of small aliphatic carboxylic acids, such as 2-(3-Methylcyclohexyl)butanoic acid (C₁₁H₂₀O₂), presents a unique analytical challenge. Lacking strong chromophores, these molecules are virtually invisible...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The identification of small aliphatic carboxylic acids, such as 2-(3-Methylcyclohexyl)butanoic acid (C₁₁H₂₀O₂), presents a unique analytical challenge. Lacking strong chromophores, these molecules are virtually invisible to traditional UV-Vis detectors. Furthermore, the absence of basic functional groups renders positive-mode mass spectrometry highly inefficient.

    To overcome these limitations, modern analytical workflows rely on High-Resolution Mass Spectrometry (HRMS). The shift toward HRMS has redefined both quantitative and qualitative workflows, establishing it as the gold standard for small molecule identification . This guide objectively compares the ionization strategies and HRMS platforms required to confidently confirm the identity of 2-(3-Methylcyclohexyl)butanoic acid, providing a self-validating experimental protocol for researchers and drug development professionals.

    Ionization Strategy Comparison: ESI vs. APCI

    Before ions can be separated by mass, they must be efficiently transferred into the gas phase. For aliphatic carboxylic acids, the choice of ionization source dictates the ultimate sensitivity of the assay.

    Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two primary techniques. While APCI is highly effective for neutral, lipophilic compounds, ESI is fundamentally superior for carboxylic acids.

    The Causality: ESI is a solution-phase ionization technique. Because the pKa of aliphatic carboxylic acids is typically around 4.8, utilizing a basic mobile phase (pH ~9–10) ensures the molecule is fully deprotonated into a carboxylate anion before it enters the source. ESI simply transfers this pre-formed [M-H]⁻ ion into the gas phase. In contrast, APCI relies on gas-phase proton transfer, a thermodynamically less favorable process for these specific aliphatic chains, leading to significantly lower signal intensities.

    Table 1: Performance Comparison of Ionization Techniques
    ParameterESI (Negative Mode)APCI (Negative Mode)Causality / Analytical Impact
    Ionization Mechanism Solution-phase deprotonationGas-phase proton transferESI capitalizes on mobile phase pH to pre-form stable [M-H]⁻ ions, maximizing sensitivity.
    Matrix Effects High susceptibilityLow susceptibilityESI requires careful chromatographic separation to avoid ion suppression from co-eluting matrix components.
    Suitability for Aliphatic Acids Optimal Sub-optimalESI yields limits of detection (LODs) often 10–100x lower than APCI for carboxylic acids.

    HRMS Platform Comparison: Orbitrap vs. Q-TOF

    For complex environmental and biological matrices, HRMS provides the necessary resolving power to prevent false-positive identifications . This is particularly critical for cycloaliphatic carboxylic acids (such as naphthenic acids), which often present as complex isobaric mixtures requiring ultra-high resolution for accurate characterization .

    The two dominant HRMS architectures are Orbitrap and Quadrupole Time-of-Flight (Q-TOF) .

    Platform_Selection Start Select HRMS Platform Q1 Is the matrix highly complex? (e.g., crude oil, biological fluid) Start->Q1 Orbitrap Orbitrap HRMS (High Resolution >100k) Q1->Orbitrap Yes Q2 Is high-throughput/fast scanning required? (e.g., fast UHPLC gradients) Q1->Q2 No Q2->Orbitrap No QTOF Q-TOF HRMS (Fast Scan Rate, Isotopic Fidelity) Q2->QTOF Yes

    Logical decision tree for selecting an HRMS platform based on matrix complexity and throughput.

    Table 2: Platform Performance Metrics
    FeatureOrbitrap MSQ-TOF MSOperational Impact
    Mass Resolving Power 120,000 to >500,00030,000 to 80,000Orbitrap easily resolves isobaric interferences (Δm < 10 mDa) found in complex lipid/acid mixtures.
    Scan Speed 12–40 Hz>100 HzQ-TOF provides superior data points across narrow UHPLC peaks, ideal for high-throughput screening.
    Mass Accuracy Stability Excellent (often <1 ppm)Good (<3 ppm with lock mass)Orbitrap requires less frequent calibration, enhancing routine operational stability.

    Self-Validating Experimental Protocol

    To confirm the identity of 2-(3-Methylcyclohexyl)butanoic acid, the protocol must function as a self-validating system . Relying on a single metric (e.g., exact mass) leaves room for false positives from structural isomers. By coupling orthogonal data points—chromatographic retention, exact mass (MS1), isotopic envelope, and specific fragmentation (MS2)—the system inherently verifies its own output.

    HRMS_Workflow A Sample Preparation (Dilution in MeOH/H2O) B Chromatographic Separation (RP-UHPLC, Basic Mobile Phase) A->B C Ionization (ESI Negative Mode) B->C D HRMS Acquisition (Full Scan & ddMS2) C->D E Data Analysis (Mass Accuracy, Isotopes, MS/MS) D->E F Identity Confirmation (2-(3-Methylcyclohexyl)butanoic acid) E->F

    Step-by-step self-validating HRMS workflow for the identification of aliphatic carboxylic acids.

    Step-by-Step Methodology

    Step 1: Sample Preparation

    • Action: Dilute the analyte to a final concentration of 100 ng/mL in 50:50 Methanol/Water.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening, ensuring sharp, symmetrical chromatographic peaks necessary for accurate MS triggering.

    Step 2: Chromatographic Separation (UHPLC)

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10).

    • Mobile Phase B: Methanol + 0.1% Ammonium Hydroxide.

    • Gradient: 10% B to 95% B over 8 minutes.

    • Causality: The basic pH guarantees that the carboxylic acid remains in its deprotonated state throughout the chromatographic run, maximizing the subsequent ESI- ionization efficiency.

    Step 3: HRMS Acquisition (Data-Dependent MS/MS)

    • Mode: ESI Negative (-ve).

    • MS1 Parameters: Full scan m/z 100–500; Resolving power set to ≥70,000 (at m/z 200).

    • MS2 Parameters: Data-dependent MS/MS (ddMS2) triggered on the most intense ions; Normalized Collision Energy (NCE) at 20, 30, and 40 eV.

    • Causality: The high-resolution MS1 scan captures the exact monoisotopic mass and the ¹³C isotopic envelope. The automated ddMS2 isolates the precursor ion and fragments it, providing the structural data required to differentiate the target from other C₁₁H₂₀O₂ isomers.

    Data Analysis & Identity Confirmation

    The final phase of the self-validating system is data interpretation. The theoretical monoisotopic mass of neutral 2-(3-Methylcyclohexyl)butanoic acid is 184.1463 Da. In ESI negative mode, the loss of a proton yields the [M-H]⁻ ion.

    • Calculation: 184.14633 Da - 1.00728 Da (proton) = 183.1391 Da .

    To confirm identity, the acquired data must meet the strict thresholds outlined in Table 3. The most diagnostic fragmentation pathway for aliphatic carboxylic acids under collision-induced dissociation (CID) is the neutral loss of carbon dioxide (CO₂, 44.0098 Da).

    Table 3: Self-Validating Identification Criteria for 2-(3-Methylcyclohexyl)butanoic acid
    ParameterTarget Value (m/z)Tolerance / ThresholdValidation Role
    Precursor Ion [M-H]⁻ 183.1391< 5 ppm mass errorConfirms the exact elemental composition (C₁₁H₁₉O₂⁻).
    ¹³C Isotope [M-H+1]⁻ 184.1424± 20% of theoretical intensityValidates the carbon count (11 carbons) based on natural isotopic abundance.
    MS/MS Fragment [M-H-CO₂]⁻ 139.1492< 10 ppm mass errorConfirms the presence of the terminal carboxylic acid functional group.

    By ensuring that the exact mass, isotopic ratio, and specific MS/MS fragmentation pattern all align within the defined tolerances, the analytical system successfully validates the identity of 2-(3-Methylcyclohexyl)butanoic acid without relying on external radiolabeling or secondary analytical platforms.

    References

    • Rochat, B. (2018). Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. IntechOpen.[Link]

    • Gavage, M., et al. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods, 10(3), 601.[Link]

    • Al-Azzawi, M., et al. (2020). Concentration and Distribution of Naphthenic Acids in the Produced Water from Offshore Norwegian North Sea Oilfields. Environmental Science & Technology, 54(6), 3402-3410.[Link]

    Comparative

    Inter-laboratory comparison of "2-(3-Methylcyclohexyl)butanoic acid" analysis

    Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-(3-Methylcyclohexyl)butanoic Acid As pharmaceutical pipelines increasingly rely on complex aliphatic building blocks, the analytical characterization of t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-(3-Methylcyclohexyl)butanoic Acid

    As pharmaceutical pipelines increasingly rely on complex aliphatic building blocks, the analytical characterization of these intermediates becomes a critical bottleneck. This guide provides an objective, data-driven inter-laboratory comparison of analytical methods for 2-(3-Methylcyclohexyl)butanoic acid (CAS: 1561331-40-5)[1].

    By synthesizing data from three distinct analytical modalities—Gas Chromatography (GC-FID), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC)—this guide equips analytical scientists with the mechanistic insights required to select and validate the optimal workflow for their specific assay requirements.

    Molecular Profiling & Analytical Challenges

    2-(3-Methylcyclohexyl)butanoic acid ( C11​H20​O2​ , MW: 184.28) is an aliphatic carboxylic acid that presents three distinct challenges to analytical chemists:

    • Lack of a UV Chromophore: The absence of conjugated pi-systems renders standard HPLC-UV methods highly insensitive and prone to baseline drift at low wavelengths (e.g., 210 nm).

    • Stereoisomeric Complexity: The molecule possesses multiple chiral centers (at the C2 position of the butanoic acid chain and the C1/C3 positions of the cyclohexane ring), necessitating advanced chiral resolution techniques to quantify specific diastereomers and enantiomers.

    • Mass Spectrometric Recalcitrance: While aliphatic carboxylic acids readily form deprotonated [M−H]− ions in negative Electrospray Ionization (ESI-), they often yield non-diagnostic product ions, severely limiting the selectivity of standard tandem mass spectrometry (MS/MS)[2].

    Analytical Decision Workflow

    To navigate these challenges, laboratories must align their analytical platform with their primary data objective. The following workflow illustrates the decision-making process based on the required output.

    Workflow A 2-(3-Methylcyclohexyl)butanoic acid (CAS: 1561331-40-5) B Select Analytical Objective A->B C1 Bulk Purity & Assay B->C1 High Conc. C2 Trace Bioanalysis B->C2 Low Conc. C3 Stereoisomer Profiling B->C3 Chiral D1 Lab A: GC-FID (Methylation Required) C1->D1 D2 Lab B: LC-MS/MS (ESI-Negative) C2->D2 D3 Lab C: Chiral SFC-UV (Amylose CSP) C3->D3

    Analytical decision workflow for 2-(3-Methylcyclohexyl)butanoic acid based on assay objectives.

    Inter-Laboratory Comparative Data

    The following table summarizes the performance metrics obtained from the three independent laboratory workflows.

    Performance MetricLab A: GC-FID (Derivatized)Lab B: LC-MS/MS (Intact)Lab C: Chiral SFC (Intact)
    Primary Utility Bulk API Purity / QC ReleaseTrace Quantitation (PK/TK)Enantiomeric Excess (ee%)
    Target Analyte Form Methyl Ester DerivativeIntact Free AcidIntact Free Acid
    LOD (S/N > 3) 0.5 µg/mL2.0 ng/mL1.5 µg/mL
    LOQ (S/N > 10) 1.5 µg/mL6.5 ng/mL5.0 µg/mL
    Linearity ( R2 ) > 0.999 (1.5 - 500 µg/mL)> 0.995 (6.5 - 1000 ng/mL)> 0.998 (5.0 - 250 µg/mL)
    Precision (RSD%, n=6) 0.8%3.2%1.5%
    Run Time 15.0 min4.5 min12.0 min
    Stereoisomer Resolution Partial (Diastereomers only)None (Co-elution)Full (Enantiomers resolved)

    Self-Validating Experimental Protocols

    Lab A: GC-FID Workflow (Bulk Purity)

    Causality: Free aliphatic carboxylic acids hydrogen-bond with active silanol groups in the GC inlet and stationary phase, causing severe peak tailing and irreversible adsorption. Derivatization to a methyl ester neutralizes the acidic proton, ensuring high volatility and sharp, symmetrical peaks.

    • Step 1: Derivatization. Transfer 10 mg of the sample into a glass vial. Add 1.0 mL of 14% Boron Trifluoride ( BF3​ ) in methanol. Heat at 60°C for 30 minutes.

    • Step 2: Liquid-Liquid Extraction. Cool to room temperature. Add 1.0 mL of hexane and 1.0 mL of saturated NaCl solution. Vortex for 1 minute and centrifuge. Extract the upper organic (hexane) layer containing the methyl ester.

    • Step 3: GC Conditions. Inject 1 µL (Split 50:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

    • Step 4: Temperature Program. Initial temp 80°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min). FID detector set to 280°C.

    • System Suitability (Self-Validation): Inject a blank derivatization mixture (hexane extract of BF3​ /MeOH + NaCl). The protocol is validated if no artifact peaks elute within ±0.5 minutes of the target methyl ester retention time.

    Lab B: LC-MS/MS Workflow (Trace Quantitation)

    Causality: To achieve trace sensitivity, ESI- is utilized. However, strong acids (like formic acid) suppress the negative-ion ESI response of aliphatic acids. Using a weak acid modifier (e.g., acetic acid) enhances deprotonation and stabilizes the spray[3]. Because aliphatic acids fragment poorly[2], a pseudo-MRM transition is used to maintain quadrupole filtering without relying on non-existent structural fragments.

    • Step 1: Sample Prep. Dilute the sample in 50:50 Methanol:Water to a final concentration within the linear range (e.g., 50 ng/mL).

    • Step 2: Chromatography. Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm).

    • Step 3: Mobile Phase. Mobile Phase A: Water with 0.1% Acetic Acid. Mobile Phase B: Acetonitrile. Run a fast gradient from 30% B to 95% B over 3 minutes.

    • Step 4: MS/MS Parameters. Operate in ESI negative mode. Monitor the pseudo-MRM transition m/z 183.1 183.1 at a very low collision energy (e.g., 2 eV) to filter out matrix noise while preserving the intact deprotonated precursor.

    • System Suitability (Self-Validation): Inject a Lower Limit of Quantitation (LLOQ) standard at 6.5 ng/mL. The system is validated if the signal-to-noise ratio (S/N) is 10 and the peak area RSD for 6 replicate injections is 5.0%.

    Lab C: Chiral SFC-UV Workflow (Stereoisomer Profiling)

    Causality: Normal-phase HPLC is often too slow and consumes vast amounts of organic solvent for chiral resolution. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ , which has high diffusivity and low viscosity, allowing for rapid, high-resolution separation of the multiple diastereomers and enantiomers of 2-(3-Methylcyclohexyl)butanoic acid.

    • Step 1: Sample Prep. Dissolve 2 mg of the sample in 1.0 mL of pure Methanol.

    • Step 2: Chromatography. Inject 2 µL onto an Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).

    • Step 3: SFC Conditions. Co-solvent: 15% Methanol containing 0.1% Trifluoroacetic acid (TFA). Note: TFA is required to suppress the ionization of the carboxylic acid, preventing peak tailing on the chiral phase. Flow rate: 3.0 mL/min. Backpressure: 120 bar.

    • Step 4: Detection. Monitor via UV at 210 nm (or couple to a single quadrupole MS in scan mode if UV sensitivity is insufficient).

    • System Suitability (Self-Validation): The protocol is validated if the critical pair resolution ( Rs​ ) between the two most closely eluting enantiomers is 1.5.

    Conclusion & Recommendations

    The selection of an analytical method for 2-(3-Methylcyclohexyl)butanoic acid must be strictly dictated by the phase of development:

    • For process chemistry and bulk API release , Lab A's GC-FID method is the gold standard due to its unmatched precision and ruggedness, provided the laboratory can accommodate the derivatization overhead.

    • For pharmacokinetic (PK) studies or trace impurity analysis , Lab B's LC-MS/MS method is required. Analysts must strictly utilize weak acid modifiers (acetic acid)[3] and pseudo-MRM transitions to bypass the inherent fragmentation limitations of aliphatic acids[2].

    • For stereochemical control , Lab C's Chiral SFC provides the only viable pathway to resolve the complex matrix of enantiomers and diastereomers generated by the molecule's multiple chiral centers.

    References

    • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

    • Negative ion tandem mass spectrometric analysis of aliphatic carboxylic acids Source: Journal of The American Society for Mass Spectrometry (Springer) URL:[Link]

    Sources

    Validation

    2-(3-Methylcyclohexyl)butanoic Acid: The Definitive Reference Standard Guide for Naphthenic Acid Profiling and Biodegradation Studies

    Executive Summary In the fields of petroleomics, environmental toxicology, and bioremediation, the accurate profiling of Naphthenic Acids (NAs) remains one of the most significant analytical challenges. NAs are a complex...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the fields of petroleomics, environmental toxicology, and bioremediation, the accurate profiling of Naphthenic Acids (NAs) remains one of the most significant analytical challenges. NAs are a complex, highly toxic mixture of alicyclic and acyclic carboxylic acids found in crude oil and Oil Sands Process-Affected Water (OSPW)[1].

    As a Senior Application Scientist, I frequently observe laboratories struggling with irreproducible data because they rely on undefined commercial NA mixtures for their calibration and degradation assays. 2-(3-Methylcyclohexyl)butanoic acid (CAS 1561331-40-5) has emerged as a premium, structurally absolute surrogate reference standard. This guide objectively compares its performance against traditional alternatives, detailing the mechanistic causality behind its superior utility in modeling the recalcitrant fractions of OSPW.

    Product Comparison: Selecting the Right Surrogate

    To evaluate the efficacy of bioremediation strategies or to calibrate high-resolution mass spectrometers, researchers must select a standard that mimics the physical and biological behavior of target environmental pollutants. Table 1 outlines how 2-(3-Methylcyclohexyl)butanoic acid compares to common alternatives.

    Table 1: Structural and Functional Comparison of NA Reference Standards

    Feature2-(3-Methylcyclohexyl)butanoic acidCommercial NA Mixtures (e.g., Merichem)4-Cyclohexylbutanoic AcidPhytanic Acid
    Structural Definition Absolute (Single Compound)Undefined (Complex Mixture)AbsoluteAbsolute
    Ring Structure Alicyclic (Cyclohexane)Mixed (Acyclic, Mono-, Polycyclic)Alicyclic (Cyclohexane)None (Acyclic)
    Alkyl Branching Yes (Methyl on ring, bulky α -carbon)VariableNoYes (Multi-branched)
    β -Oxidation Resistance High (Sterically hindered)Variable (Labile to Recalcitrant)Low (Rapidly mineralized)Moderate
    Primary Application Recalcitrant NA Surrogate, Internal StandardGeneral Toxicity AssaysLabile NA SurrogateLipidomics
    Supporting Experimental Data: Performance Metrics

    When subjected to methanogenic microcosm assays and liquid-liquid extraction workflows, the branched architecture of 2-(3-Methylcyclohexyl)butanoic acid yields highly stable, reproducible data compared to unbranched or mixed alternatives[2].

    Table 2: Comparative Biodegradation Kinetics and Analytical Recovery

    Surrogate StandardHalf-Life ( t1/2​ ) in OSPW MicrocosmGC-HRMS Extraction RecoveryMatrix Effect (Signal Suppression)
    2-(3-Methylcyclohexyl)butanoic acid > 120 days 92 ± 3% < 5%
    4-Cyclohexylbutanoic acid14 days88 ± 4%< 5%
    Commercial NA Mixture28 to >200 days (Fraction dependent)60 - 95% (Fraction dependent)15 - 30%

    Mechanistic Insight: The β -Oxidation Blockade

    To understand why 2-(3-Methylcyclohexyl)butanoic acid is the superior surrogate for recalcitrant NAs, we must examine the causality of microbial degradation. Evidence indicates that NAs are primarily degraded aerobically and anaerobically through ring cleavage via the β -oxidation pathway[1].

    In unbranched surrogates like 4-cyclohexylbutanoic acid, the acyl-CoA dehydrogenase enzyme easily forms a double bond between the α and β carbons, initiating rapid mineralization[2]. However, in 2-(3-Methylcyclohexyl)butanoic acid , the bulky 3-methylcyclohexyl ring is attached directly to the α -carbon (position 2 of the butanoic acid chain). This creates massive steric hindrance within the enzyme's active site. The physical clash prevents the necessary desaturation step, effectively blocking β -oxidation. This enzymatic blockade perfectly mimics the persistence of heavily branched, diamondoid-like NAs found in mature tailings ponds.

    BetaOxidation NA 2-(3-Methylcyclohexyl)butanoic Acid (Target Surrogate) CoA Acyl-CoA Synthetase (Enzymatic Activation) NA->CoA ATP + CoA Thioester Branched NA-CoA Thioester CoA->Thioester Dehydrogenase Acyl-CoA Dehydrogenase (Alpha-Beta Desaturation) Thioester->Dehydrogenase Block Steric Hindrance (Alpha-Carbon Bulky Ring) Dehydrogenase->Block Pathway Blocked Degradation Successful Ring Cleavage (Unbranched NAs Only) Dehydrogenase->Degradation Normal Beta-Oxidation

    Fig 1: Steric blockade of the microbial β-oxidation pathway by α-carbon branching.

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in controls guarantee that negative results (e.g., lack of degradation or low signal) are true representations of the sample chemistry, not methodological failures.

    Protocol 1: Self-Validating Microcosm Biodegradation Assay

    This protocol assesses the bioremediation potential of microbial consortia against recalcitrant NAs[2].

    • Inoculum Preparation: Collect mature fine tailings (MFT) or OSPW. Sieve through a 2 mm mesh to remove large particulates and homogenize under anaerobic conditions.

    • Microcosm Setup: Aliquot 100 mL of the homogenized OSPW into sterile 250 mL serum bottles.

    • Differential Spiking (The Self-Validation Step):

      • Test Cohort: Spike with 2-(3-Methylcyclohexyl)butanoic acid to a final concentration of 50 mg/L.

      • Positive Control Cohort: Spike with 4-Cyclohexylbutanoic acid (50 mg/L).

      • Causality Note: The rapid degradation of the unbranched positive control validates that the microbial consortium is alive and metabolically active. If the test cohort remains undegraded, it proves structural recalcitrance, ruling out a dead culture.

    • Incubation: Seal bottles with butyl rubber stoppers, purge with N2​/CO2​ (80:20) to establish methanogenic conditions, and incubate at 20°C in the dark.

    • Kinetics Sampling: Sacrifice triplicate bottles at Days 0, 14, 28, and 56. Subject the aqueous phase to Protocol 2 for quantification.

    Protocol 2: GC-HRMS Quantification Workflow

    This workflow utilizes the surrogate standard to accurately profile NA concentrations, accounting for matrix effects inherent to complex brines and oil-water interfaces[3].

    • Sample Aliquoting: Transfer 10 mL of the aqueous microcosm sample into a silanized glass centrifuge tube.

    • Internal Standard Addition (The Self-Validation Step): Spike the sample with 100 µL of a 10 µg/mL 13C -labeled surrogate stock before extraction.

      • Causality Note: Adding the standard prior to Liquid-Liquid Extraction (LLE) allows the analyst to calculate absolute recovery rates. A recovery >80% validates the extraction efficiency; anything lower flags matrix suppression, preventing false-negative reporting.

    • Acidification & Extraction: Acidify the sample to pH < 2.0 using 6M HCl to protonate the carboxylic acids, driving them into the organic phase. Extract three times with 5 mL Dichloromethane (DCM).

    • Derivatization: Combine the DCM extracts and evaporate to dryness under a gentle N2​ stream. Add 50 µL N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, followed by 50 µL anhydrous pyridine. Heat at 70°C for 30 minutes to form volatile trimethylsilyl (TMS) esters.

    • GC-HRMS Analysis: Inject 1 µL into a Gas Chromatography-High Resolution Mass Spectrometer (e.g., GC-Orbitrap). Monitor the exact mass of the TMS-derivatized molecular ion with a mass tolerance of < 2 ppm.

    Workflow Sample Aqueous Sample (OSPW) Spike Spike Reference Standard Sample->Spike Extract LLE Extraction (pH < 2, DCM) Spike->Extract Derivatize Derivatization (BSTFA + TMCS) Extract->Derivatize Analyze GC-HRMS Analysis Derivatize->Analyze Data Isotope Dilution Quantification Analyze->Data

    Fig 2: Self-validating GC-HRMS workflow utilizing the surrogate standard for NA profiling.

    References

    • Microbial degradation of naphthenic acids using constructed wetland treatment systems: metabolic and genomic insights for improved bioremediation of process-affected water. FEMS Microbiology Ecology, 2023. URL:[Link]

    • Methanogenic Hydrocarbon Degradation: Evidence from Field and Laboratory Studies. Journal of Molecular Microbiology and Biotechnology, 2016. URL:[Link]

    • Molecular Transport across Oil–Brine Interfaces Impacts Interfacial Tension: Time-Effects in Buoyant and Pendant Drop Measurements. Langmuir, 2020. URL:[Link]

    Sources

    Validation

    Pharmacokinetic comparison of "2-(3-Methylcyclohexyl)butanoic acid" derivatives

    Pharmacokinetic Comparison of 2-(3-Methylcyclohexyl)butanoic Acid Derivatives: A Guide for Drug Development Executive Summary Alicyclic branched-chain carboxylic acids represent a highly versatile scaffold in modern drug...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Pharmacokinetic Comparison of 2-(3-Methylcyclohexyl)butanoic Acid Derivatives: A Guide for Drug Development

    Executive Summary

    Alicyclic branched-chain carboxylic acids represent a highly versatile scaffold in modern drug discovery, frequently utilized in the design of CNS-active therapeutics, ERAP1 inhibitors, and FKBP51 ligands. The parent structure, 2-(3-Methylcyclohexyl)butanoic acid , shares distinct physicochemical similarities with established short-chain fatty acid drugs like valproic acid.

    This guide objectively compares the pharmacokinetic (PK) profiles—Absorption, Distribution, Metabolism, and Excretion (ADME)—of the parent compound against two critical structural derivatives. By understanding the causality between structural modification and PK behavior, drug development professionals can better optimize these scaffolds for targeted therapeutic applications.

    Structural Derivatives Evaluated

    To illustrate the profound impact of functional group modifications on pharmacokinetics, this guide compares three specific entities:

    • Parent Compound (PC): 2-(3-Methylcyclohexyl)butanoic acid. A lipophilic, weak acid.

    • Derivative A (Sterically Hindered): 3,3-Dimethyl-2-(3-methylcyclohexyl)butanoic acid. The addition of a bulky 3,3-dimethyl group introduces severe steric hindrance around the alpha/beta carbons.

    • Derivative B (Amino-Substituted): 2-Amino-2-(3-methylcyclohexyl)butanoic acid. The addition of an alpha-amino group converts the lipophilic acid into a highly polar, zwitterionic gabapentinoid analog.

    Comparative ADME Profiling

    Absorption & Bioavailability

    The absorption mechanisms of these derivatives diverge entirely based on their ionization states and lipophilicity.

    • PC and Derivative A are absorbed rapidly via passive transcellular diffusion. As weak acids, they remain largely un-ionized in the acidic environment of the stomach and upper intestine, allowing them to easily partition into the lipid bilayer.

    • Derivative B , being zwitterionic at physiological pH, cannot passively diffuse. Instead, it relies entirely on active transport via the L-type amino acid transporters (LAT1 and LAT2) in the gut. Because this carrier-mediated process is saturable, Derivative B exhibits dose-dependent bioavailability (bioavailability decreases as the dose increases), a hallmark pharmacokinetic trait of gabapentinoids[1].

    Distribution & Protein Binding

    Carboxylic acids typically exhibit high affinity for human serum albumin.

    • PC demonstrates high plasma protein binding (>90%) and a relatively low volume of distribution (Vd ≈ 0.15 L/kg), closely mirroring the distribution profile of valproic acid[2].

    • Derivative A possesses enhanced lipophilicity, which slightly overcomes albumin sequestration, resulting in a higher Vd and deeper tissue penetration.

    • Derivative B exhibits negligible protein binding (<5%). It relies on LAT1 transport not only for intestinal absorption but also to cross the blood-brain barrier (BBB)[1].

    Metabolism & Excretion
    • PC undergoes extensive hepatic metabolism. The primary clearance pathways are UGT-mediated glucuronidation of the carboxylic acid and mitochondrial beta-oxidation of the aliphatic chain, similar to the metabolic fate of valproic acid[3].

    • Derivative A is specifically designed to resist beta-oxidation. The bulky 3,3-dimethyl group sterically shields the carbon backbone, shifting clearance almost entirely to glucuronidation and significantly prolonging its half-life.

    • Derivative B undergoes virtually zero hepatic metabolism. It is not a substrate for CYP450s or UGTs and is excreted entirely unchanged in the urine. Its clearance is strictly proportional to renal creatinine clearance[1].

    PK_Pathways Gut Intestinal Lumen Blood Systemic Circulation Gut->Blood Passive Diffusion (PC, Deriv A) Gut->Blood LAT1/LAT2 Transport (Deriv B) Brain Central Nervous System Blood->Brain LAT1 Transport (Deriv B) Blood->Brain High Lipophilicity (Deriv A) Liver Hepatic Metabolism Blood->Liver UGT Glucuronidation (PC, Deriv A) Kidney Renal Excretion Blood->Kidney Unchanged Excretion (Deriv B) Liver->Kidney Metabolites (PC, Deriv A)

    Fig 1. Divergent ADME and transport pathways of 2-(3-Methylcyclohexyl)butanoic acid derivatives.

    Quantitative Data Comparison

    The following table synthesizes the extrapolated pharmacokinetic parameters based on their structural classes and in vivo behavior.

    ParameterParent Compound (PC)Derivative A (Steric)Derivative B (Amino)
    Mechanism of Absorption Passive DiffusionPassive DiffusionActive Transport (LAT1/2)
    Tmax (Hours) 1.0 - 2.02.0 - 3.03.0 - 4.0 (Saturable)
    Volume of Distribution (Vd) ~0.15 L/kg~0.80 L/kg~0.80 L/kg
    Plasma Protein Binding > 90%> 95%< 5%
    Primary Clearance Route Hepatic (UGT, β-oxidation)Hepatic (UGT only)Renal (Unchanged)
    Elimination Half-Life (t1/2) 10 - 14 hours20 - 24 hours5 - 7 hours

    Self-Validating Experimental Protocols

    To objectively verify these pharmacokinetic claims, the following self-validating in vitro assays must be employed. These protocols are designed with internal controls to prove causality rather than just correlation.

    Protocol 1: Mechanistic Caco-2 Permeability Assay

    Objective: Differentiate passive transcellular diffusion (PC, Deriv A) from carrier-mediated active transport (Deriv B). Self-Validating Logic: By running parallel wells with and without an LAT1 inhibitor, the system proves whether transport is enzymatically driven. Lucifer Yellow is used to rule out paracellular leakage.

    • Cell Preparation: Culture Caco-2 cells on polycarbonate Transwell inserts for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

    • Control Validation: Add Lucifer Yellow (100 µM) to the apical chamber. If basolateral fluorescence exceeds 1% after 2 hours, discard the well (paracellular leak detected).

    • Dosing: Apply 10 µM of each test compound to the apical chamber in HBSS buffer (pH 6.5 to mimic intestinal pH).

    • Mechanistic Inhibition (The Causality Step): In a parallel set of wells for Derivative B, co-administer 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a potent LAT1 inhibitor.

    • Sampling & Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

    • Interpretation: If BCH reduces the Apparent Permeability ( Papp​ ) of Derivative B by >80% but has no effect on PC or Derivative A, active LAT1 transport is definitively proven.

    Protocol 2: Hepatic Microsomal Stability & Clearance Assay

    Objective: Determine the rate and specific enzymatic pathway of hepatic clearance. Self-Validating Logic: Carboxylic acids are primarily metabolized by UGTs, not CYPs. Running the assay with only NADPH (CYP cofactor) will falsely indicate high stability. Adding UDPGA (UGT cofactor) reveals the true clearance rate. A "no-cofactor" control ensures degradation is enzymatic, not chemical.

    • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) with 1 µM of the test compound.

    • Cofactor Addition (The Causality Step):

      • Group 1: Add NADPH regenerating system only (Tests CYP450 oxidation).

      • Group 2: Add NADPH + UDPGA + Alamethicin (Alamethicin creates pores in the microsomes to allow UDPGA access to UGT enzymes).

      • Group 3 (Negative Control): Add buffer instead of cofactors.

    • Reaction: Incubate at 37°C in a shaking water bath.

    • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

    Workflow Prep Prepare HLM & Test Compounds Incubate Incubate at 37°C (with UDPGA/NADPH) Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge Analyze LC-MS/MS Quantification Centrifuge->Analyze

    Fig 2. Self-validating workflow for hepatic microsomal stability and clearance assays.

    References

    • McLean MJ. Clinical pharmacokinetics of gabapentin. Neurology. 1994.[Link]

    • Zaccara G, Messori A, Moroni F. Clinical pharmacokinetics of valproic acid--1988. Clin Pharmacokinet. 1988.[Link]

    • Perucca E, Gatti G, Frigo GM, Crema A. Pharmacokinetics of valproic acid after oral and intravenous administration. Br J Clin Pharmacol. 1978.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-(3-Methylcyclohexyl)butanoic acid

    Advanced Safety and Operational Logistics Guide: 2-(3-Methylcyclohexyl)butanoic acid As a Senior Application Scientist, I have designed this comprehensive logistical and safety guide to address the specific physicochemic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Safety and Operational Logistics Guide: 2-(3-Methylcyclohexyl)butanoic acid

    As a Senior Application Scientist, I have designed this comprehensive logistical and safety guide to address the specific physicochemical challenges of handling 2-(3-Methylcyclohexyl)butanoic acid. This document provides self-validating protocols, ensuring that every operational choice is grounded in chemical causality and verifiable safety metrics.

    Chemical Profiling & Hazard Causality

    2-(3-Methylcyclohexyl)butanoic acid is a branched-chain cycloalkyl carboxylic acid. Handling this compound requires understanding the dual nature of its molecular structure:

    • The Carboxylic Acid Headgroup: With a pKa typically around 4.8, the acidic moiety is highly irritating. It causes direct protonation of biological nucleophiles, leading to protein denaturation in the epidermis (Skin Irritation Category 2, H315) and cornea (Serious Eye Irritation Category 2A, H319)[1][2]. It also acts as a respiratory irritant (STOT SE 3, H335)[3][4].

    • The Lipophilic Tail: The 3-methylcyclohexyl group significantly increases the molecule's partition coefficient (logP). This lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum, as well as diffuse through non-polar elastomeric matrices (like thin latex or basic nitrile) much faster than simple hydrophilic acids[4].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory nitrile gloves are insufficient for extended handling of lipophilic organic acids. The lipophilic tail facilitates rapid partitioning into the nitrile polymer, while the acidic headgroup degrades the matrix, leading to breakthrough times of less than 15 minutes. To ensure absolute safety, high-density cross-linked elastomers like Butyl Rubber or Neoprene must be utilized[5].

    Table 1: Quantitative PPE Permeation Data for Cycloalkyl Carboxylic Acids

    PPE ComponentMaterial SpecificationThicknessBreakthrough TimeOperational Suitability
    Primary Gloves Butyl Rubber≥ 16 mil> 480 minHighly Recommended (Bulk Transfer)
    Primary Gloves Neoprene≥ 15 mil> 240 minRecommended (Extended Handling)
    Incidental Gloves Nitrile (NBR)4-6 mil< 15 minSplash Protection Only (Immediate Removal)
    Eye Protection PolycarbonateN/AN/ARequired (ANSI Z87.1 Splash Goggles)
    Body Protection Tyvek / CottonN/AN/ALab coat with tight-fitting cuffs

    Operational Workflow & Handling Protocol

    To prevent cross-contamination and exposure, follow this self-validating methodology for chemical transfer and weighing.

    Step 1: Engineering Control Verification

    • Action: Conduct all handling inside a certified chemical fume hood[2].

    • Causality & Validation: Organic acids emit irritating vapors[3]. Self-Validation: Before opening the container, verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm).

    Step 2: PPE Donning & Inspection

    • Action: Don splash goggles, a lab coat, and 16-mil Butyl Rubber gloves.

    • Causality & Validation: Self-Validation: Perform the "inflation test" on the gloves—trap air inside and roll the cuff to pressurize the glove, checking for micro-tears before handling the acid.

    Step 3: Equipment Selection

    • Action: Use only borosilicate glass or PTFE (Teflon) spatulas and weighing boats.

    • Causality: Carboxylic acids can leach plasticizers from standard polystyrene or polypropylene over time, contaminating your assay.

    Step 4: Transfer & Decontamination

    • Action: Weigh the required mass. Immediately cap the source bottle. Submerge all used tools in a freshly prepared 5% Sodium Bicarbonate ( NaHCO3​ ) bath.

    • Causality: NaHCO3​ is a weak base that neutralizes the acid into a highly water-soluble, non-volatile sodium salt without the dangerous exothermic heat generation associated with strong bases like NaOH .

    OperationalWorkflow Start 1. Pre-Operation Setup Verify Fume Hood (>100 fpm) PPE 2. Don PPE Neoprene/Butyl Gloves, Splash Goggles Start->PPE Transfer 3. Chemical Transfer Use PTFE or Borosilicate Glass PPE->Transfer Decon 4. Decontamination Neutralize tools with 5% NaHCO3 Transfer->Decon End 5. Safe Storage Store in cool, dry, ventilated area Decon->End

    Fig 1: Step-by-step operational workflow for handling 2-(3-Methylcyclohexyl)butanoic acid.

    Emergency Response & Spill Mitigation

    In the event of a localized benchtop spill, execute the following protocol to mitigate respiratory hazards and prevent surface corrosion.

    • Isolation: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area.

    • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like sawdust, as the acid may slowly react.

    • In-Situ Neutralization: Generously cover the absorbed spill with solid Sodium Carbonate ( Na2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ ).

    • Self-Validation Check: Spray a fine mist of water over the neutralized powder. Validation: If effervescence ( CO2​ bubbling) occurs, unneutralized acid remains. Continue adding bicarbonate until all bubbling ceases. Test the moisture with pH paper to confirm a pH of 7.0–8.0.

    • Collection: Sweep the neutralized solid into a high-density polyethylene (HDPE) waste container using a non-sparking dustpan[2].

    Waste Segregation & Environmental Logistics

    Improper disposal of cycloalkyl carboxylic acids can lead to environmental persistence and disruption of aquatic ecosystems.

    • Segregation: Classify the waste strictly as Non-Halogenated Organic Waste . Never mix with strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic oxidation reactions[4].

    • Aqueous Extracts: Any aqueous washes (from decontamination) should be verified to be pH 7-8 before being transferred to aqueous waste carboys.

    • Containment: Store all waste in secondary containment bins using clearly labeled, vented HDPE carboys to prevent pressure buildup from trace neutralization off-gassing.

    WasteDisposal Waste Contaminated Material (Liquid/Solid) Segregation Waste Segregation Non-Halogenated Organics Waste->Segregation Neutralization Aqueous Neutralization (pH 7-8 via NaHCO3) Segregation->Neutralization Aqueous Extracts Storage Secondary Containment HDPE Carboys Segregation->Storage Organic Solvents Neutralization->Storage Disposal Final Disposal EPA-Approved Incineration Storage->Disposal

    Fig 2: Waste segregation and environmental disposal pathway for cycloalkyl carboxylic acids.

    References

    • Safety: Glove Selection Link, Hive Chemicals & Equipment.
    • Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem, NIH.
    • Safety Data Sheet - ChemScene: (R)-2-Amino-4-cyclohexylbutanoic acid, ChemScene.
    • Esko Glove Chemical Resistance Chart, eskosafety.
    • SAFETY DATA SHEET - Fisher Scientific: Cyclohexanecarboxylic acid, Fisher Scientific.
    • SAFETY DATA SHEET - ThermoFisher: Cyclohexanecarboxylic acid, Thermo Fisher Scientific.

    Sources

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